molecular formula C12H17FN2O2 B1505287 Tert-butyl 4-amino-2-fluorobenzylcarbamate CAS No. 900174-92-7

Tert-butyl 4-amino-2-fluorobenzylcarbamate

Cat. No.: B1505287
CAS No.: 900174-92-7
M. Wt: 240.27 g/mol
InChI Key: FKSOCOFHSAAXCX-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-fluorobenzylcarbamate (CID 53439197) is a fluorinated organic compound with the molecular formula C12H17FN2O2 . It features a tert-butoxycarbonyl (Boc) protecting group on the benzylamine nitrogen, making it a versatile building block in medicinal chemistry and organic synthesis . The Boc group is one of the most common protecting groups for amines, offering stability under a wide range of conditions and allowing for selective deprotection . The presence of both the protected amine and the electron-withdrawing fluorine atom on the aromatic ring makes this compound a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical research . Compounds with similar structures, such as tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, have been synthesized and shown to exhibit promising anti-inflammatory activity in biological studies . Furthermore, aromatic carbamate scaffolds are investigated in drug discovery for their neuroprotective properties and their role as stable peptide bond surrogates, which can improve the metabolic stability and bioavailability of potential drug candidates . This product is intended for use as a research chemical and is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[(4-amino-2-fluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSOCOFHSAAXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701788
Record name tert-Butyl [(4-amino-2-fluorophenyl)methyl]carbamate
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Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900174-92-7
Record name tert-Butyl [(4-amino-2-fluorophenyl)methyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(4-amino-2-fluorophenyl)methyl]carbamate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of two strategic synthetic pathways for the preparation of tert-butyl 4-amino-2-fluorobenzylcarbamate, a valuable intermediate in the development of novel pharmaceutical agents. The guide is intended for researchers, scientists, and professionals in the field of drug discovery and development. It offers a detailed examination of two plausible synthetic routes, beginning from commercially available starting materials. Each pathway is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and an analysis of the critical process parameters. The document is structured to provide not only a practical guide for the synthesis but also to offer insights into the rationale behind the selection of reagents and reaction conditions, thereby ensuring scientific integrity and reproducibility.

Introduction

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a key building block in medicinal chemistry, primarily owing to the presence of a fluorinated aniline moiety. The fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, binding affinity, and bioavailability. The carbamate functional group serves as a versatile protecting group for the benzylamine, which can be readily deprotected under acidic conditions to reveal the primary amine for further functionalization. This guide explores two robust synthetic strategies to access this important intermediate, providing the user with a choice of methods depending on the availability of starting materials and specific laboratory constraints.

Synthetic Pathway A: From 4-amino-2-fluorobenzonitrile

This pathway commences with the commercially available 4-amino-2-fluorobenzonitrile and proceeds through a two-step sequence of nitrile reduction followed by selective Boc protection of the resulting benzylamine. The selectivity of the Boc protection is a critical aspect of this route, capitalizing on the differential nucleophilicity of the benzylamine and the aniline functionalities.

digraph "Synthetic_Pathway_A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="4-amino-2-fluorobenzonitrile"]; intermediate [label="(4-amino-2-fluorophenyl)methanamine"]; product [label="tert-butyl 4-amino-2-fluorobenzylcarbamate"];

start -> intermediate [label="Nitrile Reduction"]; intermediate -> product [label="Selective Boc Protection"]; }

Figure 1: Synthetic Pathway A for tert-butyl 4-amino-2-fluorobenzylcarbamate.

Step 1: Reduction of 4-amino-2-fluorobenzonitrile to (4-amino-2-fluorophenyl)methanamine

The reduction of the nitrile group to a primary amine is a pivotal step. Catalytic hydrogenation is a preferred method due to its clean nature and high yields.

Protocol:

  • To a solution of 4-amino-2-fluorobenzonitrile (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol, or THF), add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C, 5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield (4-amino-2-fluorophenyl)methanamine, which can be used in the next step without further purification.

Causality of Experimental Choices:

  • Catalyst: Raney Nickel and Pd/C are highly effective for the hydrogenation of nitriles to primary amines. Raney Nickel is often preferred for its cost-effectiveness.

  • Solvent: Protic solvents like methanol or ethanol are commonly used for catalytic hydrogenations as they can help to solvate the substrate and the product.

  • Hydrogen Pressure: A moderate hydrogen pressure is generally sufficient for this transformation. The optimal pressure may need to be determined empirically.

Step 2: Selective Boc Protection of (4-amino-2-fluorophenyl)methanamine

The selective protection of the more nucleophilic benzylamine in the presence of the less nucleophilic aniline is a key feature of this pathway. This is achieved under basic conditions where the benzylamine is more readily deprotonated and thus more reactive towards the Boc anhydride.

Protocol:

  • Dissolve (4-amino-2-fluorophenyl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.

  • Add a base, such as triethylamine (Et3N, 1.1-1.5 eq) or sodium bicarbonate (NaHCO3, 2-3 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc2O, 1.0-1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure tert-butyl 4-amino-2-fluorobenzylcarbamate.

Causality of Experimental Choices:

  • Reagent: Di-tert-butyl dicarbonate (Boc2O) is the standard reagent for the introduction of the Boc protecting group.[1][2][3][4]

  • Base: The presence of a base is crucial to neutralize the acid formed during the reaction and to enhance the nucleophilicity of the amine. Triethylamine is a common choice in organic solvents, while sodium bicarbonate is suitable for aqueous-organic mixtures.

  • Temperature: Performing the reaction at a low initial temperature helps to control the exothermicity of the reaction and can improve selectivity.

Synthetic Pathway B: From 2-fluoro-4-nitrobenzonitrile

This alternative pathway begins with 2-fluoro-4-nitrobenzonitrile and involves a three-step process: nitrile reduction, Boc protection, and finally, nitro group reduction. This route offers the advantage of protecting the highly reactive benzylamine before the introduction of the second amino group, thereby circumventing the selectivity issues of Pathway A.

digraph "Synthetic_Pathway_B" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="2-fluoro-4-nitrobenzonitrile"]; intermediate1 [label="2-fluoro-4-nitrobenzylamine"]; intermediate2 [label="tert-butyl (2-fluoro-4-nitrobenzyl)carbamate"]; product [label="tert-butyl 4-amino-2-fluorobenzylcarbamate"];

start -> intermediate1 [label="Selective Nitrile Reduction"]; intermediate1 -> intermediate2 [label="Boc Protection"]; intermediate2 -> product [label="Nitro Reduction"]; }

Figure 2: Synthetic Pathway B for tert-butyl 4-amino-2-fluorobenzylcarbamate.

Step 1: Selective Reduction of 2-fluoro-4-nitrobenzonitrile to 2-fluoro-4-nitrobenzylamine

The chemoselective reduction of the nitrile in the presence of a nitro group can be challenging. However, certain catalytic systems can achieve this transformation.

Protocol:

  • Dissolve 2-fluoro-4-nitrobenzonitrile (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add a catalyst such as Raney Nickel.

  • Pressurize the reaction vessel with hydrogen gas (pressure may need optimization) and stir at room temperature.

  • Monitor the reaction closely by TLC or GC-MS to maximize the yield of the desired benzylamine and minimize the reduction of the nitro group.

  • Upon completion, filter the catalyst and concentrate the solvent to obtain 2-fluoro-4-nitrobenzylamine.

Causality of Experimental Choices:

  • Catalyst: While many catalysts will reduce both functional groups, Raney Nickel under controlled conditions can show some selectivity for nitrile reduction over nitro group reduction, although simultaneous reduction is also reported.[5] Careful monitoring is key.

Step 2: Boc Protection of 2-fluoro-4-nitrobenzylamine

With only one amino group present, the Boc protection is straightforward.

Protocol:

  • Follow the procedure outlined in Pathway A, Step 2, using 2-fluoro-4-nitrobenzylamine as the starting material.

  • The reaction should proceed cleanly to give tert-butyl (2-fluoro-4-nitrobenzyl)carbamate.

Step 3: Reduction of tert-butyl (2-fluoro-4-nitrobenzyl)carbamate to the Final Product

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is again a suitable method.

Protocol:

  • Dissolve tert-butyl (2-fluoro-4-nitrobenzyl)carbamate (1.0 eq) in methanol or ethyl acetate.

  • Add a catalytic amount of Pd/C (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure or a Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite® and concentrate the filtrate to obtain the desired product, tert-butyl 4-amino-2-fluorobenzylcarbamate. The product can be purified by crystallization or column chromatography if necessary.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of aromatic nitro groups to anilines.[6][7] It is generally compatible with the Boc protecting group.

Data Summary

StepStarting MaterialProductReagents and ConditionsExpected Yield
Pathway A-1 4-amino-2-fluorobenzonitrile(4-amino-2-fluorophenyl)methanamineH2, Raney Ni or Pd/C, MeOH/EtOHHigh
Pathway A-2 (4-amino-2-fluorophenyl)methanaminetert-butyl 4-amino-2-fluorobenzylcarbamateBoc2O, Et3N or NaHCO3, DCM/THFGood to High
Pathway B-1 2-fluoro-4-nitrobenzonitrile2-fluoro-4-nitrobenzylamineH2, Raney Ni, EtOH/MeOH (controlled)Moderate
Pathway B-2 2-fluoro-4-nitrobenzylaminetert-butyl (2-fluoro-4-nitrobenzyl)carbamateBoc2O, Et3N or NaHCO3, DCM/THFHigh
Pathway B-3 tert-butyl (2-fluoro-4-nitrobenzyl)carbamatetert-butyl 4-amino-2-fluorobenzylcarbamateH2, Pd/C, MeOH/EtOAcHigh

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of tert-butyl 4-amino-2-fluorobenzylcarbamate. Pathway A offers a more direct route, while Pathway B provides a potentially more controlled synthesis by avoiding the challenge of selective protection of two different amino groups. The choice between these pathways will depend on the specific requirements of the researcher, including the availability of starting materials, scalability, and the desired purity of the final product. The provided protocols are based on established chemical principles and are intended to serve as a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from a relevant section on their website.
  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

  • Segobia, D. J., Trasarti, A. F., & Apesteguía, C. R. (2021). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering, 6(12), 2181-2190.
  • Imamura, K., Yoshikawa, T., Nakanishi, K., Hashimoto, K., & Kominami, H. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(IV) oxide.
  • ChemicalBook. (n.d.). 2-FLUORO-4-NITROBENZONITRILE synthesis.
  • Benchchem. (n.d.). Synthesis routes of 2-Fluoro-4-nitrobenzonitrile.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from a relevant section on their website.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. RSC Advances.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Gram-scale synthesis of benzylamine from benzonitrile.
  • Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including a carbamate-protected amine and a substituted phenyl ring, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a fluorine atom can profoundly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of Tert-butyl 4-amino-2-fluorobenzylcarbamate, offering insights for researchers and drug development professionals.

Chemical Identity and Molecular Structure

A foundational understanding of a compound begins with its precise chemical identity.

  • IUPAC Name: tert-butyl N-[(4-amino-2-fluorophenyl)methyl]carbamate

  • CAS Number: 900174-92-7

  • Molecular Formula: C₁₂H₁₇FN₂O₂[1][2]

  • Molecular Weight: 240.28 g/mol

The molecular structure, depicted below, reveals a benzylamine core with a fluorine substituent at the 2-position and an amino group at the 4-position of the phenyl ring. The benzylamine's nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis A Grind sample to a fine powder B Pack into a capillary tube (1-2 mm height) A->B C Place capillary in melting point apparatus B->C D Heat rapidly to ~10-15 °C below expected MP C->D E Heat slowly (1-2 °C/min) near MP D->E F Record temperature at which melting begins and ends E->F G Report melting point as a range F->G H A sharp range (0.5-1 °C) indicates high purity G->H

Caption: Workflow for Melting Point Determination.

Detailed Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 1-2 mm. [1][3][4][5]2. Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the melting point for an accurate measurement. [3][4]4. Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. [6][4]

Solubility Determination

Understanding the solubility profile is crucial for formulation and in vitro assay development.

Qualitative Solubility Testing:

  • Add approximately 1-2 mg of the compound to 0.5 mL of the solvent in a small test tube.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect for the presence of undissolved solid.

Quantitative Solubility Determination (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered or centrifuged to remove undissolved solid.

  • The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS.

pKa Determination

The ionization state of a molecule at physiological pH is governed by its pKa.

G cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis A Prepare a dilute aqueous solution of the compound B Titrate with a standardized acid (e.g., HCl) A->B C Monitor pH with a calibrated pH meter B->C D Plot pH vs. volume of titrant C->D E Determine the half-equivalence point D->E F pKa = pH at the half-equivalence point E->F

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Methodology (Potentiometric Titration):

  • A solution of the compound in water or a co-solvent system is prepared at a known concentration.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve (pH versus volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: The three protons on the phenyl ring will appear as multiplets in the aromatic region (δ 6.5-7.5 ppm). The fluorine atom will cause splitting of the adjacent proton signals.

  • Benzyl Protons (-CH₂-): A singlet or a doublet (if coupled to the NH proton) is expected around δ 4.2-4.5 ppm.

  • Carbamate NH Proton: A broad singlet is anticipated around δ 4.8-5.2 ppm, which is exchangeable with D₂O.

  • Amino Protons (-NH₂): A broad singlet is expected around δ 3.5-4.5 ppm, also exchangeable with D₂O.

  • Tert-butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons will be observed in the upfield region, typically around δ 1.4-1.5 ppm. [4][7]

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Carbamate Carbonyl Carbon (C=O): A signal is expected around δ 155-156 ppm. [8][9][10]* Tert-butyl Quaternary Carbon (-C(CH₃)₃): A signal around δ 79-80 ppm is anticipated. [8][9][10]* Benzyl Carbon (-CH₂-): A signal is expected around δ 40-45 ppm.

  • Tert-butyl Methyl Carbons (-C(CH₃)₃): A single, intense signal is expected around δ 28 ppm. [8][9][10]

Mass Spectrometry (Predicted)
  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 241.14 would be the base peak. Fragmentation may involve the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).

Stability Profile

The stability of Tert-butyl 4-amino-2-fluorobenzylcarbamate is a critical parameter for its handling, storage, and in vivo disposition.

  • Acid Stability: The Boc protecting group is labile to strong acids. Cleavage will occur in the presence of acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the corresponding primary amine. [11]* Base Stability: The carbamate linkage is generally stable to basic conditions. However, prolonged exposure to strong bases at elevated temperatures may lead to hydrolysis.

  • Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. Decomposition may occur at elevated temperatures, though the specific decomposition temperature is not known.

  • Photostability: Aromatic compounds can be susceptible to photodegradation. It is advisable to store the compound protected from light.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of Tert-butyl 4-amino-2-fluorobenzylcarbamate. While some experimental data is lacking, the provided information, based on established principles and data from analogous compounds, offers a solid foundation for researchers working with this molecule. The outlined experimental protocols provide a clear path for the empirical determination of its properties, which is essential for advancing its potential applications in drug discovery and development.

References

  • PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. [Link]

  • Supporting Information for a scientific article. [No direct link available]
  • PubChem. 4-Fluorobenzylamine. [Link]

  • Organic Chemistry Portal. Benzylamines. [Link]

  • Chem-Impex. 4-Fluorobenzylamine. [Link]

  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubChem. tert-butyl N-[(4-aminophenyl)methyl]carbamate. [Link]

  • NIST WebBook. tert-Butyl carbamate. [Link]

  • PubChemLite. Tert-butyl 4-amino-2-fluorobenzoate (C11H14FNO2). [Link]

  • SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

  • PubChem. tert-butyl N-(4-aminobutyl)carbamate. [Link]

  • PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. [Link]

  • NIH. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

  • PubChem. 4-Amino-2-fluoro-N-methylbenzamide. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • PubChem. Tert-butyl 4-bromo-2-fluorobenzylcarbamate. [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

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Tert-butyl 4-amino-2-fluorobenzylcarbamate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on Tert-butyl 4-amino-2-fluorobenzylcarbamate: A Key Intermediate in Synthetic Chemistry

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and chemical synthesis, the utility of a molecule is often defined by its potential to serve as a scaffold for more complex structures. Tert-butyl 4-amino-2-fluorobenzylcarbamate is a prime example of such a crucial building block. While not recognized for its own intrinsic biological mechanism of action, its value lies in the strategic placement of its functional groups, which offer a gateway to a diverse array of bioactive compounds. This guide provides an in-depth analysis of this compound from the perspective of a synthetic chemist, focusing on its structural attributes, synthesis, and its application as a versatile intermediate in the development of novel molecules.

Compound Overview and Chemical Properties

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a synthetic organic compound that belongs to the class of carbamates. Its structure is characterized by a fluorinated aniline ring substituted with a Boc-protected aminomethyl group. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the benzylamine, allowing for selective reactions at the aniline's primary amine. The fluorine atom on the benzene ring is a key feature, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]

Below is a table summarizing the key chemical properties of Tert-butyl 4-amino-2-fluorobenzylcarbamate and its related isomers.

PropertyTert-butyl 4-amino-2-fluorophenylcarbamateTert-butyl 4-amino-3-fluorophenylcarbamateTert-butyl 3-amino-4-fluorobenzylcarbamate
IUPAC Name tert-butyl N-(4-amino-2-fluorophenyl)carbamate[3]tert-butyl N-(4-amino-3-fluorophenyl)carbamate[4]tert-butyl 3-amino-4-fluorobenzylcarbamate[5]
Molecular Formula C11H15FN2O2[3]C11H15FN2O2[4]C12H17FN2O2[5]
Molecular Weight 226.25 g/mol [3]226.25 g/mol [4]240.27 g/mol [5]
CAS Number 220913-43-9[3]1402559-21-0[4]657409-24-0[5]
Appearance Not specifiedNot specifiedNot specified
Solubility The tert-butyl group generally enhances solubility in organic solvents.[1]The tert-butyl group generally enhances solubility in organic solvents.[1]The tert-butyl group generally enhances solubility in organic solvents.

The Strategic Importance of Functional Groups

The synthetic utility of Tert-butyl 4-amino-2-fluorobenzylcarbamate stems from its unique combination of functional groups. Each component of the molecule plays a specific and crucial role in its application as a chemical intermediate.

Functional_Group_Importance molecule Tert-butyl 4-amino-2-fluorobenzylcarbamate boc Boc-Protected Amine (-NHBoc) molecule->boc Protection for selective reactions amine Primary Aromatic Amine (-NH2) molecule->amine Nucleophilic site for further derivatization fluorine Fluorine Atom (-F) molecule->fluorine Enhances pharmacological properties benzyl Benzyl Moiety molecule->benzyl Provides structural scaffold

Caption: Key functional groups of Tert-butyl 4-amino-2-fluorobenzylcarbamate and their roles in synthetic chemistry.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. This allows the primary aromatic amine to be selectively reacted without interference from the benzylamine. The Boc group can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for subsequent reactions.[2]

  • Primary Aromatic Amine: This nucleophilic amine is the primary site for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions. This allows for the introduction of diverse chemical moieties to build more complex molecules.

  • Fluorine Atom: The presence of a fluorine atom can significantly impact the physicochemical properties of a molecule. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity to biological targets through favorable electrostatic interactions, and improve membrane permeability.[1][2]

  • Benzyl Moiety: The benzyl group provides a stable and versatile scaffold to which other functional groups are attached.

General Synthetic Approach

The synthesis would likely involve a multi-step process starting from a commercially available fluorinated nitrobenzene derivative.

Synthetic_Workflow start Starting Material (e.g., 4-amino-2-fluorobenzonitrile) step1 Reduction of Nitrile (e.g., with LiAlH4 or H2/catalyst) start->step1 step2 Boc Protection (e.g., with (Boc)2O) step1->step2 product Tert-butyl 4-amino-2-fluorobenzylcarbamate step2->product step3 Introduction of Amine (if starting from a different precursor)

Caption: A conceptual workflow for the synthesis of Tert-butyl 4-amino-2-fluorobenzylcarbamate.

Hypothetical Experimental Protocol:
  • Reduction of a Nitrile Precursor: A suitable starting material, such as 4-amino-2-fluorobenzonitrile, would undergo reduction of the nitrile group to a primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, or through catalytic hydrogenation.

  • Boc Protection: The resulting aminomethyl group would then be selectively protected with a tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine or in a biphasic system with sodium bicarbonate.

  • Purification: The final product would be purified using standard techniques such as column chromatography on silica gel to yield the desired Tert-butyl 4-amino-2-fluorobenzylcarbamate.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Tert-butyl 4-amino-2-fluorobenzylcarbamate is realized in its application as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of a reactive primary amine allows for its incorporation into larger, more complex structures.

Synthesis of Bioactive Scaffolds

Derivatives of similar aminobenzylcarbamates have been utilized in the synthesis of compounds with various therapeutic activities. For instance, related structures have served as precursors for:

  • Enzyme Inhibitors: The primary amine can be acylated or coupled with various carboxylic acids to form amides, which are common motifs in enzyme inhibitors. For example, derivatives of 4-amino-3-chloro benzoate ester have been synthesized to target the epidermal growth factor receptor (EGFR) tyrosine kinase.[8]

  • Receptor Ligands: The amine can also be a key attachment point for building ligands that interact with specific receptors. For example, derivatives of 4-amino-quinazoline have been developed as potent and selective alpha1b adrenergic receptor antagonists.[9]

  • Anti-inflammatory Agents: The synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives has been explored for their anti-inflammatory activity.[6]

Role in Fragment-Based Drug Discovery

Tert-butyl 4-amino-2-fluorobenzylcarbamate can also be viewed as a valuable fragment in fragment-based drug discovery (FBDD). The fluorinated aminobenzyl core represents a privileged scaffold that can be further elaborated to optimize binding to a biological target.

Conclusion

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. While it does not possess a known intrinsic mechanism of action, its value is firmly established in its role as a versatile building block. The combination of a Boc-protected amine, a reactive primary aromatic amine, and a fluorine atom provides chemists with a powerful tool for the synthesis of novel and complex molecules with a wide range of potential therapeutic applications. The continued use of this and similar intermediates will undoubtedly contribute to the advancement of drug discovery and development.

References

  • Chem-Impex. tert-Butyl 4-amino-2-fluorobenzoate. [Link]

  • National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. [Link]

  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • Google Patents.
  • PubChemLite. Tert-butyl 4-amino-2-fluorobenzoate (C11H14FNO2). [Link]

  • Chemsigma. TERT-BUTYL 4-AMINO-2-FLUOROBENZYLCARBAMATE [900174-92-7]. [Link]

  • Lead Sciences. tert-Butyl 3-amino-4-fluorobenzylcarbamate. [Link]

  • PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

  • PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. [Link]

  • PubChem. tert-butyl N-(4-aminobutyl)carbamate. [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • PubMed. 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline (L-765,314): a potent and selective alpha1b adrenergic receptor antagonist. [Link]9/)

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Spectroscopic Characterization of Tert-butyl 4-amino-2-fluorobenzylcarbamate: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a novel organic molecule with potential applications in medicinal chemistry and drug development. As with any new chemical entity, a thorough structural characterization is paramount to confirm its identity, purity, and to understand its chemical properties. This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not yet publicly available, this guide, grounded in established spectroscopic principles and data from analogous compounds, offers a robust predictive analysis to aid researchers in its synthesis and characterization.

The structural hypothesis is based on the known reactivity of its precursors and the expected outcome of the synthetic route. This guide will serve as a valuable reference for researchers by providing a detailed interpretation of the expected spectroscopic signatures, thereby facilitating the confirmation of the successful synthesis of tert-butyl 4-amino-2-fluorobenzylcarbamate.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first examine the molecular structure of tert-butyl 4-amino-2-fluorobenzylcarbamate.

Caption: Molecular structure of tert-butyl 4-amino-2-fluorobenzylcarbamate.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of tert-butyl 4-amino-2-fluorobenzylcarbamate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit distinct signals corresponding to the different types of protons in the molecule.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse sequence for ¹H NMR is typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-C(CH ₃)₃~1.45singlet (s)9H-
Ar-CH ₂-NH~4.20doublet (d)2H~6.0
-NH-COO~5.10triplet (t)1H~6.0
Ar-H (H3)~6.35doublet of doublets (dd)1HJ(H,H) ≈ 8.5, J(H,F) ≈ 2.5
Ar-H (H5)~6.40doublet of doublets (dd)1HJ(H,H) ≈ 8.5, J(H,F) ≈ 11.0
Ar-H (H6)~6.90triplet (t)1HJ(H,H) ≈ 8.5
-NH~3.80broad singlet (br s)2H-
Interpretation of the Predicted ¹H NMR Spectrum
  • Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and are expected to appear as a sharp singlet at approximately 1.45 ppm. This is a characteristic signal for the Boc protecting group.

  • Benzyl Protons: The two protons of the benzyl CH₂ group are coupled to the adjacent NH proton, resulting in a doublet at around 4.20 ppm. The coupling constant would be approximately 6.0 Hz.

  • Carbamate NH Proton: The proton on the carbamate nitrogen is expected to show a triplet at about 5.10 ppm due to coupling with the two benzyl protons.

  • Aromatic Protons: The aromatic region will display a complex pattern due to the substitution pattern and the presence of the fluorine atom.

    • The proton at position 3 (H3) is ortho to the amino group and meta to the benzylcarbamate group, and will likely appear as a doublet of doublets around 6.35 ppm.

    • The proton at position 5 (H5) is ortho to the amino group and ortho to the fluorine atom, leading to a doublet of doublets at approximately 6.40 ppm with a larger fluorine coupling constant.

    • The proton at position 6 (H6) is ortho to the benzylcarbamate group and meta to the amino group, and is expected to be a triplet around 6.90 ppm.

  • Amino Protons: The two protons of the primary amine group will likely appear as a broad singlet around 3.80 ppm. The chemical shift and broadness of this peak can be affected by solvent and concentration.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of tert-butyl 4-amino-2-fluorobenzylcarbamate will show distinct signals for each unique carbon atom.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR, switching to the ¹³C nucleus frequency.

  • Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)
-C (CH₃)₃~28.5
-C(C H₃)₃~80.0
Ar-C H₂-NH~40.0
C =O~156.0
Ar-C 1~125.0 (d, J(C,F) ≈ 15 Hz)
Ar-C 2~160.0 (d, J(C,F) ≈ 245 Hz)
Ar-C 3~102.0 (d, J(C,F) ≈ 25 Hz)
Ar-C 4~148.0
Ar-C 5~110.0 (d, J(C,F) ≈ 8 Hz)
Ar-C 6~128.0
Interpretation of the Predicted ¹³C NMR Spectrum
  • Tert-butyl Carbons: The methyl carbons of the tert-butyl group will appear as a single peak around 28.5 ppm, while the quaternary carbon will be found at approximately 80.0 ppm.

  • Benzyl Carbon: The benzylic carbon (Ar-CH₂) is expected at around 40.0 ppm.

  • Carbonyl Carbon: The carbonyl carbon of the carbamate group will have a chemical shift in the range of 156.0 ppm.

  • Aromatic Carbons: The aromatic carbons will show distinct signals, with their chemical shifts influenced by the substituents. The carbon directly attached to the fluorine atom (C2) will exhibit a large C-F coupling constant (around 245 Hz) and will be significantly downfield. The other aromatic carbons will also show smaller C-F couplings, which can be observed in a high-resolution spectrum.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of tert-butyl 4-amino-2-fluorobenzylcarbamate is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3450-3300Medium-NH₂N-H stretch (asymmetric and symmetric)
~3300Medium-NH- (carbamate)N-H stretch
2970-2850MediumC-H (alkyl)C-H stretch
~1690StrongC=O (carbamate)C=O stretch
1620-1580MediumAromatic C=CC=C stretch
~1520MediumN-H (amine)N-H bend
1250-1000StrongC-N, C-OC-N and C-O stretch
~1160StrongC-FC-F stretch
Interpretation of the Predicted IR Spectrum
  • N-H Stretching: Two distinct bands are expected in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂). A separate band around 3300 cm⁻¹ is predicted for the N-H stretch of the carbamate group.

  • C=O Stretching: A strong absorption band around 1690 cm⁻¹ is characteristic of the carbonyl group in the tert-butoxycarbonyl (Boc) protecting group.

  • C-F Stretching: A strong band around 1160 cm⁻¹ is anticipated for the C-F stretching vibration.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For tert-butyl 4-amino-2-fluorobenzylcarbamate, Electrospray Ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an ESI mass spectrometer. The instrument can be operated in either positive or negative ion mode.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Processing: The data is processed to generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.

Predicted Mass-to-Charge Ratios (m/z)
m/zIon
255.14[M+H]⁺
277.12[M+Na]⁺
199.08[M+H - C₄H₈]⁺
155.09[M+H - Boc]⁺
125.06[4-amino-2-fluorobenzyl]⁺
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at an m/z of approximately 255.14. The sodium adduct [M+Na]⁺ at m/z 277.12 may also be present.

  • Fragmentation Pattern: The most characteristic fragmentation would be the loss of isobutylene (C₄H₈) from the tert-butyl group, resulting in a fragment at m/z 199.08. Another significant fragmentation would be the loss of the entire Boc group to give a fragment at m/z 155.09. The formation of the 4-amino-2-fluorobenzyl cation at m/z 125.06 is also a likely fragmentation pathway.

Experimental Workflow for Compound Characterization

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation final_report final_report confirmation->final_report Final Report

Caption: A typical experimental workflow for the synthesis and characterization of a new chemical entity.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for tert-butyl 4-amino-2-fluorobenzylcarbamate. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can more confidently identify and characterize this novel compound upon its synthesis. The provided experimental protocols and interpretations serve as a practical resource for scientists in the field of drug discovery and development. The successful acquisition and analysis of experimental data, guided by these predictions, will be a critical step in validating the structure and advancing the study of this promising molecule.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
  • PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Retrieved from [Link]

A Technical Guide to Tert-butyl 4-amino-2-fluorobenzylcarbamate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-amino-2-fluorobenzylcarbamate (CAS No. 900174-92-7) is a key building block in modern medicinal chemistry. Its unique structural features, including a fluorine substituent for modulating physicochemical properties and a Boc-protected amine for regioselective synthesis, make it a valuable intermediate in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of its commercial availability, a detailed, plausible synthetic route, and its applications in drug discovery, with a focus on enabling researchers to effectively utilize this compound in their work.

Commercial Availability

Tert-butyl 4-amino-2-fluorobenzylcarbamate is readily available from several commercial suppliers, catering to a range of research and development needs. The compound is typically offered in various quantities with a purity of 95% or higher.

Table 1: Commercial Suppliers of Tert-butyl 4-amino-2-fluorobenzylcarbamate

SupplierCAS NumberPurityAvailable Quantities
King-Pharm900174-92-7In Stock, Ready to ShipInquire for details
AKSci900174-92-795%50mg, 100mg, 250mg, 500mg, 1g, 5g, 10g
Biosynth900174-92-7Inquire for detailsInquire for details
BLD Pharm900174-92-7Inquire for detailsInquire for details

Note: Pricing and lead times are subject to change and should be confirmed with the respective suppliers.

Synthesis of Tert-butyl 4-amino-2-fluorobenzylcarbamate: A Plausible and Detailed Protocol

Overall Synthetic Scheme

Synthetic_Scheme A 4-Amino-2-fluorobenzoic acid B (4-Amino-2-fluorophenyl)methanol A->B   Reduction (e.g., LiAlH4 or BH3-THF) C Tert-butyl 4-amino-2-fluorobenzylcarbamate B->C   Boc Protection (Boc2O, Base) Drug_Discovery_Application A Tert-butyl 4-amino-2-fluorobenzylcarbamate (Building Block) B Subsequent Synthetic Steps (e.g., Acylation, Cyclization) A->B  Key Intermediate C Complex Drug Candidate (e.g., Kinase Inhibitor) B->C  Scaffold Elaboration

Sources

Tert-butyl 4-amino-2-fluorobenzylcarbamate CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 4-amino-2-fluorobenzylcarbamate

This guide provides a comprehensive technical overview of tert-butyl 4-amino-2-fluorobenzylcarbamate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and critical applications in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries who require a deep understanding of this versatile chemical intermediate.

Core Identification and Chemical Structure

  • Chemical Name: tert-butyl 4-amino-2-fluorobenzylcarbamate

  • CAS Number: 900174-92-7[1]

  • Molecular Formula: C12H17FN2O2[1]

  • Molecular Weight: 240.28 g/mol

The structure of tert-butyl 4-amino-2-fluorobenzylcarbamate incorporates several key features that contribute to its utility. The fluorinated benzene ring is a common motif in pharmaceuticals, often introduced to modulate electronic properties, lipophilicity, and metabolic stability. The primary aniline group (-NH2) serves as a versatile synthetic handle for further chemical elaboration. The benzylamine moiety is protected by a tert-butyloxycarbonyl (Boc) group, one of the most common nitrogen protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Chemical Structure:

Caption: 2D structure of tert-butyl 4-amino-2-fluorobenzylcarbamate.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 4-amino-2-fluorobenzylcarbamate is provided below. These properties are crucial for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
CAS Number 900174-92-7King-Pharm[1]
Molecular Formula C12H17FN2O2King-Pharm[1]
Molecular Weight 240.28 g/mol Calculated
Appearance Typically an off-white to yellow solidGeneral observation for similar compounds
Solubility Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.General chemical knowledge
Storage Conditions Store in a cool, dry place, typically at 2-8°C, away from strong oxidizing agents.General laboratory practice

Synthesis and Manufacturing

The synthesis of tert-butyl 4-amino-2-fluorobenzylcarbamate can be achieved through a multi-step process, typically starting from a commercially available fluorinated nitrobenzene derivative. The general synthetic strategy involves the formation of the benzylamine core followed by the introduction of the Boc protecting group.

A Representative Synthetic Workflow:

A plausible and efficient synthesis route is outlined below. This pathway is designed to be robust and scalable for laboratory and potential pilot-plant production.

synthesis_workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction to Amine cluster_3 Step 4: Boc Protection start 4-Nitro-2-fluorobenzyl alcohol intermediate1 (4-Amino-2-fluorophenyl)methanol start->intermediate1 e.g., H2, Pd/C intermediate2 (4-Amino-2-fluorophenyl)methyl azide intermediate1->intermediate2 1. MsCl, Et3N 2. NaN3 intermediate3 (4-Amino-2-fluorophenyl)methanamine intermediate2->intermediate3 e.g., PPh3, H2O final_product tert-Butyl 4-amino-2-fluorobenzylcarbamate intermediate3->final_product (Boc)2O, Et3N

Caption: A plausible multi-step synthesis of tert-butyl 4-amino-2-fluorobenzylcarbamate.

Detailed Experimental Protocol (Illustrative):

  • Step 1: Reduction of the Nitro Group. 4-Nitro-2-fluorobenzyl alcohol is dissolved in a suitable solvent such as methanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added, and the mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield (4-amino-2-fluorophenyl)methanol.

  • Step 2: Conversion to Benzyl Azide. The resulting (4-amino-2-fluorophenyl)methanol is dissolved in an aprotic solvent like dichloromethane. A base, such as triethylamine, is added, and the solution is cooled in an ice bath. Methanesulfonyl chloride is added dropwise, and the reaction is stirred until the formation of the mesylate is complete. Subsequently, sodium azide is added, and the reaction is allowed to warm to room temperature and stirred until the azide substitution is complete.

  • Step 3: Reduction of the Azide. The crude (4-amino-2-fluorophenyl)methyl azide is then reduced to the corresponding primary amine. A common method for this transformation is the Staudinger reaction, which involves treatment with triphenylphosphine followed by hydrolysis.

  • Step 4: Boc Protection. The resulting (4-amino-2-fluorophenyl)methanamine is dissolved in a solvent such as dichloromethane, and a base like triethylamine is added. Di-tert-butyl dicarbonate ((Boc)2O) is then added portion-wise, and the reaction is stirred at room temperature until completion. The final product, tert-butyl 4-amino-2-fluorobenzylcarbamate, can then be purified by column chromatography.

Applications in Drug Discovery and Development

The unique structural features of tert-butyl 4-amino-2-fluorobenzylcarbamate make it a valuable intermediate in the synthesis of complex, biologically active molecules.

Role as a Versatile Building Block:

The primary application of this compound is as a bifunctional building block. The free aniline group provides a reactive site for a variety of chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to form amides is a cornerstone of medicinal chemistry.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides yields sulfonamides, another important pharmacophore.

  • Urea and thiourea formation: Reactions with isocyanates or isothiocyanates can introduce these functional groups.

  • Buchwald-Hartwig and Ullmann couplings: The aniline can participate in cross-coupling reactions to form C-N bonds with aryl halides or pseudohalides.

The Boc-protected benzylamine allows for the selective reaction at the aniline position. Following the desired chemical modifications at the aniline site, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent) to reveal the primary benzylamine. This newly deprotected amine can then be further functionalized, allowing for the stepwise and controlled construction of complex molecular architectures.

Therapeutic Areas of Interest:

Fluorinated aromatic compounds and carbamates are prevalent in a wide range of therapeutic agents. While specific drugs synthesized directly from this intermediate may not be extensively documented in publicly available literature, related structures are key components in the development of:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase enzyme. This building block provides a ready-made scaffold for the synthesis of such inhibitors. For example, related intermediates are used in the synthesis of EGFR inhibitors for cancer therapy.[2]

  • Anti-inflammatory Agents: Carbamate derivatives have been investigated for their anti-inflammatory properties.[3]

  • Antiviral and Antibacterial Agents: The incorporation of fluorine and amine functionalities can lead to compounds with potent antimicrobial activity.

The strategic placement of the fluorine atom can enhance the binding affinity of a drug candidate to its target protein and improve its pharmacokinetic profile by blocking sites of metabolism.

Safety and Handling

As with all laboratory chemicals, tert-butyl 4-amino-2-fluorobenzylcarbamate should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a strategically designed chemical intermediate with significant value for the drug discovery and development community. Its combination of a reactive aniline, a protected primary amine, and a fluorine-substituted aromatic ring provides a versatile platform for the synthesis of novel and complex small molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists aiming to leverage this building block in the creation of next-generation therapeutics.

References

  • PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. Available at: [Link]

  • PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. Available at: [Link]

  • Khan, M. F., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43(11), 6335-6351. Available at: [Link]

  • PubChem. tert-butyl N-(4-aminobutyl)carbamate. Available at: [Link]

  • PubChemLite. Tert-butyl 4-amino-2-fluorobenzoate (C11H14FNO2). Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Raghu, K. V., et al. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of Applied Research and Technology, 23(1). Available at: [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Available at: [Link]

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solubility profile of Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of Tert-butyl N-((4-amino-2-fluorophenyl)methyl)carbamate

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. Tert-butyl N-((4-amino-2-fluorophenyl)methyl)carbamate, a molecule incorporating a Boc-protected amine and a fluorinated aniline moiety, represents a class of intermediates with high potential in the synthesis of targeted therapeutics. The fluorine atom can enhance metabolic stability and binding affinity, while the protected amine offers a versatile handle for synthetic elaboration.

However, before its potential can be realized, its behavior in solution must be rigorously characterized. Poor solubility is a primary driver of compound attrition, leading to unreliable bioassay data, challenging formulation development, and ultimately, poor bioavailability.[1][2] This guide provides a comprehensive framework for elucidating the complete solubility profile of Tert-butyl N-((4-amino-2-fluorophenyl)methyl)carbamate, designed for researchers, chemists, and drug development professionals. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Section 1: Foundational Physicochemical Characterization

A predictive understanding of a molecule's behavior begins with its intrinsic properties. While experimental data for this specific intermediate is not publicly available, we can leverage its structure to predict key parameters that will govern our experimental strategy.

The structure reveals a primary aromatic amine, which is expected to be basic, and a bulky, lipophilic tert-butyl group. The molecule's solubility will therefore be highly dependent on pH and the polarity of the solvent system.

PropertyValue / Predicted ValueSourceRationale and Implication
IUPAC Name tert-butyl N-[(4-amino-2-fluorophenyl)methyl]carbamate-Unambiguous chemical identifier.
Molecular Formula C₁₂H₁₇FN₂O₂[3]Essential for calculating molarity and concentration.
Monoisotopic Mass 240.13 g/mol [3]Precise mass for analytical quantification, especially mass spectrometry.
Predicted XlogP 1.8[3]Indicates moderate lipophilicity. The compound is not expected to be a "brick dust" but may have limited aqueous solubility. This value guides solvent selection for initial stock solutions and chromatography.
Predicted Basic pKa ~3.5 - 4.0Expert EstimationThe primary aromatic amine is the key ionizable group. The pKa of aniline (~4.6) is reduced by the ortho-fluorine's electron-withdrawing effect. This low pKa predicts a significant increase in solubility at pH < 4, as the amine becomes protonated.[4]

Section 2: A Strategic Workflow for Solubility Assessment

A multi-faceted approach is required to build a complete solubility picture. The strategy should evolve from rapid, high-throughput screening to definitive, equilibrium-based measurements, as dictated by the stage of research.

G cluster_0 Early Discovery / Screening cluster_1 Lead Optimization / Pre-formulation cluster_2 Analytical Backbone Kinetic Kinetic Solubility Assay (Nephelometry / UV-Vis) Thermo Thermodynamic Solubility (Shake-Flask Method) Kinetic->Thermo Provides initial rank-ordering and flags potential issues pH_Profile pH-Solubility Profile (Shake-Flask across pH range) Thermo->pH_Profile Establishes baseline equilibrium solubility HPLC Validated HPLC-UV Method (Quantification) Thermo->HPLC Requires for accurate concentration measurement pH_Profile->HPLC Requires for accurate concentration measurement

Caption: Strategic workflow for comprehensive solubility characterization.

Section 3: Experimental Protocols

The following protocols are presented as self-validating systems, providing the detailed steps necessary for a researcher to generate high-quality, reproducible data.

Protocol 3.1: Kinetic Solubility Determination (High-Throughput)

Causality & Expertise: This assay is not a measure of true thermodynamic solubility but is invaluable in early discovery.[1] It mimics the common laboratory practice of diluting a DMSO stock solution into an aqueous buffer for biological screening.[5] A compound that precipitates under these conditions (i.e., has low kinetic solubility) can lead to erroneous assay results and should be flagged early.[2][6]

Methodology:

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Plate Preparation: Using a liquid handler or multichannel pipette, dispense 2 µL of the 10 mM stock solution into the wells of a 96-well microplate.

  • Aqueous Dilution: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final nominal concentration of 200 µM with 2% DMSO.

  • Equilibration: Seal the plate and place it on an orbital shaker at room temperature for 2 hours.[2]

  • Phase Separation: Transfer the contents to a 96-well filter plate (e.g., 0.45 µm PVDF) and centrifuge to separate any precipitated solid from the saturated solution.

  • Quantification:

    • Transfer the clear filtrate to a UV-transparent 96-well plate.

    • Measure the absorbance at the compound's λ_max (determined beforehand) using a plate reader.

    • Calculate the concentration against a standard curve prepared by diluting the DMSO stock in a 98:2 PBS:DMSO mixture.

Protocol 3.2: Thermodynamic Solubility Determination (Shake-Flask Gold Standard)

Causality & Expertise: This is the definitive method for determining equilibrium solubility, representing the true saturation point of a compound in a given medium.[4] It is the standard required by regulatory agencies like the ICH for Biopharmaceutics Classification System (BCS) waivers and is critical for pre-formulation studies.[7][8][9] The key to this protocol's trustworthiness is ensuring equilibrium is reached and that only the truly dissolved compound is measured.

Methodology:

  • Sample Preparation: Add an excess of solid Tert-butyl N-((4-amino-2-fluorophenyl)methyl)carbamate to a glass vial (e.g., add 2-5 mg to 1 mL of the test medium). The excess solid is critical to ensure equilibrium with a saturated solution.

  • Test Media: Use relevant aqueous media, such as:

    • Purified Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

    • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours. A preliminary experiment should be conducted to confirm that equilibrium is reached by this time (i.e., solubility does not increase between 24 and 48 hours).[9]

  • Phase Separation:

    • Allow vials to stand for ~30 minutes for large particles to settle.

    • Withdraw a sample of the supernatant and filter it through a chemically inert, low-binding 0.22 µm syringe filter (e.g., PVDF). Discard the first ~200 µL of filtrate to saturate any binding sites on the filter membrane.

  • Quantification: Dilute the clear filtrate with the mobile phase to a concentration within the linear range of the validated HPLC-UV method (see Section 4) and analyze.

Protocol 3.3: pH-Dependent Solubility Profile

Causality & Expertise: Based on our predicted pKa of ~3.5-4.0, this compound's solubility is expected to be highly pH-dependent. Characterizing this relationship is essential for predicting its behavior in the gastrointestinal tract—a critical factor for oral drug delivery.[10] This protocol is a direct application of the Henderson-Hasselbalch principle and provides a visual representation of the compound's ionization state versus its solubility.

Methodology:

  • Protocol Execution: Perform the Thermodynamic Shake-Flask protocol (3.2) in parallel across a range of buffered solutions.

  • Buffer System: As per ICH M9 guidelines, use buffers at a minimum of pH 1.2, 4.5, and 6.8.[8][11] A more comprehensive profile for this compound would include:

    • pH 1.2 (0.1 N HCl)

    • pH 2.0, 4.0, 5.5 (Citrate-phosphate buffers)

    • pH 6.8, 7.4 (Phosphate buffers)

    • pH 9.0 (Borate buffer)

  • Data Analysis: After quantifying the solubility at each pH point, plot the results (Solubility in µg/mL or µM vs. pH).

Section 4: Analytical Quantification Protocol (HPLC-UV)

Causality & Expertise: A robust, validated analytical method is the bedrock of accurate solubility determination. A reverse-phase HPLC method with UV detection is ideal for this compound due to the aromatic ring, which provides a strong chromophore. The method must be selective for the analyte and linear over the expected concentration range.

Proposed HPLC-UV Method:

ParameterRecommended ConditionRationale
Instrument UPLC/HPLC with DAD/UV DetectorStandard for pharmaceutical analysis.
Column C18 Reverse-Phase, e.g., 100 x 3.0 mm, <3 µmProvides good retention and resolution for moderately lipophilic compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier ensures the amine is protonated, preventing peak tailing and improving reproducibility.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
Gradient 10% to 95% B over 5 minutesA generic gradient to ensure elution of the compound and any potential impurities.
Flow Rate 0.5 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CReduces viscosity and improves peak symmetry.
Detection λ ~245 nm (determine λ_max via DAD scan)The aminofluorophenyl moiety should have strong absorbance in this region.
Injection Vol. 5 µLStandard volume to avoid peak distortion.

Validation: Before use, this method must be validated for linearity, accuracy, and precision. A calibration curve should be generated daily using at least five standards of known concentration, with an R² value > 0.995.

Section 5: Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The pH-solubility profile is best visualized graphically to reveal the ionization-driven behavior of the molecule.

Table 2: Summary of Predicted Thermodynamic Solubility Data
MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
0.1 N HCl1.237Expected HighExpected High
Buffer4.537Expected ModerateExpected Moderate
Buffer (SIF)6.837Expected LowExpected Low
Buffer (PBS)7.437Expected LowExpected Low
Predicted pH-Solubility Profile

The following diagram illustrates the expected solubility behavior based on the predicted pKa. The solubility is low in the neutral state (at pH > pKa) and increases dramatically as the compound becomes protonated at lower pH.

G cluster_0 Predicted pH-Solubility Profile y_axis Solubility (log scale) x_axis pH p0 Low Solubility (Neutral Species) p1 pKa ≈ 3.5 p1->p0 p2 High Solubility (Protonated Species) p2->p1 origin 6,0 6,0 origin->6,0 1,3 1,3 origin->1,3

Caption: Expected pH-solubility curve for a basic compound.

Conclusion

The systematic characterization of solubility is an indispensable component of modern drug development. For Tert-butyl N-((4-amino-2-fluorophenyl)methyl)carbamate, a molecule with a key ionizable center, a simple solubility value is insufficient. A complete profile, encompassing kinetic, thermodynamic, and pH-dependent data, is required. By employing the strategic workflow and robust protocols outlined in this guide—from high-throughput kinetic screens to the gold-standard shake-flask method—researchers can generate the high-quality, reliable data necessary to make informed decisions, mitigate risks, and ultimately accelerate the journey from chemical intermediate to viable drug candidate.

References

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potential biological targets of Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Identification of Potential Biological Targets for Tert-butyl 4-amino-2-fluorobenzylcarbamate

Abstract

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a synthetic organic compound with a structure amenable to forming various intermolecular interactions, suggesting potential bioactivity. However, as of the current scientific landscape, its specific biological targets remain uncharacterized. This technical guide provides a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential protein interactors. We eschew a rigid, templated approach in favor of a logical, field-proven workflow that progresses from broad, unbiased screening to specific, high-confidence target validation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action for novel small molecules. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific principles.

Introduction: Analyzing the Candidate Molecule

Tert-butyl 4-amino-2-fluorobenzylcarbamate (PubChem CID: 22714997) is a small molecule featuring several key functional groups that hint at its potential for biological interaction.[1] The presence of a carbamate group, an aromatic ring with amino and fluoro substituents, and a tert-butyl group suggests the capacity for hydrogen bonding, π-stacking, and hydrophobic interactions, respectively. Such features are common in biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity.[2]

Given the absence of published data on its biological targets, a systematic discovery campaign is warranted. This guide outlines a robust workflow to move from a compound of unknown function to a validated mechanism of action.

A Multi-Phased Strategy for Target Identification

We propose a three-phase approach that begins with broad, unbiased screening to identify any biological activity, followed by more focused techniques to identify specific binding partners, and culminating in rigorous validation of the most promising targets.

Phase I: Unbiased Screening for Bioactivity

The initial goal is to determine if Tert-butyl 4-amino-2-fluorobenzylcarbamate elicits any measurable biological response. This is best achieved through a combination of computational and experimental screening methodologies.

Before embarking on wet-lab experiments, computational methods can provide valuable, hypothesis-generating insights into potential target classes.[3][4] Ligand-based approaches compare the structure of our query molecule to databases of compounds with known biological targets, such as ChEMBL.[4] The underlying principle is that structurally similar molecules often share similar biological functions.[3]

  • Recommended Action: Utilize web-based tools like TargetHunter or PharmMapper to generate a preliminary list of potential targets based on structural and pharmacophoric similarity.[4][5] This provides an early, cost-effective means to prioritize subsequent experimental efforts.

Phenotypic screening is a powerful, unbiased approach that assesses the effect of a compound on whole cells or organisms, without a priori knowledge of the target.[6][7] This method has historically been a cornerstone of drug discovery, leading to the identification of many first-in-class medicines.[8] A positive "hit" in a phenotypic screen is an observable change in the cell's or organism's characteristics, such as reduced viability in cancer cells, altered morphology, or changes in the expression of a reporter gene.[7][9]

  • Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

    • Cell Line Selection: Choose a panel of diverse human cell lines (e.g., from different cancer types, or a mix of cancerous and non-cancerous lines) to maximize the chances of observing a phenotype.

    • Compound Treatment: Plate the cells in 96- or 384-well microplates and treat with a range of concentrations of Tert-butyl 4-amino-2-fluorobenzylcarbamate (e.g., from 10 nM to 100 µM) for 24-72 hours.

    • Staining: Following treatment, fix the cells and stain with a cocktail of fluorescent dyes that label key cellular components (e.g., Hoechst for the nucleus, phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).

    • Imaging: Acquire images using a high-content imaging system.

    • Data Analysis: Utilize image analysis software to quantify multiple phenotypic parameters, such as cell count, nuclear size and intensity, cytoskeletal arrangement, and mitochondrial morphology.

    • Hit Identification: Identify concentrations of the compound that induce statistically significant changes in any of the measured parameters compared to vehicle-treated controls.

Concurrently, a target-based High-Throughput Screening (HTS) campaign can be initiated to test the compound against a large library of purified proteins or in biochemical assays.[10][11] This is a more direct approach to finding a molecular interactor.

  • Recommended Action: Kinome Profiling Protein kinases are a large and well-validated class of drug targets.[12] Numerous vendors offer kinome profiling services, where the compound is tested for its ability to inhibit the activity of a large panel of kinases.[13][14]

  • Experimental Protocol: Kinase Activity Profiling

    • Assay Format: Utilize a well-established assay platform, such as a radiometric or fluorescence-based method, to measure kinase activity.[14]

    • Screening Concentration: Perform an initial screen at a single high concentration of the compound (e.g., 10 µM) against a panel of several hundred kinases.[14]

    • Hit Confirmation: For any kinases showing significant inhibition (e.g., >50%), perform a dose-response analysis to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Phase I Method Objective Potential Outcome
In Silico PredictionTo generate an initial, computationally-derived list of potential protein targets.A ranked list of putative targets, guiding the selection of focused assays.
Phenotypic ScreeningTo determine if the compound has any observable effect on whole cells.Identification of a cellular phenotype (e.g., cytotoxicity, morphological change) and the effective concentration range.
High-Throughput ScreeningTo directly test for interaction with a large panel of purified proteins (e.g., kinases).Identification of specific proteins (e.g., a particular kinase) that are directly inhibited by the compound.

graph TD {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
A[Compound: Tert-butyl 4-amino-2-fluorobenzylcarbamate] --> B{Phase I: Unbiased Screening};
B --> C[In Silico Prediction];
B --> D[Phenotypic Screening];
B --> E[High-Throughput Screening];
C --> F((Hypothesis Generation));
D --> G((Identification of Bioactivity));
E --> H((Biochemical Hit Identification));

}

Caption: Phase I Workflow for Initial Bioactivity Assessment.

Phase II: Target Deconvolution and Hit Validation

If Phase I yields a positive result (either a cellular phenotype or a biochemical hit), the next step is to confidently identify the specific protein(s) the compound binds to in a biological context. This process is often referred to as target deconvolution.[6]

Affinity chromatography is a classic and effective method for isolating binding partners from a complex protein mixture, such as a cell lysate.[15][16] This technique requires modifying the compound of interest to create a "bait" molecule that can be immobilized on a solid support.[17]

  • Experimental Protocol: Affinity Chromatography Pulldown

    • Probe Synthesis: Synthesize a derivative of Tert-butyl 4-amino-2-fluorobenzylcarbamate that incorporates a linker and a reactive handle (e.g., an alkyne or azide for "click" chemistry) or a biotin tag. It is crucial to verify that this modified probe retains the biological activity observed with the parent compound.

    • Immobilization: Covalently attach the probe to a solid support, such as agarose or magnetic beads.

    • Lysate Incubation: Incubate the bead-immobilized probe with a cell lysate from a cell line that exhibited a phenotype in Phase I.

    • Washing: Perform extensive washing steps to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads.

    • Protein Identification: Identify the eluted proteins using mass spectrometry.

G cluster_0 Affinity Chromatography Workflow step1 Synthesize & Immobilize Probe step2 Incubate with Cell Lysate step1->step2 step3 Wash Non-specific Binders step2->step3 step4 Elute Specific Binders step3->step4 step5 Identify Proteins by Mass Spectrometry step4->step5

Caption: Workflow for Affinity-Based Target Identification.

CETSA is a powerful, label-free method that confirms direct target engagement within intact cells.[18][19] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[20][21] This allows for the verification of target binding in a physiologically relevant environment.[18]

  • Experimental Protocol: CETSA for Target Engagement

    • Cell Treatment: Treat intact cells with either the compound or a vehicle control.

    • Heating: Heat aliquots of the treated cells to a range of different temperatures.

    • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

    • Analysis: Analyze the soluble fraction (containing the non-denatured proteins) by Western blot or mass spectrometry to quantify the amount of the putative target protein remaining at each temperature.

    • Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the compound-treated samples compared to the control samples confirms target engagement.[22]

Phase II Method Objective Potential Outcome
Affinity ChromatographyTo physically isolate and identify proteins that bind to the compound.A list of proteins that directly interact with the compound, providing high-confidence candidates for the observed biological effects.
Cellular Thermal Shift Assay (CETSA)To confirm that the compound binds to the putative target within intact cells.A thermal shift curve demonstrating stabilization of the target protein, providing strong evidence of target engagement in a physiological context.[18]
Phase III: Target Validation and Mechanistic Studies

The final phase involves rigorously confirming that the interaction between the compound and the identified target is responsible for the observed biological phenotype.[23][24]

Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (e.g., the dissociation constant, Kd) and kinetics of the compound to the purified target protein.[25][26] This provides quantitative data on the strength and specificity of the interaction.

Genetic methods are considered a definitive way to validate a target.[27] By reducing the expression of the target protein using techniques like RNA interference (RNAi) or CRISPR-Cas9-mediated knockout, one can test if the cellular phenotype observed with the compound is dependent on the presence of the target.[28]

  • Recommended Action: If treating cells with Tert-butyl 4-amino-2-fluorobenzylcarbamate leads to cell death, one would hypothesize that knocking down the target protein would either mimic this effect (if the compound is an inhibitor of a pro-survival protein) or rescue the cells from compound-induced death (if the compound is an activator of a pro-death protein or an inhibitor of an essential protein).

Determining the three-dimensional structure of the compound bound to its target protein via X-ray crystallography or cryo-electron microscopy provides the ultimate proof of interaction.[25] This reveals the specific binding site and the key molecular interactions, which is invaluable for any future efforts in lead optimization.

Conclusion

While the biological targets of Tert-butyl 4-amino-2-fluorobenzylcarbamate are currently unknown, this guide provides a logical and comprehensive framework for their identification and validation. By systematically progressing from broad, unbiased screening to focused, mechanistic studies, researchers can effectively de-orphan this compound. This structured approach, grounded in established drug discovery principles, maximizes the probability of success while ensuring the generation of robust, high-quality data. The integration of in silico, phenotypic, biochemical, and biophysical methods creates a self-validating workflow essential for modern drug discovery and chemical biology.

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  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. Retrieved from AssayQuant website.[13]

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  • An, W. F., & Tolliday, N. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32.[34]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from BMG LABTECH website.[35]

  • Thermo Fisher Scientific. (2014). Global Kinome Profiling for Personalized Medicine. Retrieved from Thermo Fisher Scientific website.[36]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry, 13(5), 546-553.[27]

  • ResearchGate. (2025). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from ResearchGate.[37]

  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling. Current Opinion in Chemical Biology, 8(1), 57-62.[38]

  • Du, X., Li, Y., & Xia, Y. L. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 144.[26]

  • de Moraes, M. C., et al. (2020). Editorial: Methods for Probing Ligand-Target Interactions. Frontiers in Chemistry, 8, 375.[39]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from Eurofins Discovery website.[14]

  • OUCI. (n.d.). In Silico Target Prediction for Small Molecules. Retrieved from OUCI website.[5]

  • Lee, J., & Bogyo, M. (2010). Simplified proteomics approach to discover protein–ligand interactions. Journal of the American Chemical Society, 132(16), 5562-5563.[40]

  • Wang, C., & Wang, J. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 53-59.[16]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from Drug Hunter website.[41]

  • Parker, C. G., & Shchepinov, M. S. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 624, 25-54.[42]

  • Chem-Impex. (n.d.). tert-Butyl 4-amino-2-fluorobenzoate. Retrieved from Chem-Impex website.[2]

  • PubChem. (n.d.). tert-Butyl (4-amino-2-fluorophenyl)carbamate. Retrieved from PubChem.[1]

Sources

The Strategic Intermediate: A Technical Guide to Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic use of fluorinated building blocks is a cornerstone of medicinal chemistry. The introduction of fluorine atoms into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic profiles. Among the vast arsenal of fluorinated intermediates, tert-butyl 4-amino-2-fluorobenzylcarbamate (CAS No. 900174-92-7) has emerged as a critical component in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of its synthesis, properties, and applications, offering field-proven insights for researchers and professionals in drug development.

Physicochemical Properties and Structural Attributes

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a bifunctional molecule featuring a fluorinated aniline core, a primary aminobenzyl group, and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination of functional groups makes it a versatile intermediate for a range of chemical transformations.

PropertyValueSource
CAS Number 900174-92-7[1]
Molecular Formula C₁₂H₁₇FN₂O₂[1]
Molecular Weight 240.27 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.General knowledge

The presence of the fluorine atom at the 2-position of the benzene ring significantly impacts the electronic properties of the aromatic system and the acidity of the adjacent amino group. The Boc-protected benzylamine provides a stable yet readily deprotectable handle for subsequent synthetic manipulations, a crucial feature in multi-step syntheses.

Synthesis of Tert-butyl 4-amino-2-fluorobenzylcarbamate: A Step-by-Step Protocol

The synthesis of tert-butyl 4-amino-2-fluorobenzylcarbamate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A logical and efficient synthetic strategy commences with a commercially available precursor, 4-amino-2-fluorobenzonitrile, and proceeds through reduction and subsequent protection steps.

Step 1: Reduction of 4-amino-2-fluorobenzonitrile to (4-amino-2-fluorophenyl)methanamine

The initial step involves the reduction of the nitrile functionality of 4-amino-2-fluorobenzonitrile to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocol:

  • Reactor Setup: To a stirred solution of 4-amino-2-fluorobenzonitrile (1 equivalent) in an appropriate solvent such as methanol or ethanol, add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 50 psi) in a Parr hydrogenation apparatus.

  • Reaction Monitoring: The reaction is allowed to proceed at room temperature for 12-24 hours, with the progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield crude (4-amino-2-fluorophenyl)methanamine. This intermediate is often used in the next step without further purification.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitriles to primary amines. Its heterogeneous nature allows for easy removal by filtration.

  • Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

  • Pressure: A hydrogen pressure of 50 psi is generally sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.

Step 2: Boc Protection of (4-amino-2-fluorophenyl)methanamine

The final step is the selective protection of the more nucleophilic benzylamine with the tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, and di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude (4-amino-2-fluorophenyl)methanamine (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base, such as triethylamine (TEA, 1.2 equivalents) or sodium bicarbonate. The reaction is typically carried out at room temperature.[2][3]

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl 4-amino-2-fluorobenzylcarbamate.[2]

Causality of Experimental Choices:

  • Boc₂O: Di-tert-butyl dicarbonate is a stable, easy-to-handle reagent for the introduction of the Boc protecting group.[3]

  • Base: A mild base like triethylamine or sodium bicarbonate is used to neutralize the acidic byproduct of the reaction and to facilitate the nucleophilic attack of the amine on the Boc anhydride.[2]

  • Solvent System: The choice of solvent depends on the solubility of the starting material. A biphasic system with a mild base can be effective for cleaner reactions.

Synthesis_Workflow start 4-Amino-2-fluorobenzonitrile step1 Reduction (H₂, Pd/C) start->step1 intermediate (4-amino-2-fluorophenyl)methanamine step1->intermediate step2 Boc Protection (Boc₂O, Base) intermediate->step2 product Tert-butyl 4-amino-2-fluorobenzylcarbamate step2->product

Synthetic workflow for Tert-butyl 4-amino-2-fluorobenzylcarbamate.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the reactive amino group and the protected benzylamine, combined with the modulating effect of the fluorine atom, makes tert-butyl 4-amino-2-fluorobenzylcarbamate a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.

Role as a Key Building Block

This compound serves as a crucial building block for introducing the 4-amino-2-fluorobenzyl moiety into larger molecules. The free aniline nitrogen can undergo a variety of chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to form amides.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Urea formation: Reaction with isocyanates to produce ureas.

  • N-Arylation reactions: Participation in cross-coupling reactions to form C-N bonds.

Following these transformations, the Boc group on the benzylamine can be readily removed under acidic conditions to liberate the primary amine, which can then be further functionalized. This orthogonal reactivity is a key advantage in the design of complex synthetic routes.

Applications start Tert-butyl 4-amino-2-fluorobenzylcarbamate aniline_rxn Aniline Functionalization (Amidation, Sulfonylation, etc.) start->aniline_rxn intermediate Functionalized Intermediate aniline_rxn->intermediate deprotection Boc Deprotection (Acidic Conditions) intermediate->deprotection final_coupling Further Functionalization at Benzylamine deprotection->final_coupling product Complex Bioactive Molecule final_coupling->product

General application workflow in multi-step synthesis.
Incorporation into Bioactive Scaffolds

The use of fluorinated building blocks is a well-established strategy in the development of drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The unique electronic properties of fluorine can significantly alter the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions.[4]

Characterization and Quality Control

Ensuring the purity and identity of tert-butyl 4-amino-2-fluorobenzylcarbamate is paramount for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule. Key signals include the characteristic singlet for the nine equivalent protons of the tert-butyl group and the distinct aromatic signals influenced by the fluorine and amino substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, including the N-H stretches of the amine and carbamate, and the C=O stretch of the carbamate.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling tert-butyl 4-amino-2-fluorobenzylcarbamate. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a strategically designed building block that offers a powerful combination of functionalities for medicinal chemists. Its synthesis, while requiring multiple steps, is achievable through well-established and scalable chemical transformations. The presence of the fluorine atom and the orthogonally protected amino groups provide a versatile platform for the construction of complex and novel drug candidates. As the demand for more effective and safer therapeutics continues to grow, the importance of such intelligently designed intermediates in the drug discovery and development pipeline cannot be overstated.

References

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Methodological & Application

Application Notes & Protocols: Utilizing Tert-butyl 4-amino-2-fluorobenzylcarbamate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of non-natural or modified amino acids is a cornerstone of modern peptide-based drug discovery.[1] This guide provides an in-depth technical overview of Tert-butyl 4-amino-2-fluorobenzylcarbamate, a versatile building block for introducing a fluorinated aminobenzyl moiety into peptide scaffolds. The presence of fluorine can significantly alter the physicochemical and biological properties of a peptide, including its lipophilicity, metabolic stability, and binding affinity.[2][3] The Boc-protected amine offers a stable yet readily cleavable handle for solid-phase peptide synthesis (SPPS). This document details the strategic considerations, experimental protocols, and potential applications of this valuable reagent.

Introduction: The Rationale for Fluorination and Modified Building Blocks in Peptide Science

Peptide therapeutics offer high specificity and potency but are often limited by poor metabolic stability and cell permeability. Chemical modification is a powerful strategy to overcome these limitations.[4] The incorporation of fluorine, in particular, has emerged as a key tactic in medicinal chemistry.[3] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can induce favorable conformational changes, block metabolic degradation, and enhance binding interactions through unique electrostatic contributions.[5]

Tert-butyl 4-amino-2-fluorobenzylcarbamate serves as a bifunctional building block. It introduces both a fluorine atom and a protected primary amine on a benzyl scaffold. This moiety can be used to:

  • Mimic Phenylalanine: Act as a functionalized analog of phenylalanine, introducing a reactive handle (the amino group after deprotection) for further conjugation or modification.

  • Serve as a Linker: The benzyl structure can function as a rigid spacer or linker for attaching payloads such as toxins, imaging agents, or polyethylene glycol (PEG) chains.

  • Modulate Peptide Structure: The fluorinated aromatic ring can influence peptide secondary structure and stability.

The choice of a tert-butyloxycarbonyl (Boc) protecting group for the benzylic amine is strategic. Boc protection is widely used in orthogonal peptide synthesis strategies, particularly in conjunction with Fmoc-based solid-phase peptide synthesis (SPPS), as it is stable to the basic conditions used for Fmoc deprotection but can be removed under specific acidic conditions.[6][7]

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is critical for its successful application.

PropertyValue
Molecular Formula C₁₂H₁₇FN₂O₂
Molecular Weight 240.28 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents like DMF, NMP, and DCM.[]
Storage Store at 2-8°C, protected from light and moisture.

Handling Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Core Application: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common application of Tert-butyl 4-amino-2-fluorobenzylcarbamate is its incorporation as a non-natural building block during SPPS.[1] The primary aromatic amine at the 4-position is the point of attachment to the growing peptide chain. The workflow assumes a standard Fmoc/tBu synthesis strategy.[7][9]

Chemical Logic and Workflow

The process involves activating the carboxylic acid of the C-terminal amino acid on the resin-bound peptide and coupling it to the 4-amino group of the Tert-butyl 4-amino-2-fluorobenzylcarbamate. The Boc-protected benzylic amine remains intact during this process.

spss_workflow Resin Resin-Bound Peptide (Free Carboxyl Terminus) Activation Carboxyl Activation (e.g., HATU/DIPEA) Resin->Activation 1. Coupling Amide Bond Formation (Coupling Step) Activation->Coupling 2. Reagent Tert-butyl 4-amino-2-fluorobenzylcarbamate Reagent->Coupling Result Resin-Bound Peptide with Fluorinated Aminobenzyl Moiety Coupling->Result 3.

Caption: SPPS workflow for incorporating the fluorinated building block.

Detailed Protocol: Manual SPPS Incorporation

This protocol outlines the manual coupling of Tert-butyl 4-amino-2-fluorobenzylcarbamate to a resin-bound peptide. This step would typically follow the deprotection of the N-terminal Fmoc group of the preceding amino acid.

Materials:

  • Resin-bound peptide with a deprotected N-terminal amino group.

  • Tert-butyl 4-amino-2-fluorobenzylcarbamate

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade[]

  • Washing Solvents: Dichloromethane (DCM), DMF

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.[9]

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Activation and Coupling Solution Preparation:

    • In a separate vessel, dissolve Tert-butyl 4-amino-2-fluorobenzylcarbamate (3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add the coupling reagent (e.g., HATU, 2.9 equivalents) to this solution.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly. The solution may change color. Allow this pre-activation to proceed for 1-2 minutes.

  • Coupling to Resin:

    • Drain the DMF from the washed resin.

    • Immediately add the activation/coupling solution to the resin.

    • Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines.

    • A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue/purple beads), continue the coupling for another 1-2 hours and re-test. If it remains positive, a double coupling may be necessary.

  • Post-Coupling Wash:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.

    • The resin is now ready for the next cycle of deprotection and coupling or for final cleavage.

Post-Synthesis Modification: Deprotection of the Boc Group and Further Functionalization

The Boc-protected amine on the newly incorporated moiety is orthogonal to the Fmoc/tBu strategy. It remains protected during subsequent Fmoc deprotections.[7] This group can be removed during the final cleavage from the resin if a strong acid like trifluoroacetic acid (TFA) is used.

Final Cleavage and Deprotection
  • Cleavage Cocktail: A standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) will simultaneously cleave the peptide from most acid-labile resins (like Wang or Rink Amide) and remove the Boc group along with other side-chain protecting groups (e.g., tBu, Trt).[10][11]

  • Procedure: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

On-Resin Deprotection for Site-Specific Labeling

For selective functionalization, the Boc group can be removed while the peptide remains attached to the resin and other protecting groups are intact. This requires a milder acidic condition that does not cleave the resin linker.

on_resin_deprotection Start Resin-Peptide-Linker(Boc) Deprotection Mild Acidolysis (e.g., 10-20% TFA in DCM) Start->Deprotection Intermediate Resin-Peptide-Linker(NH2) Deprotection->Intermediate Selective Boc removal Functionalization Conjugation (e.g., NHS-ester, Isothiocyanate) Intermediate->Functionalization Final Resin-Peptide-Linker(Payload) Functionalization->Final

Caption: On-resin selective deprotection and functionalization workflow.

Protocol:

  • Swell the resin in DCM.

  • Treat the resin with a solution of 10-20% TFA in DCM for 30 minutes. Repeat once.

  • Wash thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DCM, and then final washes with DCM and DMF.

  • The newly liberated primary amine is now available for conjugation with fluorescent dyes, biotin, or other molecules.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance. - Poor resin swelling. - Inefficient activation.- Extend coupling time to 6-8 hours or overnight. - Perform a double coupling. - Ensure use of high-quality, dry DMF. - Switch to a more potent coupling reagent like HATU.[12]
Side Reactions During Cleavage - Cationic species generated during Boc deprotection can modify sensitive residues (e.g., Trp, Met).[10]- Use a scavenger cocktail during TFA cleavage (e.g., triisopropylsilane, water, ethanedithiol).
Poor Solubility of the Final Peptide - The fluorinated moiety increases hydrophobicity.- Optimize the purification (RP-HPLC) gradient. - Consider using solubility-enhancing tags if the peptide is intended for aqueous applications.

References

  • ResearchGate. Solid-phase peptide synthesis using the Fmoc/tBu strategy. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]

  • PubMed Central. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. [Link]

  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis. [Link]

  • PubMed Central. Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • ASM Journals. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]

  • ACS Publications. Biosynthesis of Fluorinated Peptaibols Using a Site-Directed Building Block Incorporation Approach. [Link]

  • PubMed. A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Royal Society of Chemistry. Reprogramming natural proteins using unnatural amino acids. [Link]

  • PubMed Central. Advances in Fmoc solid-phase peptide synthesis. [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Durham University. The synthesis of peptides and proteins containing non-natural amino acids. [Link]

  • Royal Society of Chemistry. Fluorinated nanotubes: synthesis and self-assembly of cyclic peptide–poly(vinylidene fluoride) conjugates. [Link]

  • PubMed Central. Fluorinated peptide biomaterials. [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. [Link]

Sources

Application Note: High-Fidelity Protocols for the Boc Deprotection of tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2][3] Its widespread use stems from its remarkable stability across a broad range of non-acidic conditions and its predictably facile removal under acidic treatment.[1][4] This application note provides two robust, field-proven protocols for the deprotection of tert-butyl 4-amino-2-fluorobenzylcarbamate to yield 4-aminomethyl-3-fluorobenzylamine. This product is a valuable bifunctional building block, particularly relevant in medicinal chemistry and the synthesis of novel pharmaceutical agents where fluorinated scaffolds can enhance metabolic stability and binding affinity.[5]

The protocols detailed herein are designed for high fidelity and scalability, addressing common challenges while ensuring the integrity of the final product. We will delve into the mechanistic underpinnings of the deprotection, provide step-by-step experimental procedures, and discuss critical parameters that influence reaction success, from reagent choice to work-up strategy.

The Chemistry of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is a classic acid-catalyzed elimination reaction.[1][6] Understanding this mechanism is paramount for troubleshooting and optimizing the process. The reaction proceeds through a well-defined, multi-step pathway:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[6][7][8] This step activates the Boc group, making it susceptible to cleavage.

  • Fragmentation: The protonated intermediate undergoes fragmentation through the cleavage of the tert-butyl-oxygen bond. This heterolytic cleavage is energetically favorable as it generates two stable species: a carbamic acid intermediate and a resonance-stabilized tert-butyl cation.[1][6][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing gaseous carbon dioxide (CO₂) and the desired free primary amine.[1][3][8] This irreversible step provides a strong thermodynamic driving force for the reaction.

  • Amine Salt Formation: Under the acidic reaction conditions, the newly liberated and nucleophilic amine is immediately protonated, forming a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1][7]

The electrophilic tert-butyl cation can be neutralized by deprotonation to form isobutylene gas or, in some cases, participate in side reactions by alkylating other nucleophiles present in the system.[1][9][] For a substrate like tert-butyl 4-amino-2-fluorobenzylcarbamate, the risk of aromatic ring alkylation is low due to the deactivating effects of the fluorine atom and the protonated amino group.

Mechanistic Pathway Diagram

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated H⁺ (from TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid C-O Cleavage tBu_Cation tert-Butyl Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Gas Ammonium_Salt Ammonium Salt (Product) Free_Amine->Ammonium_Salt H⁺ Experimental_Workflow cluster_workup Work-up & Isolation Start Dissolve Substrate in Anhydrous Solvent Add_Reagent Add Acidic Reagent (TFA or HCl/Dioxane) Start->Add_Reagent React Stir at RT (Monitor by TLC) Add_Reagent->React Evaporation Option 1a: Evaporate Solvent for Salt React->Evaporation Precipitation Option 1b: Precipitate with Ether for Salt React->Precipitation Neutralize Option 2: Neutralize with Base React->Neutralize Analysis Characterize Product (NMR, MS, etc.) Evaporation->Analysis Precipitation->Analysis Extract Extract with Organic Solvent Neutralize->Extract Dry_Concentrate Dry & Concentrate for Free Amine Extract->Dry_Concentrate Dry_Concentrate->Analysis

Sources

Tert-butyl 4-amino-2-fluorobenzylcarbamate: A Versatile Building Block for Advanced Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][3] Among the vast array of fluorinated building blocks, tert-butyl 4-amino-2-fluorobenzylcarbamate has emerged as a particularly valuable synthon for the construction of a diverse range of targeted inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of tert-butyl 4-amino-2-fluorobenzylcarbamate. We will delve into its fundamental properties, provide detailed, field-proven protocols for its application in inhibitor synthesis, and explore its role in the development of targeted therapeutics, with a particular focus on kinase and KRAS inhibitors.

Physicochemical Properties and Handling

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a stable, crystalline solid at room temperature. A clear understanding of its key properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C12H17FN2O2[4]
Molecular Weight 240.27 g/mol [4]
Appearance Off-white to yellow crystalline powder[5]
Storage Conditions 2-8°C[6]

Note: While the tert-butoxycarbonyl (Boc) protecting group offers considerable stability under many reaction conditions, it is sensitive to strong acids.[7][8] Care should be taken to avoid acidic environments during storage and handling to prevent premature deprotection.

Core Synthetic Utility: A Gateway to Diverse Amine Functionalities

The primary utility of tert-butyl 4-amino-2-fluorobenzylcarbamate lies in its bifunctional nature. The Boc-protected benzylamine allows for the selective functionalization of the aniline amine, while the Boc group can be readily removed under acidic conditions to unmask the benzylamine for subsequent coupling reactions. This orthogonal reactivity is a cornerstone of its application in multi-step inhibitor synthesis.

Application Protocol I: Acylation of the Aniline Moiety for Kinase Inhibitor Scaffolds

A common synthetic transformation involving this building block is the acylation of the 4-amino group to introduce functionalities that can interact with the hinge region of various kinases.

Workflow for Acylation

Acylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Tert-butyl 4-amino-2-fluorobenzylcarbamate Reaction_Mixture Combine reactants under inert atmosphere (N2 or Ar) Start->Reaction_Mixture Reagents Acylating Agent (e.g., Acyl Chloride, Carboxylic Acid) Coupling Agents (e.g., EDCI, HOBt) Base (e.g., DIPEA) Reagents->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction_Mixture Stirring Stir at room temperature Reaction_Mixture->Stirring Workup Aqueous work-up to remove byproducts Stirring->Workup Purification Column chromatography Workup->Purification Product Acylated Product Purification->Product

Caption: General workflow for the acylation of tert-butyl 4-amino-2-fluorobenzylcarbamate.

Detailed Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor

This protocol details the coupling of tert-butyl 4-amino-2-fluorobenzylcarbamate with a generic carboxylic acid, a common step in the synthesis of kinase inhibitors.[9][10]

Materials:

  • Tert-butyl 4-amino-2-fluorobenzylcarbamate (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N2 or Argon), add tert-butyl 4-amino-2-fluorobenzylcarbamate (1.0 eq), the carboxylic acid of interest (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the solids.

  • Base Addition: Cool the mixture to 0 °C using an ice bath and add DIPEA (2.0 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired acylated product.

Rationale for Reagent Choices:

  • EDCI/HOBt: This combination is a widely used and efficient coupling system for amide bond formation, minimizing side reactions and racemization.[9]

  • DIPEA: A non-nucleophilic base used to neutralize the HCl salt of EDCI and the HOBt, driving the reaction to completion.

  • Anhydrous Conditions: Essential to prevent hydrolysis of the activated carboxylic acid intermediate and ensure high yields.

Application Protocol II: Boc-Deprotection and Subsequent Functionalization in the Synthesis of KRAS Inhibitors

The development of covalent inhibitors targeting the G12C mutant of KRAS has been a significant breakthrough in cancer therapy.[11][12] Tert-butyl 4-amino-2-fluorobenzylcarbamate can serve as a key building block for such inhibitors, where the benzylamine is ultimately coupled to a warhead-containing scaffold.

Workflow for Boc-Deprotection and Coupling

Boc_Deprotection_Coupling cluster_0 Boc-Deprotection cluster_1 Coupling Reaction cluster_2 Final Product Start Boc-protected precursor Deprotection Stir at room temperature Start->Deprotection Acid Trifluoroacetic acid (TFA) in DCM Acid->Deprotection Removal Evaporate solvent and excess acid Deprotection->Removal Amine_Salt Resulting amine salt Removal->Amine_Salt Coupling Combine and stir Amine_Salt->Coupling Coupling_Partner Electrophilic coupling partner (e.g., acryloyl chloride) Coupling_Partner->Coupling Base Base (e.g., Triethylamine) Base->Coupling Workup_Purification Aqueous work-up and purification Coupling->Workup_Purification Final_Inhibitor Final KRAS Inhibitor Workup_Purification->Final_Inhibitor

Caption: Workflow for Boc-deprotection and subsequent coupling to an electrophilic warhead.

Detailed Protocol: Unmasking the Benzylamine and Acrylamide Formation

This protocol describes the removal of the Boc protecting group and subsequent reaction with an acryloyl chloride, a common step in the synthesis of covalent KRAS G12C inhibitors.[12]

Materials:

  • Acylated precursor from Protocol I (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acryloyl chloride (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Boc-Deprotection: Dissolve the Boc-protected precursor (1.0 eq) in DCM. Add TFA (typically 20-50% v/v) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the TFA salt of the deprotected amine.

  • Coupling Reaction Setup: Dissolve the crude amine salt in anhydrous DCM and cool to 0 °C.

  • Base and Electrophile Addition: Add TEA (3.0 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final acrylamide-containing inhibitor.

Causality Behind Experimental Choices:

  • TFA: A strong acid that efficiently cleaves the Boc group, generating a volatile byproduct (isobutylene) and CO2, which are easily removed.[13]

  • TEA in Coupling: Sufficient base is required to neutralize the TFA salt of the amine and the HCl generated during the acylation with acryloyl chloride.

Conclusion: A Key Component in the Medicinal Chemist's Toolbox

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a strategically designed building block that offers a reliable and versatile platform for the synthesis of complex and potent inhibitors. Its orthogonal protecting group strategy, coupled with the beneficial effects of the fluorine substituent, makes it an invaluable tool in modern drug discovery. The protocols outlined in this application note provide a solid foundation for the successful incorporation of this synthon into innovative drug design campaigns targeting a range of diseases, from cancer to inflammatory disorders.

References

  • Ansari, M. F., et al. (2017). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available from: [Link]

  • Pharmaffiliates. (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Available from: [Link]

  • Khan, I., et al. (2020). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available from: [Link]

  • Der Pharma Chemica. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]

  • PubMed. (2023). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Available from: [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl (4-amino-2-fluorophenyl)carbamate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • National Institutes of Health. (2023). Small‐Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation. Available from: [Link]

  • PubMed Central. (2016). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl (4-amino-3-fluorophenyl)carbamate. Available from: [Link]

  • Google Patents. (n.d.). US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound.
  • AA Blocks. (n.d.). 1784918-70-2 | tert-butyl N-[3-amino-2-(4-fluorophenyl)-2-methylpropyl]carbamate. Available from: [Link]

  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Available from: [Link]

  • Google Patents. (n.d.). CN114728960A - Improved synthesis of KRAS G12C inhibitor compounds.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

  • MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Available from: [Link]

  • AA Blocks. (n.d.). 2229072-04-0 | tert-butyl N-[2-amino-2-(4-fluoropyridin-2-yl)ethyl]carbamate. Available from: [Link]

  • Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available from: [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available from: [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-amino-2-fluorobenzoate (C11H14FNO2). Available from: [Link]

  • ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]

Sources

The Strategic Application of Tert-butyl 4-amino-2-fluorobenzylcarbamate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2] Tert-butyl 4-amino-2-fluorobenzylcarbamate emerges as a highly valuable, yet specialized, building block for medicinal chemists. Its unique trifunctional nature—a nucleophilic aniline moiety, a Boc-protected benzylamine for controlled reactivity, and a strategically placed fluorine atom—offers a powerful toolkit for the synthesis of novel therapeutic agents. The fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This guide provides an in-depth exploration of the synthesis and application of this versatile intermediate, complete with detailed protocols and workflow visualizations to empower researchers in their drug development endeavors.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of Tert-butyl 4-amino-2-fluorobenzylcarbamate is provided in the table below. Proper handling and storage are crucial to maintain the integrity of this reagent.

PropertyValue
Molecular Formula C₁₂H₁₇FN₂O₂
Molecular Weight 240.28 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, dichloromethane, ethyl acetate
Storage Conditions Store at 2-8°C under an inert atmosphere

Synthetic Protocol: Accessing the Building Block

The most direct route to Tert-butyl 4-amino-2-fluorobenzylcarbamate involves the selective Boc-protection of the more reactive benzylamine in the presence of the less nucleophilic aniline of (4-amino-2-fluorophenyl)methanamine.

Experimental Protocol: Synthesis of Tert-butyl 4-amino-2-fluorobenzylcarbamate

This protocol details the synthesis of the title compound from commercially available (4-amino-2-fluorophenyl)methanamine.

Materials:

  • (4-amino-2-fluorophenyl)methanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • To a solution of (4-amino-2-fluorophenyl)methanamine (1.0 eq) in DCM or THF (0.1-0.2 M) at 0 °C, add triethylamine or DIPEA (1.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Tert-butyl 4-amino-2-fluorobenzylcarbamate as a solid.

Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

The primary utility of Tert-butyl 4-amino-2-fluorobenzylcarbamate lies in its capacity to serve as a versatile scaffold for the construction of diverse molecular architectures. The aniline nitrogen provides a reactive handle for a multitude of chemical transformations, while the Boc-protected benzylamine remains shielded until a later synthetic step.

Synthesis of Substituted Benzamides

Amide bond formation is a cornerstone of medicinal chemistry. The aniline moiety of Tert-butyl 4-amino-2-fluorobenzylcarbamate can be readily acylated with a variety of carboxylic acids or their activated derivatives to generate a library of substituted benzamides.

Experimental Protocol: General Procedure for Amide Coupling

  • To a solution of Tert-butyl 4-amino-2-fluorobenzylcarbamate (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent such as DCM or DMF, add a coupling reagent like EDCI (1.2 eq) and HOBt (1.2 eq).

  • Add a non-nucleophilic base such as DIPEA (2.0 eq) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired amide product.

Elaboration into Sulfonamides

Sulfonamides are a privileged functional group in many approved drugs. The aniline can be reacted with various sulfonyl chlorides to produce a range of sulfonamide derivatives.

Experimental Protocol: General Procedure for Sulfonamide Formation

  • Dissolve Tert-butyl 4-amino-2-fluorobenzylcarbamate (1.0 eq) in a solvent like pyridine or DCM.

  • Cool the solution to 0 °C and add a sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Once complete, quench the reaction with water.

  • Extract the product with ethyl acetate, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Reductive Amination for Secondary Amine Synthesis

The aniline moiety can undergo reductive amination with aldehydes or ketones to introduce further diversity, leading to the formation of secondary amines.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of Tert-butyl 4-amino-2-fluorobenzylcarbamate (1.0 eq) and an aldehyde or ketone (1.2 eq) in a solvent such as methanol or dichloroethane, add a few drops of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with DCM, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Synthetic Workflow Visualization

The following diagrams illustrate the synthetic utility of Tert-butyl 4-amino-2-fluorobenzylcarbamate.

Synthesis_of_Building_Block start (4-amino-2-fluorophenyl)methanamine product Tert-butyl 4-amino-2-fluorobenzylcarbamate start->product Boc Protection reagent Boc₂O, Et₃N DCM, 0°C to rt

Caption: Synthesis of the title building block.

Medicinal_Chemistry_Applications cluster_reactions Derivatization of the Aniline Moiety start Tert-butyl 4-amino-2-fluorobenzylcarbamate amide Substituted Benzamides start->amide R-COOH, EDCI, HOBt, DIPEA sulfonamide Sulfonamides start->sulfonamide R-SO₂Cl, Pyridine sec_amine Secondary Amines start->sec_amine 1. R-CHO, H⁺ 2. NaBH(OAc)₃

Caption: Key applications in medicinal chemistry.

Conclusion

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a strategically designed building block that offers significant advantages in medicinal chemistry. The presence of a fluorine atom can impart favorable pharmacokinetic properties, while the orthogonally protected amino groups allow for sequential and controlled chemical modifications. The protocols and workflows presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this versatile intermediate in the discovery of next-generation therapeutics.

References

  • The Role of Fluorinated Benzylamines in Modern Drug Discovery. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. [Link]

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of Tert-butyl 4-amino-2-fluorobenzylcarbamate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of Tert-butyl 4-amino-2-fluorobenzylcarbamate. This versatile building block is a valuable starting point for the generation of small molecule libraries aimed at Structure-Activity Relationship (SAR) exploration. We will delve into the rationale behind derivatization strategies targeting the nucleophilic 4-amino group, discuss the critical role of the Boc protecting group, and provide detailed, field-proven protocols for key chemical transformations including amide bond formation, sulfonamide synthesis, and urea formation. The protocols are designed to be self-validating, with explanations for experimental choices and troubleshooting insights to ensure robust and reproducible results.

Introduction: The Strategic Value of the 4-Amino-2-fluorobenzylcarbamate Scaffold

In modern drug discovery, the efficient exploration of chemical space around a core scaffold is paramount to identifying and optimizing lead compounds. Tert-butyl 4-amino-2-fluorobenzylcarbamate serves as an exemplary starting scaffold for several reasons:

  • The 4-Amino Group: This primary aromatic amine is a versatile chemical handle. Its nucleophilicity allows for a wide array of derivatization reactions, enabling the systematic introduction of diverse functional groups to probe interactions with biological targets.

  • The 2-Fluoro Substituent: The presence of a fluorine atom ortho to the benzylamine moiety is a strategic design element. Fluorine can significantly modulate the physicochemical properties of a molecule by altering its lipophilicity, metabolic stability, and the pKa of adjacent functional groups. Such modulation is a key tactic in overcoming pharmacokinetic challenges and improving drug-like properties.[1]

  • The Boc-Protected Benzylamine: The tert-butyloxycarbonyl (Boc) group protects the primary benzylamine.[2][3] This orthogonal protection strategy is crucial, as it directs derivatization specifically to the 4-amino position. Subsequent removal of the Boc group unmasks a secondary point for diversification, allowing for the synthesis of even more complex libraries from a common intermediate.

This guide will focus on leveraging the 4-amino group as the primary point of diversification for SAR studies, which aim to systematically correlate changes in a molecule's structure with its biological activity.[4]

Core Derivatization Strategies for SAR Library Synthesis

The primary amino group on the aniline ring is an excellent nucleophile for a variety of robust and well-documented chemical transformations. The three most common and impactful derivatizations for SAR studies are amide coupling, sulfonamide formation, and urea synthesis. These reactions introduce functionalities that can engage in a wide range of intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions, pi-stacking) with a biological target.

SAR_Strategy cluster_derivatization Primary Derivatization at 4-Amino Position Scaffold Tert-butyl 4-amino-2-fluorobenzylcarbamate Amide Amide Bond Formation (R-COOH) Scaffold->Amide Peptide Coupling Reagents Sulfonamide Sulfonamide Synthesis (R-SO2Cl) Scaffold->Sulfonamide Base (e.g., Pyridine) Urea Urea Formation (R-NCO) Scaffold->Urea Aprotic Solvent SAR_Library Diverse Compound Library for SAR Studies Amide->SAR_Library Sulfonamide->SAR_Library Urea->SAR_Library

Figure 1: Overall strategy for SAR library generation from the core scaffold.

Experimental Protocols & Methodologies

General Laboratory Considerations
  • Reagent Quality: Use anhydrous solvents and high-purity reagents, particularly for moisture-sensitive reactions like amide couplings.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric oxygen or moisture, especially when using organometallic reagents or highly activated species.

  • Reaction Monitoring: Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] LC-MS is particularly powerful as it provides both conversion and mass confirmation of the desired product.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Principle: This is one of the most common methods for forming amide bonds in medicinal chemistry.[6][7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea. The addition of an additive like Hydroxybenzotriazole (HOBt) traps the activated acid as an HOBt-ester, which is more stable and reacts cleanly with the amine to form the amide bond, minimizing side reactions and racemization.[9]

Table 1: Common Amide Coupling Reagents

Reagent Cocktail Key Advantages Considerations
EDC / HOBt Water-soluble urea byproduct (easy removal). Cost-effective. HOBt has explosive properties when dry; use hydrated form.
HATU / DIPEA High coupling efficiency, even for hindered amines/acids.[10] More expensive. Byproducts can be harder to remove.

| Acyl Chloride | Highly reactive, good for unreactive amines. | Requires prior synthesis of the acyl chloride from the acid. Generates HCl, requiring a stoichiometric base.[8] |

Materials & Reagents:

ReagentMolar Eq.Purpose
Tert-butyl 4-amino-2-fluorobenzylcarbamate1.0Starting Material
Carboxylic Acid (R-COOH)1.1Coupling Partner
EDC (EDAC)1.2Carbodiimide Activator
HOBt (Hydrated)1.2Additive/Racemization Suppressant
N,N-Diisopropylethylamine (DIPEA)2.5Non-nucleophilic Base
Anhydrous Dichloromethane (DCM)-Solvent

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Add Tert-butyl 4-amino-2-fluorobenzylcarbamate (1.0 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the solution at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and HRMS.

Scientist's Insight: The choice of base is critical. DIPEA is preferred over triethylamine as it is less nucleophilic and less likely to cause side reactions with the activated acid intermediate. If your carboxylic acid or amine has poor solubility in DCM, DMF can be used as a solvent, though its high boiling point makes it more difficult to remove during work-up.

Protocol 2: Sulfonamide Synthesis

Principle: The nucleophilic 4-amino group reacts readily with electrophilic sulfonyl chlorides in the presence of a non-nucleophilic base.[11] Pyridine is often used as it can act as both the base and a solvent, effectively scavenging the HCl byproduct and driving the reaction to completion.[11]

Materials & Reagents:

ReagentMolar Eq.Purpose
Tert-butyl 4-amino-2-fluorobenzylcarbamate1.0Starting Material
Sulfonyl Chloride (R-SO₂Cl)1.1Electrophile
Anhydrous Pyridine-Base and Solvent
Dichloromethane (DCM)-Co-solvent (optional)

Step-by-Step Procedure:

  • Dissolve Tert-butyl 4-amino-2-fluorobenzylcarbamate (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. If solubility is an issue, a mixture of pyridine and DCM can be used.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) dropwise via syringe. The formation of pyridinium hydrochloride salt (a white precipitate) is often observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by LC-MS.

  • Work-up: Quench the reaction by slowly adding 1M HCl (aq) at 0 °C. Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude material is typically purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Scientist's Insight: Some sulfonyl chlorides are highly reactive and moisture-sensitive. Ensure they are handled quickly in a dry environment. For less reactive amines or sulfonyl chlorides, the addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can accelerate the reaction, but may also promote side reactions if not used judiciously.

Protocol 3: Urea Formation via Isocyanate

Principle: The formation of a urea linkage is achieved through the nucleophilic attack of the 4-amino group on an electrophilic isocyanate.[12] This reaction is typically fast, high-yielding, and clean, often requiring minimal purification.

Materials & Reagents:

ReagentMolar Eq.Purpose
Tert-butyl 4-amino-2-fluorobenzylcarbamate1.0Starting Material
Isocyanate (R-NCO)1.05Electrophile
Anhydrous Tetrahydrofuran (THF) or DCM-Solvent

Step-by-Step Procedure:

  • Dissolve Tert-butyl 4-amino-2-fluorobenzylcarbamate (1.0 eq) in anhydrous THF in a dry flask under a nitrogen atmosphere.

  • Add the isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 1-3 hours. The reaction is often complete within this time, which can be confirmed by LC-MS.

  • Work-up: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a cold, non-polar solvent like diethyl ether or hexanes.

  • If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by trituration with ether/hexanes or by flash chromatography.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Scientist's Insight: Isocyanates can be hazardous and are highly sensitive to moisture, which converts them to a primary amine via a carbamic acid intermediate. This amine can then react with another molecule of isocyanate to form a symmetric urea byproduct. Always use anhydrous solvents and handle isocyanates in a fume hood with appropriate personal protective equipment.

Orthogonal Strategy: Deprotection and Secondary Derivatization

The Boc group provides a critical strategic advantage. After the initial library is generated via derivatization at the 4-amino position, the Boc group can be selectively removed to reveal the benzylamine, which can then be used as a handle for a second round of diversification.

Deprotection_Workflow cluster_secondary Secondary Derivatization Start Primary Derivative (Boc-Protected) Deprotection Boc Deprotection (TFA / DCM or HCl / Dioxane) Start->Deprotection Intermediate Free Benzylamine Intermediate Deprotection->Intermediate ReductiveAmination Reductive Amination (R'-CHO, NaBH(OAc)₃) Intermediate->ReductiveAmination Other Other Reactions... (e.g., Amidation) Intermediate->Other Final Secondary Library for SAR Expansion ReductiveAmination->Final Other->Final

Figure 2: Workflow for Boc deprotection and secondary library synthesis.

Protocol 4: Boc Group Deprotection

Principle: The Boc group is a carbamate that is stable to many reaction conditions but is readily cleaved under acidic conditions.[2][3] Trifluoroacetic acid (TFA) in DCM is a common and effective method. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt.[3]

Materials & Reagents:

ReagentVolume RatioPurpose
Boc-Protected Substrate-Starting Material
Trifluoroacetic Acid (TFA)20-50% v/vStrong Acid
Dichloromethane (DCM)50-80% v/vSolvent
Toluene-Co-solvent for azeotropic removal of TFA

Step-by-Step Procedure:

  • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% of the total volume) dropwise. Effervescence (release of CO₂) may be observed.

  • Remove the ice bath and stir at room temperature for 1-4 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. It is critical to remove all residual TFA, which is corrosive and can interfere with subsequent steps. Add toluene to the residue and concentrate again (azeotropic removal); repeat this process 2-3 times.

  • The resulting product is the TFA salt of the free amine, which is often a solid or a thick oil. This material can be used directly in the next step (e.g., reductive amination) by neutralizing it in situ with a base like DIPEA or triethylamine.

  • Alternatively, to obtain the free base, dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ (aq) until the aqueous layer is basic. Dry the organic layer, filter, and concentrate to yield the neutral amine.

Scientist's Insight: The intermediate tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups, particularly electron-rich aromatic rings.[13] If you suspect this is an issue, add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture to trap the cation.

Summary and Data Management

Systematic derivatization requires meticulous data tracking. For each new compound, it is essential to record the reaction conditions, yield, purity, and full analytical characterization data.

Table 2: Example Template for SAR Library Data

Compound ID R-Group Structure Deriv. Type Yield (%) Purity (LCMS %) MW ( g/mol ) Notes
LIB-001 Benzoyl Amide 85 >98 360.39 Crystalline solid
LIB-002 4-Toluenesulfonyl Sulfonamide 78 >99 411.47 Amorphous powder
LIB-003 Phenyl Urea 92 >97 375.41 Precipitated from rxn

| ... | ... | ... | ... | ... | ... | ... |

Conclusion

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a strategically designed building block that enables rapid and diverse library synthesis for SAR studies. By employing robust chemical transformations such as amide coupling, sulfonamide synthesis, and urea formation at the 4-amino position, researchers can systematically probe the chemical space around this privileged scaffold. Furthermore, the orthogonal nature of the Boc-protecting group offers a pathway to secondary diversification, significantly expanding the scope of SAR exploration from a single, common intermediate. The protocols and insights provided herein serve as a validated foundation for the successful execution of these synthetic strategies in a drug discovery setting.

References

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. PubMed. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

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  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

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  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]

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  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Strategies for the screening of small molecule libraries. ResearchGate. [Link]

  • Amine to Amide (Coupling) - Common Conditions. organic-chemistry.org. [Link]

  • Affinity selection-mass spectrometry screening techniques for small molecule drug discovery. Semantic Scholar. [Link]

  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]

  • Novel synthesis of ureas: application of t-butylureas. PubMed. [Link]

  • Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. Organic Chemistry Portal. [Link]

  • Fluorinated Benzyloxalamides: Glide Docking Pharmacophore Mapping Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors. ResearchGate. [Link]

  • kNN-MFA-guided 3D-QSAR on Some PDE4 Inhibitors of Benzylamine derivatives For Chronic Obstructive Pulmonary Disease. Indian Journal of Pharmaceutical Sciences. [Link]

  • Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Brieflands. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • Practical synthesis of urea derivatives.
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  • Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

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Application Notes & Protocols: Strategic Coupling Reactions of Tert-butyl (4-amino-2-fluorobenzyl)carbamate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, fluorinated scaffolds are indispensable tools for optimizing drug candidates. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2][3] Tert-butyl (4-amino-2-fluorobenzyl)carbamate is a highly valuable bifunctional building block, designed to leverage these benefits.

This molecule features three key components:

  • A Boc-protected benzylamine: This provides a stable, masked primary amine, which can be deprotected in later synthetic steps to introduce further diversity.

  • An ortho-fluorine substituent: The small, highly electronegative fluorine atom at the 2-position exerts a powerful inductive effect, modulating the pKa and nucleophilicity of the adjacent aromatic amine.[4] This substitution can also sterically influence molecular conformation and block potential sites of metabolism.[1][5][6]

  • A primary aromatic amine (aniline): Located at the 4-position, this nucleophilic center is the primary reactive handle for a variety of powerful bond-forming reactions, making it an ideal point for molecular elaboration.

This guide provides detailed protocols and expert insights into the most effective coupling reactions involving the C4-amino group of Tert-butyl (4-amino-2-fluorobenzyl)carbamate, focusing on palladium-catalyzed C-N cross-coupling and robust amide bond formation.

Section 1: Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, enabling the synthesis of diarylamines and related structures that are prevalent in pharmaceuticals.[7] The reaction utilizes a palladium catalyst with specialized phosphine ligands to couple an amine with an aryl halide or triflate under basic conditions.[8] For Tert-butyl (4-amino-2-fluorobenzyl)carbamate, this reaction provides a direct route to introduce diverse aryl or heteroaryl substituents onto the aniline nitrogen.

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The aniline nitrogen coordinates to the Pd(II) center, and a base removes the amine proton to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.[7][8]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L_nPd(II)(Ar)X oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R'-NH2, Base pd_amido_complex L_nPd(II)(Ar)(NR'H) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'H (Product) reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol 1: Buchwald-Hartwig Amination with 4-Bromotoluene

This protocol describes a representative coupling of Tert-butyl (4-amino-2-fluorobenzyl)carbamate with 4-bromotoluene.

Materials:

  • Tert-butyl (4-amino-2-fluorobenzyl)carbamate (1.0 equiv)

  • 4-Bromotoluene (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Tert-butyl (4-amino-2-fluorobenzyl)carbamate (1.0 mmol, 242.3 mg), 4-bromotoluene (1.1 mmol, 188.1 mg), NaOtBu (1.4 mmol, 134.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and RuPhos (0.04 mmol, 18.6 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure all oxygen is removed. The presence of oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diarylamine product.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The choice of ligand and base is critical for success and depends on the steric and electronic nature of the coupling partners.[9][10]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Outcome
Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Toluene100High yields for electron-neutral/rich aryl bromides.
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)1,4-Dioxane110Good for heteroaryl halides; milder base can improve functional group tolerance.
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LHMDS (1.5)1,4-Dioxane90Effective for sterically hindered partners; LHMDS can sometimes prevent hydrolysis of sensitive groups.[9]
RuPhos G2 (2)(precatalyst)Cs₂CO₃ (2.0)THF80Precatalysts offer convenience and improved air stability. Carbonate bases are suitable for sensitive substrates.

Section 2: Amide Bond Formation: A Cornerstone Reaction

Amide bond formation is arguably the most common reaction in drug development. Coupling the primary amine of our building block with a carboxylic acid produces a stable amide linkage, providing a robust method for introducing a vast array of side chains and functional groups. The reaction typically requires a coupling agent to activate the carboxylic acid.[11]

Mechanism Overview: EDCI/HOBt Coupling

A common and effective method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like hydroxybenzotriazole (HOBt).

  • O-Acylisourea Formation: The carboxylate attacks the EDCI carbodiimide, forming a highly reactive O-acylisourea intermediate.

  • HOBt Activation: HOBt rapidly reacts with the intermediate to form an activated HOBt ester, releasing a soluble urea byproduct. This step is crucial as it minimizes racemization for chiral carboxylic acids and prevents side reactions.

  • Aminolysis: The primary amine attacks the activated HOBt ester, forming the desired amide bond and regenerating HOBt.

Amide Coupling Workflow start_acid R-COOH (Carboxylic Acid) acylisourea Reactive O-Acylisourea Intermediate start_acid->acylisourea edci EDCI edci->acylisourea hobt_ester Activated HOBt Ester acylisourea->hobt_ester urea Soluble Urea Byproduct acylisourea->urea hobt HOBt hobt->hobt_ester product Amide Product (R-CO-NH-Ar) hobt_ester->product amine Building Block (Ar-NH2) amine->product

Caption: Mechanism of EDCI/HOBt mediated amide bond formation.

Detailed Protocol 2: Amide Coupling with 4-Fluorobenzoic Acid

This protocol outlines a standard amide coupling using EDCI and HOBt.[12]

Materials:

  • Tert-butyl (4-amino-2-fluorobenzyl)carbamate (1.0 equiv)

  • 4-Fluorobenzoic acid (1.05 equiv)

  • EDCI·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.05 mmol, 147.1 mg), Tert-butyl (4-amino-2-fluorobenzyl)carbamate (1.0 mmol, 242.3 mg), EDCI·HCl (1.5 mmol, 287.6 mg), and HOBt (1.5 mmol, 202.7 mg) in anhydrous DCM (10 mL).

  • Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add DIPEA (2.0 mmol, 0.35 mL). The base neutralizes the HCl salt of EDCI and facilitates the reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete in 4-12 hours.

  • Work-up: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL). The aqueous washes remove the urea byproduct and excess reagents.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure amide.

Data Presentation: Common Amide Coupling Reagents
Coupling ReagentAdditiveBaseSolventKey Features
EDCIHOBt, HOAtDIPEA, NMMDCM, DMFGeneral purpose, water-soluble byproduct, low racemization.[12]
HATUNoneDIPEA, 2,4,6-CollidineDMF, NMPHighly reactive, very fast reaction times, ideal for hindered couplings.
T3P®NonePyridine, DIPEAEtOAc, THFPowerful dehydrating agent, broad substrate scope, environmentally benign byproducts.[11]
CDINoneNone or DMAPTHF, DCMCost-effective, but can be slower and may lead to side reactions without additives.

Section 3: Overall Synthetic Strategy

The true power of Tert-butyl (4-amino-2-fluorobenzyl)carbamate lies in its ability to serve as a versatile scaffold. The primary C4-amino group can be functionalized first, followed by deprotection of the Boc group and subsequent reaction at the benzylamine position, allowing for the systematic construction of complex molecules.

Synthetic Pathways start Tert-butyl (4-amino-2-fluorobenzyl)carbamate path1 Buchwald-Hartwig (Ar-X, Pd cat.) start->path1 path2 Amide Coupling (R-COOH, EDCI) start->path2 intermediate1 Diarylamine Intermediate path1->intermediate1 intermediate2 Amide Intermediate path2->intermediate2 deprotection1 Boc Deprotection (TFA or HCl) intermediate1->deprotection1 deprotection2 Boc Deprotection (TFA or HCl) intermediate2->deprotection2 final_amine1 Free Benzylamine deprotection1->final_amine1 final_amine2 Free Benzylamine deprotection2->final_amine2 final_product1 Further Functionalization (e.g., Acylation, Alkylation) final_amine1->final_product1 final_product2 Further Functionalization (e.g., Acylation, Alkylation) final_amine2->final_product2

Caption: General workflow illustrating the synthetic utility of the building block.

References

  • BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Clot, E., et al. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 124(8), 4822-4862.
  • Clot, E., et al. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Publications. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Clot, E., et al. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Link]

  • Clot, E., et al. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C-H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wang, P., et al. (2014). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. PubMed Central. [Link]

  • Sławiński, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
  • Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. [Link]

  • Janiga, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. ResearchGate. [Link]

  • ResearchGate. (2014). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]

  • Asolkar, T., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]

  • Lippert, J. W. (2005). Amide bond formation using amino acid fluorides. ResearchGate. [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • PubChem. (n.d.). tert-Butyl (4-amino-2-fluorophenyl)carbamate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-amino-2-fluorobenzoate (C11H14FNO2). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Amino-2-bromo-3-methylbenzoic Acid.

Sources

Application Notes: Leveraging Tert-butyl 4-amino-2-fluorobenzylcarbamate in Advanced Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Synthesis

In the landscape of solid-phase synthesis, the strategic choice of building blocks and linkers is paramount to achieving high-purity, complex molecules. Tert-butyl 4-amino-2-fluorobenzylcarbamate emerges as a uniquely versatile reagent, particularly valuable in the construction of peptide libraries, peptidomimetics, and other custom scaffolds. Its structure incorporates three key features that a discerning chemist can exploit:

  • An Acid-Labile Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the benzylic amine during synthesis and is readily cleaved under acidic conditions, a cornerstone of classic solid-phase strategies.[1][2]

  • A Nucleophilic Primary Amine: The aromatic amine at the 4-position serves as a primary attachment point to a variety of solid supports, enabling the synthesis to proceed from a stable, well-defined anchor.

  • A Fluorine Substituent: The ortho-fluorine atom acts as more than just a passive substituent. It subtly modulates the reactivity of the aromatic ring and provides a valuable spectroscopic marker. The insertion of a fluorine atom can serve as a diagnostic tool for monitoring reaction progress, such as coupling and cleavage, via ¹⁹F NMR spectroscopy.[3]

This application note provides a comprehensive guide to the effective use of tert-butyl 4-amino-2-fluorobenzylcarbamate, detailing its immobilization on solid supports, subsequent synthetic manipulations, and final cleavage protocols. The methodologies described herein are designed to be robust, reproducible, and adaptable for a range of synthetic targets.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is crucial for successful and safe implementation.

PropertyValue
Molecular Formula C₁₂H₁₇FN₂O₂
Molecular Weight 240.28 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DCM, THF
Storage Store at 2-8°C, protect from moisture

Handling: As with all amine-containing compounds, handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. The compound is stable under recommended storage conditions, but the Boc group is sensitive to strong acids.

Core Principles and Workflow in Solid-Phase Synthesis

The use of tert-butyl 4-amino-2-fluorobenzylcarbamate as a linker or scaffold in solid-phase synthesis follows a logical and well-established workflow. The primary aromatic amine is first anchored to a suitable resin, often through an amide or urea linkage. The Boc-protected benzylic amine then becomes the starting point for chain elongation.

A typical synthesis cycle involves:

  • Immobilization: Covalent attachment of the building block to the solid support.

  • Deprotection: Removal of the Boc group to expose the benzylic amine.

  • Coupling: Addition of the next monomer (e.g., an amino acid) to the newly freed amine.

  • Iteration: Repetition of deprotection and coupling steps to build the desired molecule.

  • Final Cleavage: Release of the synthesized product from the solid support.

This entire process is underpinned by the principles of using a solid support to simplify purification, where excess reagents and by-products are removed by simple filtration and washing.[4]

Workflow Diagram:

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Iterative) Resin Solid Support (e.g., Carboxy-functionalized Resin) Activate Resin Activation (e.g., HBTU/DIEA) Resin->Activate Linker Add tert-butyl 4-amino-2-fluorobenzylcarbamate Activate->Linker Deprotect Boc Deprotection (TFA in DCM) Neutralize Neutralization (DIEA in DCM/DMF) Deprotect->Neutralize 1. Couple_AA Couple Next Monomer (e.g., Fmoc-AA-OH, Coupling agents) Neutralize->Couple_AA 2. Wash1 Wash Couple_AA->Wash1 3. Wash1->Deprotect Repeat n times Cleavage Final Cleavage (e.g., TFA Cocktail) Wash1->Cleavage Final Step Wash2 Wash Wash3 Wash Immobilized Immobilized Linker Linker->Immobilized Immobilized->Deprotect Product Purified Product Cleavage->Product

Caption: General workflow for solid-phase synthesis using the title compound.

Detailed Experimental Protocols

These protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific resin loading capacity and the nature of the target molecule.

Protocol 1: Immobilization on Carboxy-Functionalized Resin (e.g., Wang Resin)

This protocol describes the attachment of the building block's primary aromatic amine to a resin that presents a carboxylic acid group, forming a stable amide bond.

Rationale: Wang resin is chosen for its benzyl ester linkage, which is stable to the conditions of Boc deprotection but readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step.[5] Coupling reagents like HBTU activate the resin's carboxyl group for efficient amide bond formation.

Materials:

  • Wang Resin (or other carboxy-functionalized resin), 100 mg (e.g., 1.0 mmol/g loading)

  • Tert-butyl 4-amino-2-fluorobenzylcarbamate: 58 mg (0.24 mmol, 2.4 equiv)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): 91 mg (0.24 mmol, 2.4 equiv)

  • DIEA (N,N-Diisopropylethylamine): 84 µL (0.48 mmol, 4.8 equiv)

  • DMF (N,N-Dimethylformamide), anhydrous

  • DCM (Dichloromethane), anhydrous

  • Methanol (for capping)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Place the Wang resin in a fritted syringe reaction vessel. Swell the resin in anhydrous DCM (2 mL) for 30 minutes, then in anhydrous DMF (2 mL) for another 30 minutes. Drain the solvent.[6]

  • Activation Solution: In a separate vial, dissolve the tert-butyl 4-amino-2-fluorobenzylcarbamate and HBTU in 1 mL of anhydrous DMF. Add the DIEA and vortex briefly.

  • Coupling: Add the activation solution to the swollen resin. Agitate the vessel at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (2 x 2 mL).

  • Capping (Optional but Recommended): To block any unreacted carboxyl groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v) for 30 minutes.

  • Final Wash and Dry: Wash the resin thoroughly with DCM (5 x 2 mL). Dry the resin under a stream of nitrogen and then under high vacuum for at least 1 hour. Confirm successful coupling using a qualitative test (e.g., a negative Kaiser test on a resin sample if it were an amino resin, or by cleaving a small amount for LC-MS analysis).

Protocol 2: Boc Group Deprotection

This step removes the temporary Boc protecting group to reveal the primary benzylic amine, which will be the point of chain elongation.

Rationale: TFA is the standard reagent for Boc group removal.[1][7] It protonates the carbonyl oxygen of the Boc group, leading to the loss of a stable tert-butyl cation and release of CO₂. The 20-50% concentration in DCM is sufficient for rapid deprotection without prematurely cleaving many common linkers.[1]

Materials:

  • Boc-protected, resin-bound linker from Protocol 1

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • 5% DIEA in DCM (v/v) for neutralization

Procedure:

  • Pre-wash: Wash the resin with DCM (3 x 2 mL).

  • Deprotection: Treat the resin with a solution of 25% TFA in DCM (v/v) (2 mL) for 30 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin with DCM (5 x 2 mL).

  • Neutralization: To deprotonate the resulting trifluoroacetate salt of the amine, wash the resin with 5% DIEA in DCM (3 x 2 mL).[8] This step is critical for the subsequent coupling reaction to proceed efficiently.

  • Final Wash: Wash the resin with DCM (3 x 2 mL) and then with DMF (3 x 2 mL) to prepare for the next coupling step.

Protocol 3: Peptide Elongation (Example Coupling)

This protocol details the coupling of the first Fmoc-protected amino acid to the newly exposed benzylic amine.

Rationale: This demonstrates the utility of the linker in standard peptide synthesis. The Fmoc/tBu strategy is orthogonal to the initial Boc protection, meaning the Fmoc group can be removed with base (piperidine) without affecting the acid-labile side-chain protecting groups or the linker itself.

Materials:

  • Deprotected, resin-bound linker from Protocol 2

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH): 3 equiv

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): 2.9 equiv

  • DIEA: 6 equiv

  • DMF, anhydrous

Procedure:

  • Activation: In a separate vial, dissolve the Fmoc-amino acid and HCTU in DMF (1 mL). Add DIEA and vortex.

  • Coupling: Add the activation mixture to the resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or repeat the coupling.

  • Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL). The resin is now ready for the next cycle of Fmoc deprotection and coupling.

Protocol 4: Final Cleavage from the Resin

This final step releases the synthesized molecule into solution while simultaneously removing acid-labile side-chain protecting groups (e.g., tBu, Trt).

Rationale: A strong acid cocktail is required to cleave the benzyl ester bond of the Wang resin and any other acid-labile protecting groups. Scavengers are essential to trap reactive cationic species (like the tert-butyl cation) that are generated during cleavage, preventing them from causing unwanted side reactions with the product.[8]

Materials:

  • Fully synthesized, resin-bound product

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water (v/v/v). Note: The choice of scavengers depends on the amino acid composition of the peptide.

  • Cold diethyl ether

Procedure:

  • Preparation: Wash the final resin-bound product with DCM and dry it thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail (2 mL) to the resin in the reaction vessel. Agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the cleavage solution away from the resin beads into a clean collection tube. Wash the resin beads with a small amount of fresh TFA to recover any remaining product.

  • Precipitation: Add the combined TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution). A white precipitate of the crude product should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the pellet with more cold ether. Repeat this process 2-3 times.

  • Drying and Analysis: Dry the crude product pellet under vacuum. Analyze the product by LC-MS and purify by HPLC.

Chemical Scheme:

Sources

Application Notes and Protocols for In Vitro Assay Development with Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

In the realm of drug discovery and chemical biology, the journey from a newly synthesized compound to a well-characterized molecule with a defined biological activity is paved with rigorous in vitro testing. Tert-butyl 4-amino-2-fluorobenzylcarbamate, a fluorinated carbamate derivative, represents such a starting point. While its specific biological target may not be known a priori, its chemical structure—possessing features like a carbamate linkage, a fluorinated aromatic ring, and a primary amine—suggests potential interactions with a variety of biological macromolecules. The fluorine atom, in particular, can enhance metabolic stability and binding affinity, making it a compound of interest for screening campaigns.[1]

This guide provides a comprehensive framework for the initial in vitro characterization of Tert-butyl 4-amino-2-fluorobenzylcarbamate. We will eschew a one-size-fits-all template and instead present a logical, tiered approach to assay development. Our methodology is grounded in establishing a foundational understanding of the compound's effect on cell health, followed by a more targeted investigation into potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust in vitro screening cascade for novel chemical entities.

Part 1: Foundational Assays - Assessing General Cellular Cytotoxicity

The first critical step in evaluating any new compound is to determine its effect on cell viability. This foundational data informs the concentration range for all subsequent, more specific assays, ensuring that observed effects are not simply a consequence of broad cytotoxicity. A compound that is highly cytotoxic at low concentrations may be a candidate for oncology research, while for other therapeutic areas, a low cytotoxicity profile is generally desired.

The Principle of Cell Viability Assays

A variety of methods exist to measure cell viability, each with its own advantages and limitations.[2] These assays typically measure a marker of metabolic activity or membrane integrity.[3][4] For a comprehensive initial screen, we recommend employing at least two mechanistically distinct assays to obtain reliable results.[2]

Recommended Initial Cell Viability Screening Panel
Assay TypePrincipleEndpointRecommended Kit/Reagent
Metabolic Assay Reduction of a tetrazolium salt (e.g., MTT, MTS) by mitochondrial dehydrogenases in viable cells to a colored formazan product.[5]ColorimetricCyQUANT MTT Cell Proliferation Assay Kit
Membrane Integrity Assay Measurement of ATP released from lysed cells using a luciferase-based reaction.[3]LuminescenceCellTiter-Glo® Luminescent Cell Viability Assay
Experimental Workflow for Foundational Cytotoxicity Screening

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of Tert-butyl 4-amino-2-fluorobenzylcarbamate.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of Tert-butyl 4-amino-2-fluorobenzylcarbamate in DMSO prep_cells Culture and seed cells in 96-well plates serial_dilution Perform serial dilutions of the compound in culture medium prep_cells->serial_dilution treat_cells Treat cells with a range of compound concentrations serial_dilution->treat_cells incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate add_reagent Add viability assay reagent (e.g., MTT, CellTiter-Glo®) incubate->add_reagent incubate_reagent Incubate as per manufacturer's protocol add_reagent->incubate_reagent read_plate Read plate on a suitable microplate reader incubate_reagent->read_plate data_analysis Calculate percent viability and determine IC50 value read_plate->data_analysis

Caption: General workflow for cytotoxicity assessment.

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.

Materials:

  • Tert-butyl 4-amino-2-fluorobenzylcarbamate

  • Dimethyl sulfoxide (DMSO)

  • Chosen cell line (e.g., HeLa, A549, HEK293)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Tert-butyl 4-amino-2-fluorobenzylcarbamate in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a blank control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[4]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Part 2: Mechanistic Exploration - Enzyme Inhibition Assays

Should the initial cytotoxicity screening reveal a dose-dependent effect, or if the compound's structure suggests a potential interaction with a particular enzyme class (e.g., kinases, proteases), a direct enzyme inhibition assay is a logical next step. These assays are crucial for determining if the compound's cellular effects are mediated through the inhibition of a specific enzyme.[6]

Principles of Enzyme Inhibition Assays

Enzyme inhibition assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.[7] The potency of an inhibitor is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6] Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[6][8]

Generalized Protocol for a Biochemical Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted to a specific enzyme of interest.[9]

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Tert-butyl 4-amino-2-fluorobenzylcarbamate

  • Assay buffer optimized for the specific enzyme

  • 96- or 384-well plates (black or white for fluorescence/luminescence, clear for absorbance)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the compound in DMSO. Serially dilute the compound in assay buffer to create a range of concentrations. Prepare solutions of the enzyme and substrate in assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to the wells of the microplate. Add the various concentrations of the compound to the wells. Include a control with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Reaction Monitoring: Measure the reaction rate over time using a microplate reader. The detection method will depend on the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizing the Enzyme Inhibition Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare enzyme, substrate, and serial dilutions of the inhibitor add_enzyme Add enzyme to microplate wells prep_reagents->add_enzyme add_inhibitor Add inhibitor dilutions to wells add_enzyme->add_inhibitor pre_incubate Pre-incubate enzyme and inhibitor add_inhibitor->pre_incubate add_substrate Initiate reaction by adding substrate pre_incubate->add_substrate monitor_reaction Monitor reaction kinetics on a plate reader add_substrate->monitor_reaction calculate_inhibition Calculate percent inhibition monitor_reaction->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for a biochemical enzyme inhibition assay.

Part 3: Target Engagement and Pathway Analysis - Western Blotting

If a specific enzyme target has been identified or is hypothesized, it is essential to confirm that the compound engages this target within a cellular context and to investigate its effects on downstream signaling pathways. Western blotting is a powerful and widely used technique for this purpose.[10][11]

The Role of Western Blotting in Target Validation

Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.[12][13] By treating cells with Tert-butyl 4-amino-2-fluorobenzylcarbamate and then performing a Western blot for the target protein and key downstream markers, one can assess target engagement and the functional consequences of this engagement.

Generalized Protocol for Western Blotting

The following protocol outlines the key steps for performing a Western blot analysis.[10][11]

Materials:

  • Cells treated with Tert-butyl 4-amino-2-fluorobenzylcarbamate

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for the target protein and downstream markers

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the compound at various concentrations and for different durations. Lyse the cells in lysis buffer, and determine the protein concentration of the lysates.[13]

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[11]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation status.

Conclusion: A Path Forward for Characterization

The in vitro assay development plan outlined in these application notes provides a robust and logical pathway for the initial characterization of Tert-butyl 4-amino-2-fluorobenzylcarbamate. By starting with broad cytotoxicity screening and progressively moving towards more specific mechanistic assays, researchers can efficiently and effectively elucidate the biological activity of this and other novel chemical entities. Adherence to these detailed protocols and a thoughtful interpretation of the resulting data will be instrumental in guiding the future development of this compound.

References

  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]

  • Riaz, T., et al. (2021). Guidelines for cell viability assays. ResearchGate. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Kosheeka. (2021, July 28). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (4-amino-2-fluorophenyl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-amino-2-fluorobenzoate (C11H14FNO2). Retrieved from [Link]

  • ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

  • SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(4-aminobutyl)carbamate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-amino-3-fluorobenzoate (C11H14FNO2). Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 2-amino-4-fluorobenzoate (C11H14FNO2). Retrieved from [Link]

Sources

Application Note: Utilizing Tert-butyl 4-amino-2-fluorobenzylcarbamate as a Versatile Intermediate for Rigid Linker Synthesis in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker connecting the two.[1][3] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[2]

While the choice of ligands determines the PROTAC's targets, the linker is far from a passive spacer. Its length, rigidity, and chemical composition critically influence the PROTAC's overall efficacy by modulating:

  • Ternary Complex Formation: The linker's geometry dictates the orientation of the two proteins, affecting the stability and productivity of the ternary complex.[4]

  • Physicochemical Properties: Linkers significantly impact solubility, cell permeability, and metabolic stability, which are key determinants of a drug's pharmacokinetic profile.[3][5]

  • Selectivity and Bioavailability: The right linker can enhance selectivity by favoring a specific ternary complex conformation and improve bioavailability by optimizing drug-like properties.[1][4]

This application note details the strategic use of tert-butyl 4-amino-2-fluorobenzylcarbamate as a key building block for constructing rigid, functionally optimized linkers for advanced PROTAC development.

Rationale for the 2-Fluorobenzylcarbamate Moiety

The shift from flexible polyethylene glycol (PEG) or alkyl chains to more sophisticated, rigid linkers is a key trend in modern PROTAC design.[5] Rigid linkers, such as those built around an aromatic core, offer several advantages. They can pre-organize the PROTAC into a bioactive conformation, which reduces the entropic penalty upon binding and can lead to more stable and selective ternary complexes.[1][4]

Tert-butyl 4-amino-2-fluorobenzylcarbamate is an exemplary intermediate for crafting such rigid linkers due to its unique structural features:

  • Orthogonally Protected Amines: It features two distinct amine groups. The primary amine at the 4-position serves as an immediate, reactive handle for conjugation. The amine at the 1-position is protected as a tert-butyl carbamate (Boc), allowing for its selective deprotection and subsequent reaction in a later synthetic step.[6] This orthogonality is crucial for the modular and convergent synthesis of PROTACs.[5]

  • Rigid Benzyl Core: The phenyl ring provides planarity and conformational restriction, which helps to control the spatial orientation of the two ligands.[4]

  • Strategic Fluorination: The fluorine atom at the 2-position is a critical design element. In medicinal chemistry, fluorine is often installed to block sites of metabolic oxidation.[7][8][9] By shielding the adjacent benzylic carbon, the 2-fluoro substituent can significantly enhance the linker's metabolic stability, leading to improved pharmacokinetic properties.[9]

General Synthetic Strategy

The use of tert-butyl 4-amino-2-fluorobenzylcarbamate enables a highly efficient and modular approach to PROTAC synthesis. The general workflow involves a sequential, three-step process that builds the final molecule from its constituent parts.

G cluster_0 Starting Materials cluster_1 Synthetic Workflow A Building Block (tert-butyl 4-amino-2-fluorobenzylcarbamate) D Step 1: Amide Coupling (HATU/DIPEA) A->D B E3 Ligase Ligand (with COOH) B->D C POI Ligand (with COOH) H Step 3: Amide Coupling (HATU/DIPEA) C->H E Intermediate 1 (E3 Ligand-Linker) D->E Conjugate E3 Ligand F Step 2: Boc Deprotection (TFA) E->F G Intermediate 2 (Amine-Linker-E3 Ligand) F->G Expose second amine G->H I Final PROTAC H->I Conjugate POI Ligand

Caption: General workflow for PROTAC synthesis.
  • First Amide Coupling: The primary amine (4-amino group) of the building block is coupled with the carboxylic acid moiety of an E3 ligase ligand (e.g., a derivative of thalidomide for CRBN or a VHL ligand).

  • Boc Deprotection: The Boc protecting group is removed, typically under acidic conditions using trifluoroacetic acid (TFA), to unmask the benzylamine.[10][11]

  • Second Amide Coupling: The newly exposed amine is then coupled with the carboxylic acid of the POI ligand to yield the final PROTAC molecule.

Detailed Protocols

The following protocols provide a representative, step-by-step methodology for the synthesis and evaluation of a PROTAC using the specified building block.

Protocol 4.1: Synthesis of E3 Ligand-Linker Intermediate

This protocol describes the coupling of the building block to a carboxylic acid-functionalized E3 ligase ligand.

  • Reagent Preparation: Dissolve the E3 ligase ligand (1.0 eq) and tert-butyl 4-amino-2-fluorobenzylcarbamate (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Coupling Agent Addition: To the solution, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).[12][13] HATU is a preferred coupling agent as it is effective and can reduce the risk of epimerization for chiral compounds.[12]

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired E3 ligand-linker intermediate.

Protocol 4.2: Boc Deprotection of the Intermediate

This protocol details the removal of the Boc protecting group to prepare for the second coupling.

  • Dissolution: Dissolve the purified intermediate from Protocol 4.1 in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v). The reaction generates CO₂ and isobutylene gas, so it should not be performed in a closed system.[10]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[14] The resulting product is typically the TFA salt of the free amine.[10] For sensitive substrates, co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is often used directly in the next step without further purification.[14]

Protocol 4.3: Final PROTAC Synthesis (Second Amide Coupling)

This protocol describes the final coupling step to attach the POI ligand.

  • Reagent Preparation: Dissolve the deprotected intermediate-TFA salt from Protocol 4.2 (1.0 eq) and the POI ligand (with a carboxylic acid handle) (1.0 eq) in anhydrous DMF.

  • Coupling and Base Addition: Add HATU (1.2 eq) and DIPEA (4.0 eq; extra base is needed to neutralize the TFA salt) to the mixture.

  • Reaction: Stir at room temperature under an inert atmosphere for 4-12 hours, monitoring by LC-MS.

  • Purification: Upon completion, purify the final PROTAC directly from the reaction mixture using preparative reverse-phase HPLC to obtain the high-purity product. Characterize the final compound by LC-MS and ¹H NMR.

Biological Evaluation of the Final PROTAC

After synthesis and purification, the PROTAC's biological activity must be confirmed. The primary assays involve demonstrating target protein degradation in a dose- and time-dependent manner.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ub POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action for a PROTAC.
Protocol 5.1: Western Blot for Target Protein Degradation

Western blotting is the most common method to visually confirm the reduction in target protein levels.[15][16]

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in a 24-well plate and allow them to adhere overnight.[15] Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set time period (e.g., 4, 8, or 24 hours).[16]

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, perform electrophoresis, and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also, probe with a primary antibody for a loading control (e.g., β-actin or GAPDH).[15]

  • Detection: After washing, incubate the membrane with a corresponding HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.[15][17] A reduction in band intensity for the POI relative to the loading control indicates degradation.

Protocol 5.2: Dose-Response Analysis to Determine DC₅₀

To quantify the potency of the PROTAC, a dose-response curve is generated to determine the DC₅₀ value (the concentration required to achieve 50% degradation of the target protein).[16]

  • Experiment: Perform a Western blot as described in Protocol 5.1 with a refined, serial dilution of the PROTAC (e.g., 10-12 concentrations).

  • Densitometry: Quantify the band intensities for the POI and the loading control for each concentration using software like ImageJ.[17]

  • Data Normalization: Normalize the POI band intensity to the loading control for each lane. Then, express the normalized values as a percentage of the vehicle-treated control (DMSO).

  • Curve Fitting: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to calculate the DC₅₀ value.[17]

Data Presentation: Properties of Linker Scaffolds

The choice of a linker scaffold has a profound impact on the final properties of the PROTAC. The 2-fluorobenzyl-based linker offers a distinct profile compared to more common flexible linkers.

PropertyAlkyl / PEG Linkers2-Fluorobenzyl LinkersRationale & Impact
Flexibility HighLow (Rigid)Rigidity can pre-organize the PROTAC, potentially increasing ternary complex stability.[4]
Solubility Variable (PEG increases hydrophilicity)Generally more lipophilicMay decrease aqueous solubility but can enhance cell permeability.[18]
Metabolic Stability Susceptible to oxidationPotentially highThe C-F bond is strong, and fluorine can block metabolically liable positions.[7][9]
Synthetic Access Generally straightforward[5]Moderately complexRequires multi-step synthesis but offers precise control over structure.
Conformational Profile Multiple low-energy conformationsFewer defined conformationsReduces entropic penalty upon binding, potentially improving binding affinity.[4]

Conclusion

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a highly valuable and versatile chemical intermediate for the development of advanced PROTACs. Its orthogonally protected amine functionalities allow for a controlled, modular synthetic approach. The incorporated rigid and fluorinated benzyl core provides a strategic advantage by enhancing metabolic stability and enabling the construction of conformationally defined linkers. These features address key challenges in PROTAC design, helping researchers to optimize pharmacokinetic properties and improve the overall potency and selectivity of their protein degraders. The protocols and strategies outlined in this note provide a robust framework for leveraging this building block to accelerate the discovery of next-generation targeted protein degradation therapeutics.

References

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • PROTAC-Induced Proteolytic Targeting. PMC - NIH. Available at: [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PMC - PubMed Central. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at: [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. Available at: [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. Available at: [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. Available at: [Link]

  • Compositions and methods for targeted degradation of proteins in a plant cell. Google Patents.
  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Royal Society of Chemistry. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

  • The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC - NIH. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available at: [Link]

  • Modeling PROTAC degradation activity with machine learning. Chalmers Research. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • (PDF) Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available at: [Link]

  • Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP). bioRxiv. Available at: [Link]

  • Scope of PROTAC synthesis via amide coupling. ResearchGate. Available at: [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC - NIH. Available at: [Link]

  • amide coupling help. Reddit. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-amino-2-fluorobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common challenges. The synthesis, while conceptually straightforward, involves nuances that can significantly impact efficiency and purity. This document provides troubleshooting advice and optimized protocols grounded in established chemical principles.

Overview of Synthetic Strategy

The primary route to Tert-butyl 4-amino-2-fluorobenzylcarbamate involves the selective N-protection of the more nucleophilic benzylamine group of (4-amino-2-fluorophenyl)methanamine using di-tert-butyl dicarbonate (Boc₂O). The presence of two amino groups—a primary benzylamine and a primary aromatic amine—requires careful control of reaction conditions to ensure selectivity and maximize the yield of the desired mono-Boc-protected product.

General Synthetic Workflow

The following diagram illustrates the typical process flow for the synthesis.

Synthetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Start Starting Material: (4-amino-2-fluorophenyl)methanamine Reaction Boc Protection: Add Boc₂O and Base in an appropriate solvent (e.g., DCM, THF) Start->Reaction Selective Protection Workup Aqueous Work-up: Remove water-soluble impurities Reaction->Workup Quenching Column Column Chromatography: Isolate pure product Workup->Column Analysis Characterization: NMR, LC-MS Column->Analysis Final Final Product: Tert-butyl 4-amino-2-fluorobenzylcarbamate Analysis->Final

Caption: General workflow for the synthesis of Tert-butyl 4-amino-2-fluorobenzylcarbamate.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is low, and TLC/LC-MS shows a significant amount of unreacted starting material. What are the likely causes and solutions?

Answer: Low conversion is a common issue often related to suboptimal reaction conditions or reagent stoichiometry. Here are the key factors to investigate:

  • Insufficient Boc₂O: The stoichiometry of di-tert-butyl dicarbonate (Boc₂O) is critical. While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.1 to 1.2 equivalents) can help drive the reaction to completion.

  • Base Selection and Amount: A non-nucleophilic organic base is required to neutralize the acidic proton of the carbamate as it forms.[1] Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. Ensure at least one equivalent of the base is used. For sluggish reactions, increasing the amount of base to 1.5 equivalents can be beneficial.[2]

  • Solvent Choice: The reaction is typically performed in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.[1][2] Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.

  • Reaction Temperature: The protection is usually run at 0 °C to room temperature.[2] If the reaction is slow at room temperature, gentle heating (e.g., to 40 °C) can increase the rate, but this may also increase the risk of side reactions.[2][3]

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS.[2][3] If the reaction stalls, it may be due to the degradation of Boc₂O over extended periods, especially in the presence of moisture.

ParameterRecommendationRationale
Boc₂O Stoichiometry 1.1 - 1.2 equivalentsDrives reaction equilibrium towards the product.
Base TEA or DIPEA (1.0 - 1.5 eq.)Neutralizes acid byproduct without competing as a nucleophile.
Solvent Anhydrous DCM or THFProvides good solubility for reactants and is non-reactive.
Temperature 0 °C to Room TemperatureBalances reaction rate with selectivity and stability of reagents.

Question 2: I am observing a significant side product with a higher molecular weight, likely from double protection. How can I improve selectivity?

Answer: The formation of a di-Boc product, where both the benzylamine and the aromatic amine are protected, indicates that the reaction conditions are too harsh or not well-controlled. The benzylamine is significantly more nucleophilic than the aromatic amine, so selective protection is achievable.

  • Control Temperature: The primary method to enhance selectivity is to run the reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating.[2]

  • Slow Addition of Boc₂O: Adding the Boc₂O solution dropwise over 15-30 minutes can help maintain a low instantaneous concentration, favoring reaction at the more nucleophilic site.

  • Avoid Excess Boc₂O: Do not use a large excess of Boc₂O. Stick to 1.05-1.1 equivalents. Any unreacted Boc₂O after the primary reaction is complete can slowly react with the less nucleophilic aromatic amine.

  • Mechanism of Selectivity: The higher basicity and electron-donating character of the sp³-hybridized benzylic nitrogen make it a much stronger nucleophile than the sp²-hybridized aromatic nitrogen, whose lone pair is delocalized into the benzene ring.

Question 3: My work-up and purification are difficult, leading to product loss. What is an effective purification strategy?

Answer: A robust purification protocol is essential for isolating a high-purity product.

  • Aqueous Work-up: After the reaction is complete, quench it with water or a saturated aqueous solution of ammonium chloride. Wash the organic layer sequentially with:

    • A mild acid (e.g., 1N HCl or saturated NaHCO₃ if the base was an acid) to remove any remaining organic base.

    • Water and then brine to remove water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][3]

  • Column Chromatography: The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is effective.[4] The desired product is more polar than the starting material but should elute before any potential di-Boc side product. Monitor fractions using TLC.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the Boc protection reaction?

A: The reaction is a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently breaks down into the stable molecules carbon dioxide and tert-butoxide. The tert-butoxide (or another base present) then deprotonates the nitrogen to yield the final neutral carbamate product.[1][5]

Boc_Mechanism R-NH₂ Amine (R-NH₂) Boc₂O Boc Anhydride R-NH₂->Boc₂O Nucleophilic Attack Intermediate Tetrahedral Intermediate Boc₂O->Intermediate Forms Product Boc-Protected Amine Intermediate->Product Collapse & Deprotonation LeavingGroup t-BuO⁻ + CO₂ Intermediate->LeavingGroup Elimination

Caption: Simplified mechanism of Boc protection of an amine.

Q: Are there any alternative reagents for Boc protection?

A: Yes, besides Boc anhydride (Boc₂O), other reagents can be used, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) or tert-butyl chloroformate. However, Boc₂O is the most widely used due to its stability, ease of handling, and the fact that its byproducts (tert-butanol and CO₂) are volatile and easily removed.[1]

Q: How should I properly store Boc anhydride?

A: Boc anhydride is a low-melting solid and is sensitive to moisture and heat. It should be stored in a tightly sealed container in a refrigerator to prevent hydrolysis and decomposition. It is often convenient to allow it to melt before weighing and handling.[6]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • (4-amino-2-fluorophenyl)methanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or petroleum ether)

Procedure:

  • Preparation: To a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add (4-amino-2-fluorophenyl)methanamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add triethylamine (1.2 eq.) to the stirred solution.

  • Addition of Boc₂O: In a separate flask, dissolve Boc₂O (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1N HCl (if using TEA), saturated NaHCO₃ solution, water, and finally brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Analysis: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield Tert-butyl 4-amino-2-fluorobenzylcarbamate as a solid or oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.).
  • Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.
  • Tert-butyl (2-((4-(trifluoroMethoxy)benzyl)aMino)ethyl)
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2017).
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

  • Dual protection of amino functions involving Boc. (n.d.). RSC Publishing. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (2007). Organic Syntheses. [Link]

Sources

Technical Support Center: Purification of Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 4-amino-2-fluorobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure you obtain your target compound with the highest possible purity.

Introduction to Purification Challenges

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a key intermediate in various synthetic pathways. Its purification, while seemingly straightforward, can present several challenges. The presence of a Boc-protecting group, a primary aromatic amine, and a benzylic amine carbamate within the same molecule gives it a unique polarity profile and potential for side reactions during its synthesis. Common issues arise from incomplete reactions, the formation of closely related impurities, and the compound's sensitivity to certain conditions. This guide will provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Tert-butyl 4-amino-2-fluorobenzylcarbamate?

A1: The impurity profile largely depends on the synthetic route, which typically involves the Boc-protection of 4-amino-2-fluorobenzylamine with di-tert-butyl dicarbonate (Boc₂O). The most common impurities include:

  • Unreacted 4-amino-2-fluorobenzylamine: This is a more polar impurity and is usually easy to separate by silica gel chromatography.

  • Di-Boc protected product: Over-protection of the primary aromatic amine can occur, leading to a less polar impurity.

  • tert-Butanol: A byproduct of the Boc protection reaction. It's highly volatile and usually removed during workup and drying.

  • Urea byproducts: If the Boc₂O degrades to isocyanate, it can react with the amine starting material to form urea derivatives.[1] These are often polar and can be tricky to remove.

Q2: My NMR spectrum shows a singlet at around 1.2-1.3 ppm, but it integrates to more than 9 protons relative to my aromatic signals. What could this be?

A2: While the tert-butyl group of your desired product will appear as a singlet at approximately 1.4-1.5 ppm, a significant increase in this integration suggests the presence of impurities containing a tert-butyl group.[2] The most likely culprits are the di-Boc protected byproduct or residual tert-butanol. The chemical shift of tert-butanol is variable and depends on the solvent and concentration.

Q3: I am seeing a broad peak in my HPLC chromatogram, and the purity of my product seems to decrease over time. What is happening?

A3: Boc-protected amines can be sensitive to acidic conditions.[3] If your HPLC mobile phase contains a strong acid like trifluoroacetic acid (TFA), it can cause slow deprotection of your compound on the column, leading to peak tailing and the appearance of the more polar, unprotected amine.[4] Consider using a weaker acid like formic acid or a buffered mobile phase. Also, ensure your isolated product is not stored in acidic conditions.

Q4: Can I purify Tert-butyl 4-amino-2-fluorobenzylcarbamate by recrystallization?

A4: Recrystallization can be an effective purification method if the impurity profile is suitable.[5] It is most effective for removing less soluble or more soluble impurities. A good starting point for solvent screening would be a solvent system where the compound is soluble when hot but sparingly soluble at room temperature. Common solvent systems for carbamates include ethyl acetate/hexanes, methanol/water, and acetone/water.[6]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common purification issues.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield after workup 1. Incomplete reaction. 2. Product loss during aqueous extraction due to partial protonation.1. Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting amine. 2. During workup, ensure the aqueous phase is basic (pH > 9) before extracting with an organic solvent.
Multiple spots on TLC close to the product spot 1. Formation of di-Boc protected byproduct. 2. Presence of other structurally similar impurities.1. Use a less polar solvent system for column chromatography to improve separation (e.g., a lower percentage of ethyl acetate in hexanes).[7] 2. Consider preparative HPLC for high-purity material.[8]
Oily product that won't solidify 1. Residual solvents (e.g., ethyl acetate, dichloromethane). 2. Presence of non-crystalline impurities.1. Dry the product under high vacuum for an extended period. 2. Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization. 3. Purify by column chromatography.
Unexpected peaks in ¹H NMR spectrum 1. Residual starting material or byproducts. 2. Thermal degradation if the sample was heated excessively.[9]1. Compare the spectrum to the expected chemical shifts and those of potential impurities (see Analytical Methods section). 2. Avoid excessive heating during solvent removal. Boc groups can be thermally labile at high temperatures.[10]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is the most common and generally effective method for purifying Tert-butyl 4-amino-2-fluorobenzylcarbamate.

1. Preparation:

  • Dry the crude product thoroughly to remove any residual solvent.
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
  • Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

3. Elution:

  • Start with a non-polar mobile phase, such as 100% hexanes or a low percentage of ethyl acetate in hexanes (e.g., 5-10%).
  • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient could be from 10% to 40% ethyl acetate in hexanes. The optimal gradient will depend on the specific impurities.
  • Collect fractions and monitor them by TLC.

4. Fraction Analysis and Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified product under high vacuum to remove all traces of solvent.
Parameter Recommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate gradient
Starting Eluent 10% Ethyl Acetate in Hexanes
Final Eluent 40-50% Ethyl Acetate in Hexanes
Detection UV (254 nm) or potassium permanganate stain
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

An HPLC method is essential for accurately determining the purity of the final product.[11][12]

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B. A typical gradient could be 5% to 95% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.
  • Column Temperature: 30 °C.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the purified product.
  • Dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water.
  • Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Methods for Purity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and impurity identification.[13]

  • ¹H NMR (in CDCl₃):

    • ~1.4-1.5 ppm (s, 9H): The nine protons of the tert-butyl group will appear as a sharp singlet.

    • ~4.2-4.3 ppm (d, 2H): The two benzylic protons (-CH₂-NHBoc) will be a doublet, coupled to the adjacent NH proton.

    • ~5.0-5.2 ppm (br t, 1H): The carbamate NH proton will appear as a broad triplet.

    • Aromatic Protons: The protons on the fluorinated aromatic ring will appear in the range of 6.5-7.2 ppm, with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The fluorine atom will also cause additional coupling.

    • ~3.8-4.0 ppm (br s, 2H): The two protons of the primary aromatic amine (-NH₂) will be a broad singlet.

  • ¹³C NMR (in CDCl₃):

    • ~28.5 ppm: The three methyl carbons of the tert-butyl group.

    • ~45 ppm: The benzylic carbon (-CH₂-).

    • ~80 ppm: The quaternary carbon of the tert-butyl group.

    • ~110-150 ppm: The aromatic carbons, with their chemical shifts influenced by the fluorine and nitrogen substituents.

    • ~156 ppm: The carbonyl carbon of the carbamate.

Common solvent impurities can be identified by their characteristic chemical shifts.[14]

Visualizing Purification Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Dissolve Dissolve in minimal DCM or dry load Crude->Dissolve Column Silica Gel Column Chromatography Dissolve->Column Elute Elute with Hexanes/EtOAc Gradient Column->Elute Fractions Collect Fractions Elute->Fractions TLC Monitor by TLC Fractions->TLC Check purity Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Dry under High Vacuum Evaporate->Dry Pure Pure Product Dry->Pure Analyze Analyze by HPLC and NMR Pure->Analyze

Caption: A typical workflow for the purification of Tert-butyl 4-amino-2-fluorobenzylcarbamate using silica gel column chromatography.

Troubleshooting Decision Tree

Troubleshooting Start Impure Product? CheckNMR Analyze ¹H NMR Start->CheckNMR CheckHPLC Analyze HPLC Start->CheckHPLC ExcessSM Excess Starting Material Peaks? CheckNMR->ExcessSM NonPolarImp Less Polar Impurity (e.g., Di-Boc)? CheckNMR->NonPolarImp PolarImp More Polar Impurity (e.g., Starting Amine)? CheckNMR->PolarImp BroadPeak Broad HPLC Peak or Product Degradation? CheckHPLC->BroadPeak OptimizeReaction Optimize Reaction: - Increase Boc₂O - Extend reaction time ExcessSM->OptimizeReaction Yes OptimizeColumn Optimize Chromatography: - Use less polar eluent - Slower gradient NonPolarImp->OptimizeColumn Yes OptimizeColumn2 Optimize Chromatography: - Use more polar eluent PolarImp->OptimizeColumn2 Yes ChangeMobilePhase Change HPLC Mobile Phase: - Use formic acid instead of TFA - Use buffered mobile phase BroadPeak->ChangeMobilePhase Yes

Caption: A decision tree for troubleshooting common purification issues with Tert-butyl 4-amino-2-fluorobenzylcarbamate.

References

  • U. A. Kshirsagar, et al., Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies, Journal of the Serbian Chemical Society, 2018. Available at: [Link]

  • G. P. Foltz, et al., Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes, Journal of Biomolecular NMR, 2015. Available at: [Link]

  • H. J. H. Tyman and E. L. Short, The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents, Canadian Journal of Chemistry, 1965. Available at: [Link]

  • Reddit, r/chemhelp - Having great trouble with a Boc-protection reaction, 2021. Available at: [Link]

  • Reddit, r/Chempros - Having great trouble with a Boc-protection reaction, 2021. Available at: [Link]

  • S. G. Leach, et al., Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow, Organic Process Research & Development, 2021. Available at: [Link]

  • Total Synthesis, Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Reddit, r/chemistry - recrystallization, 2024. Available at: [Link]

  • Beilstein Journals, EXPERIMENTAL PROCEDURES, Supporting Information. Available at: [Link]

  • S. Khaksar, et al., N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions, Letters in Organic Chemistry, 2012. Available at: [Link]

  • Reddit, r/Chempros - Go-to recrystallization solvent mixtures, 2023. Available at: [Link]

  • Supporting Information for various tert-butyl carbamates. Available at: [Link]

  • M. Mokhtar, et al., Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst, Journal of the Iranian Chemical Society, 2012. Available at: [Link]

  • University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry Steps, Boc Protecting Group for Amines. Available at: [Link]

  • MIT OpenCourseWare, 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • V. K. Pasala, Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis, Der Pharma Chemica, 2016. Available at: [Link]

  • Royal Society of Chemistry, Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available at: [Link]

  • Organic Chemistry Portal, Boc-Protected Amino Groups. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides, BOC Deprotection. Available at: [Link]

  • ResearchGate, Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?, 2012. Available at: [Link]

  • H. E. Gottlieb, V. Kotlyar, A. Nudelman, NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities, The Journal of Organic Chemistry, 1997. Available at: [Link]

  • Synple Chem, Application Note - N-Boc Protection. Available at: [Link]

  • R. S. Lamani, et al., Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate, Journal of the Mexican Chemical Society, 2021. Available at: [Link]

  • ResearchGate, What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds?, 2018. Available at: [Link]

  • Google Patents, CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Chem-Impex, tert-Butyl 4-amino-2-fluorobenzoate. Available at: [Link]

  • Agilent, Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • B. H. Lipshutz, et al., Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers, Organic Letters, 2002. Available at: [Link]

  • P. M. Bradley, J. E. Landmeyer, Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils, Bioremediation Journal, 2006. Available at: [Link]

  • J. R. MacCallum and J. Tanner, The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate), Die Makromolekulare Chemie, 1970. Available at: [Link]

  • SIELC, HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Tert-butyl 4-amino-2-fluorobenzylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and achieve optimal results. Our approach is grounded in established chemical principles to ensure scientific integrity and provide you with a self-validating system for your experiments.

Introduction to the Synthesis

The synthesis of Tert-butyl 4-amino-2-fluorobenzylcarbamate involves the selective N-protection of the benzylic amine of 4-amino-2-fluorobenzylamine with a tert-butoxycarbonyl (Boc) group. The primary challenge in this reaction is achieving chemoselectivity for the more nucleophilic benzylic amine in the presence of the less nucleophilic aromatic amine. This guide will provide you with the necessary tools to address this and other potential issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Tert-butyl 4-amino-2-fluorobenzylcarbamate, offering potential causes and actionable solutions.

Issue 1: Low to No Conversion of Starting Material

  • Symptom: TLC analysis shows a prominent spot corresponding to the starting 4-amino-2-fluorobenzylamine and little to no product formation.

  • Potential Causes & Solutions:

CauseSolution
Insufficient Reagent Activity Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially with improper storage. Ensure you are using a fresh, high-quality reagent.[1]
Inadequate Base While the reaction can proceed without a base, a mild, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can facilitate the reaction by neutralizing any acidic impurities and promoting the nucleophilicity of the amine.[2] Use 1.1-1.5 equivalents of the base.
Low Reaction Temperature The reaction is typically performed at room temperature. If the conversion is slow, gentle heating to 40-50 °C can increase the reaction rate.[2]
Solvent Effects The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective.[2]

Issue 2: Formation of Multiple Products (Poor Selectivity)

  • Symptom: TLC analysis reveals multiple new spots in addition to the desired product and starting material.

  • Potential Causes & Solutions:

CauseSolution
Protection of the Aromatic Amine The aromatic amine is less nucleophilic than the benzylic amine, but protection can occur, especially with prolonged reaction times or excess reagents.[3] To favor protection of the benzylic amine, use a stoichiometric amount of (Boc)₂O (1.0-1.1 equivalents).
Di-Boc Protection of the Benzylamine Over-reaction can lead to the formation of a di-Boc protected benzylamine. This is more likely with a large excess of (Boc)₂O and a strong base. Carefully control the stoichiometry of your reagents.
Reaction at Both Amines This is a significant side reaction if conditions are not optimized. The key is to leverage the higher nucleophilicity of the benzylic amine. Perform the reaction at room temperature or below and monitor closely by TLC.

Issue 3: Difficult Purification

  • Symptom: Column chromatography does not provide clean separation of the desired product from starting material or byproducts.

  • Potential Causes & Solutions:

CauseSolution
Similar Polarity of Compounds The starting material, desired product, and di-Boc byproduct may have similar polarities, making separation challenging. Use a shallow solvent gradient during column chromatography. A hexane/ethyl acetate system is a good starting point.[4][5]
Streaking on TLC/Column Amines can streak on silica gel. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent can improve the separation.[3]
Product Instability on Silica Gel While Boc-protected amines are generally stable, prolonged exposure to acidic silica gel can sometimes lead to partial deprotection.[6] If this is suspected, consider using neutral or deactivated silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is the benzylic amine expected to be more reactive than the aromatic amine towards (Boc)₂O?

A1: The reactivity of an amine as a nucleophile is primarily determined by the availability of its lone pair of electrons. In an aromatic amine (aniline derivative), the lone pair on the nitrogen atom is delocalized into the benzene ring through resonance, making it less available for nucleophilic attack.[3] In contrast, the lone pair on the nitrogen of a benzylic amine is localized and more readily available, making it a stronger nucleophile.[3]

Q2: What is the role of a base in this reaction? Is it always necessary?

A2: A base is not strictly necessary for the reaction to proceed, as the amine itself is basic. However, adding a non-nucleophilic base like triethylamine can be beneficial. It can neutralize any acidic impurities in the starting materials or solvent that might protonate the amine, reducing its nucleophilicity. It can also help to deprotonate the amine, further enhancing its reactivity.[2]

Q3: How can I effectively monitor the reaction progress?

A3: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting material and the product (e.g., 7:3 hexane/ethyl acetate). The starting material (a diamine) and the product (a carbamate with a free amine) can be visualized using a ninhydrin stain, which detects primary amines.[7] The Boc-protected product will also stain with ninhydrin, often after heating the TLC plate, as the Boc group can be thermally cleaved.[7] UV visualization can also be used if the compounds are UV-active.

Q4: What are the common side products, and how can I minimize them?

A4: The most common side products are the di-Boc protected benzylamine and the Boc-protected aromatic amine. To minimize these, use a controlled amount of (Boc)₂O (1.0 to 1.1 equivalents), carry out the reaction at a moderate temperature (room temperature is often sufficient), and monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 4-amino-2-fluorobenzylcarbamate

This protocol is designed to favor the selective mono-Boc protection of the benzylic amine.

  • Materials:

    • 4-amino-2-fluorobenzylamine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Procedure:

    • Dissolve 4-amino-2-fluorobenzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

    • In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in a small amount of anhydrous DCM.

    • Add the (Boc)₂O solution dropwise to the amine solution over 30 minutes at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., 7:3 hexane/ethyl acetate, visualizing with ninhydrin stain).

    • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Procedure:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Add 0.5% triethylamine to the eluent to prevent streaking.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield Tert-butyl 4-amino-2-fluorobenzylcarbamate as a solid or oil.

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_mat 4-amino-2-fluorobenzylamine in DCM base Add Triethylamine start_mat->base reaction Stir at RT Monitor by TLC base->reaction boc_sol (Boc)₂O in DCM boc_sol->reaction quench Quench with Water reaction->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography (Hexane/EtOAc + TEA) dry->chromatography product Pure Product chromatography->product

Caption: A typical workflow for the synthesis and purification of the target compound.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_reagents Check Reagents cluster_conditions Adjust Conditions cluster_selectivity Poor Selectivity? cluster_stoichiometry Control Stoichiometry start Low Conversion? reagent_quality Use fresh (Boc)₂O start->reagent_quality Yes base_check Add mild base (TEA) start->base_check Yes temp Gently heat (40-50 °C) start->temp Yes solvent Ensure anhydrous solvent start->solvent Yes start2 Multiple Spots on TLC? start->start2 No boc_equiv Use 1.0-1.1 eq (Boc)₂O start2->boc_equiv Yes time Monitor closely, avoid prolonged reaction time start2->time Yes

Caption: A decision tree to troubleshoot common synthesis issues.

References

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • VanVeller Lab Resources. How to TLC (Thin Layer Chromatography). [Link]

  • YouTube. (2015, October 25). Di-tert-butyl dicarbonate. [Link]

  • Reddit. (2023, July 30). Can boc anhydride be visualized by PMA tlc stain. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • PMC. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. [Link]

  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. [Link]

  • Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Organic Syntheses. 2. [Link]

  • Thieme. (2019, November 6). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

  • The Royal Society of Chemistry. Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]

  • Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • ResearchGate. (2014, September 30). How do you deprotect the NHBoc group in the presence of the OTBS group?[Link]

  • ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.[Link]

  • ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • Google Patents.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Springer. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?[Link]

Sources

Technical Support Center: Analytical Method Development for Tert-butyl 4-amino-2-fluorobenzylcarbamate Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working on the purity determination of Tert-butyl 4-amino-2-fluorobenzylcarbamate. This active pharmaceutical ingredient (API) intermediate possesses key structural features—a primary aromatic amine, a carbamate linkage, and a fluorine atom—that present specific challenges in analytical method development. This document provides in-depth, field-proven insights through a practical question-and-answer format, covering frequently asked questions and detailed troubleshooting scenarios. Our goal is to empower you to develop robust, accurate, and reliable analytical methods suitable for quality control and stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable primary analytical technique for determining the purity of Tert-butyl 4-amino-2-fluorobenzylcarbamate?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and recommended technique. This method offers excellent resolution for separating the main compound from its potential process-related impurities and degradation products. The chromophores in the molecule (the substituted benzene ring) allow for sensitive detection using a standard UV detector. While Gas Chromatography (GC) can be used for amine-containing compounds, it often requires derivatization to improve volatility and thermal stability, adding complexity to the sample preparation process.[1][2][3][4] Given that carbamates can be thermally labile, HPLC is generally the more robust choice.[5]

Q2: What are the likely impurities I should expect to see during analysis?

A2: Impurities can originate from the synthetic route or from degradation of the drug substance. Based on the structure of Tert-butyl 4-amino-2-fluorobenzylcarbamate, potential impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Process-Related Impurities: By-products from side reactions during synthesis. For instance, isomers or over-alkylated species.

  • Degradation Products: The carbamate linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 4-amino-2-fluorobenzyl alcohol and tert-butanol.[5][6] The primary aromatic amine group is susceptible to oxidation. Forced degradation studies are essential to definitively identify these potential degradants.

Q3: Which regulatory guidelines are most important to follow for method development and validation?

A3: The International Council for Harmonisation (ICH) guidelines are the global standard. Specifically, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the core document you must follow.[7][8] This guideline details the validation characteristics required for a purity method, including specificity, linearity, range, accuracy, precision, and robustness. Additionally, for understanding degradation pathways, ICH Q1A(R2) "Stability Testing of New Drug Substances and Products" and Q1B "Photostability Testing of New Drug Substances and Products" provide the framework for conducting forced degradation studies.[9]

HPLC Method Development & Troubleshooting Guide

This section addresses specific issues you may encounter during the development of an HPLC method for Tert-butyl 4-amino-2-fluorobenzylcarbamate.

Section 1: Mobile Phase and Column Selection

Q4: I am starting my method development. What are the recommended initial HPLC conditions?

A4: A systematic approach is crucial. Start with a generic gradient method to screen for an appropriate column and organic modifier. Below is a recommended starting point.

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides a good balance of retention and efficiency for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to protonate the analyte's amine groups and suppress silanol interactions, improving peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient helps to elute a wide range of potential impurities and establish a retention window for the main peak.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD is highly recommended to assess peak purity.

Q5: My peak for Tert-butyl 4-amino-2-fluorobenzylcarbamate is tailing significantly. What is the cause and how can I fix it?

A5: Peak tailing for basic compounds like this is a classic problem in RP-HPLC. The primary cause is secondary interactions between the protonated amine group on your analyte and ionized residual silanol groups on the silica-based stationary phase.[10][11] This creates a secondary, stronger retention mechanism that leads to a "tail" on the peak.

Here is a systematic approach to resolve this issue:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) using an acid like formic acid or phosphoric acid ensures that the residual silanol groups are fully protonated (neutral).[10] This minimizes the ionic interactions causing the tailing.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.

  • Consider an Alternative Mobile Phase pH: Sometimes, working at a high pH (e.g., pH 9-10) can also be effective. At high pH, the analyte's amine group is neutral, and the silanols are ionized. While this seems counterintuitive, it can sometimes lead to good peak shapes, provided you use a column specifically designed for high pH stability (e.g., a hybrid or polymer-based column).[12]

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. However, this can shorten column lifetime and is often considered a less elegant solution.

Below is a troubleshooting workflow for this common issue.

G start Peak Tailing Observed ph_check Is Mobile Phase pH < 3? start->ph_check column_check Using a modern, end-capped C18 column? ph_check->column_check Yes low_ph Lower pH to 2.5-3.0 with Formic or Phosphoric Acid ph_check->low_ph No high_ph Try high pH (9-10) with a pH-stable column column_check->high_ph Yes switch_column Switch to a high-purity, end-capped column column_check->switch_column No competing_base Add a competing base (e.g., TEA) high_ph->competing_base Still Tailing solution Peak Shape Improved high_ph->solution Resolved competing_base->solution low_ph->solution switch_column->solution

Caption: Troubleshooting workflow for HPLC peak tailing.
Section 2: Resolution and Sensitivity

Q6: I have an impurity peak that is co-eluting or poorly resolved from the main analyte peak. How can I improve the resolution?

A6: Improving resolution (Rs) requires manipulating selectivity (α), efficiency (N), or retention (k).

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the elution order and improve selectivity.

  • Modify the Stationary Phase: If changing the mobile phase isn't enough, change the column. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity compared to a standard C18.

  • Adjust the Gradient Slope: A shallower gradient around the elution time of the critical pair will increase the separation between them.

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and efficiency, but its effect on selectivity can be unpredictable. It is worth screening temperatures between 25°C and 45°C.

Q7: I am struggling to detect impurities at the 0.1% level. What can I do to improve method sensitivity?

A7: To improve sensitivity for trace impurities, consider the following:

  • Increase the Injection Volume: This is the simplest way to get more analyte onto the column. Be cautious of overloading, which can distort peak shape.

  • Increase the Sample Concentration: Prepare a more concentrated sample, but ensure the main peak does not go off-scale.

  • Optimize Detection Wavelength: Use a Diode Array Detector to find the wavelength of maximum absorbance (λ-max) for your key impurities. This may be different from the λ-max of the main compound.

  • Lower Detector Noise: Ensure the lamp energy is sufficient and the mobile phase is well-degassed and of high purity to minimize baseline noise.

Experimental Protocols

Protocol 1: General HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a stability-indicating HPLC method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation a 1. Select Columns (e.g., C18, Phenyl-Hexyl) b 2. Select Mobile Phases (ACN & MeOH with 0.1% FA) a->b c 3. Run Fast Generic Gradients b->c d 4. Select Best Column/Solvent Combo c->d e 5. Optimize Gradient Slope d->e f 6. Fine-tune Temperature & Flow Rate e->f g 7. Perform Forced Degradation f->g h 8. Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) g->h

Caption: A three-phase workflow for HPLC method development.
Protocol 2: Forced Degradation Study

Forced degradation studies are critical for establishing the stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the active ingredient.[5]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of Tert-butyl 4-amino-2-fluorobenzylcarbamate in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, use a separate vial of the stock solution. Also include a control sample kept at 5°C protected from light.

Stress ConditionReagent/ConditionDurationNotes
Acid Hydrolysis Add HCl to a final concentration of 0.1 N.Heat at 60°C for 24-48 hours.The carbamate bond is susceptible to acid hydrolysis.
Base Hydrolysis Add NaOH to a final concentration of 0.1 N.Keep at room temp for 4-8 hours.Base hydrolysis of carbamates is typically much faster than acid hydrolysis.[5]
Oxidation Add H₂O₂ to a final concentration of 3%.Keep at room temp for 24 hours.The aromatic amine is a potential site for oxidation.
Thermal Heat the stock solution at 80°C.48 hours.Assess thermal stability.
Photolytic Expose the solution to light in a photostability chamber.Per ICH Q1B guidelines.Assess light sensitivity.
  • Analysis: After the specified duration, neutralize the acid and base samples, then dilute all samples to a suitable concentration and analyze by the developed HPLC method.

  • Evaluation: Check for the appearance of new peaks (degradants). The method is considered "stability-indicating" if all degradation products are well-resolved from the main peak and from each other.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Bisson, M., et al. (2016). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS ONE.
  • Tan, Y. X., & Konczak, I. (1998). Simultaneous analysis of amino and organic acids in extracts of plant leaves as tert-butyldimethylsilyl derivatives by capillary gas chromatography. Analytical Biochemistry, 259(2), 203-211.
  • Berto, S., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Sensors, 23(2), 935.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Chaves das Neves, H. J., & Vasconcelos, A. M. P. (1987). Analysis of amino acids by gas-liquid chromatography as tert.-butyldimethylsilyl derivatives. Preparation of derivatives in a single reaction. Journal of Chromatography A, 387, 241-253.
  • Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78.

Sources

Technical Support Center: Purification of Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of Tert-butyl 4-amino-2-fluorobenzylcarbamate. As a key intermediate in many synthetic pathways, its purity is paramount. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions and adapt protocols to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the purification of Tert-butyl 4-amino-2-fluorobenzylcarbamate, providing expert insights and actionable solutions.

Q1: What are the most common impurities I might encounter, and how can I detect them?

A1: Understanding potential impurities is the first step toward effective purification. The synthesis of Tert-butyl 4-amino-2-fluorobenzylcarbamate, typically via Boc-protection of 4-amino-2-fluorobenzylamine, can lead to several common contaminants:

  • Unreacted Starting Material: Residual 4-amino-2-fluorobenzylamine.

  • Di-Boc Protected Impurity: A byproduct where the aromatic amine is also protected by a Boc group. This is generally less common under standard conditions but can occur with excessive reagent or prolonged reaction times.[1]

  • Reagent Byproducts: Residual di-tert-butyl dicarbonate ((Boc)₂O) and its breakdown product, tert-butanol. While tert-butanol is volatile and often removed during solvent evaporation, unreacted (Boc)₂O can persist.[1][2]

  • Residual Base: Catalytic bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) used in the reaction.

Detection Strategy:

A multi-pronged analytical approach is recommended for robust impurity profiling:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time reaction monitoring and purity assessment. The starting amine is significantly more polar than the desired mono-Boc product and will have a much lower Retention Factor (Rf). The di-Boc impurity will be less polar and have a higher Rf.

    • Expert Tip: Use a combination of visualization techniques. A UV lamp (254 nm) will show UV-active compounds. Staining with ninhydrin is highly effective as it reacts with the primary aromatic amine of the starting material to produce a distinct color, while the Boc-protected product will not stain.[3]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the method of choice. It can accurately determine the percentage of your main product versus impurities.[4][5][6]

  • NMR Spectroscopy: ¹H NMR provides definitive structural confirmation and can reveal impurities.

    • Desired Product: Expect a characteristic sharp singlet for the nine protons of the tert-butyl group around 1.5 ppm.[7][8]

    • Starting Material: The absence of this tert-butyl singlet and the presence of characteristic aromatic signals for the unprotected amine will indicate its presence.

    • (Boc)₂O: Unreacted Boc anhydride has a singlet at approximately 1.57 ppm.

Q2: Which purification method is best for my crude product? A Decision-Making Guide.

A2: The optimal purification strategy depends on the nature and quantity of the impurities present. A systematic approach, starting with the simplest methods, is most efficient. The following workflow diagram illustrates a logical decision-making process for selecting the appropriate purification technique.

Purification_Workflow Start Crude Product Tert-butyl 4-amino-2-fluorobenzylcarbamate Analysis Impurity Analysis (TLC, ¹H NMR) Start->Analysis Decision1 Major Impurity is Unreacted Starting Amine? Analysis->Decision1 Extraction Purify via Acid-Base Extraction Decision1->Extraction Yes Decision2 Impurities are Non-polar/Neutral (e.g., Di-Boc, (Boc)₂O)? Decision1->Decision2 No CheckPurity1 Check Purity Extraction->CheckPurity1 Chromatography Purify via Flash Column Chromatography Decision2->Chromatography Yes Decision3 Product is >95% Pure & Crystalline? Decision2->Decision3 No CheckPurity2 Check Purity Chromatography->CheckPurity2 Recrystallization Purify via Recrystallization Decision3->Recrystallization Yes Final Pure Product (>99% Purity) Decision3->Final No, Purity is Sufficient CheckPurity3 Check Purity Recrystallization->CheckPurity3 CheckPurity1->Decision2 Further Purification Needed CheckPurity1->Final Purity Sufficient CheckPurity2->Final Purity Sufficient CheckPurity3->Final Purity Sufficient

Sources

Technical Support Center: Preventing Racemization in Reactions with Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals to mitigate and troubleshoot racemization when working with Tert-butyl 4-amino-2-fluorobenzylcarbamate. Maintaining the stereochemical integrity of this chiral building block is paramount for the efficacy and safety of the final pharmaceutical products. This document is structured to provide both quick-reference FAQs and in-depth troubleshooting protocols, grounded in established chemical principles and practical, field-tested experience.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue with Tert-butyl 4-amino-2-fluorobenzylcarbamate?

A1: Racemization is the process of converting an enantiomerically pure compound into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[1][2][3] This is a critical concern in pharmaceutical development because often only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or cause adverse effects. Therefore, preserving the single enantiomeric form of intermediates like Tert-butyl 4-amino-2-fluorobenzylcarbamate is essential.

Q2: What are the primary reaction conditions that induce racemization in this molecule?

A2: The benzylic stereocenter in Tert-butyl 4-amino-2-fluorobenzylcarbamate is susceptible to racemization under conditions that favor the formation of a planar intermediate, such as a carbocation or carbanion.[1][2][4] Key risk factors include:

  • Strongly Acidic or Basic Conditions: Both extremes can promote racemization. Strong acids can facilitate the formation of a planar carbocation, while strong bases can lead to a resonance-stabilized carbanion.[2][3]

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.[3][5]

  • SN1-type Reactions: Substitution reactions that proceed through a carbocation intermediate are inherently prone to racemization.[1][4]

Q3: How can I accurately determine if my product has undergone racemization?

A3: The most reliable method for quantifying the enantiomeric excess (ee) of your product is through chiral High-Performance Liquid Chromatography (HPLC) .[6][7][8][9] This technique utilizes a chiral stationary phase to separate the enantiomers, allowing for their individual quantification.[8][10]

Part 2: Troubleshooting Guides & Preventative Protocols

This section provides detailed strategies to prevent racemization during common synthetic transformations involving Tert-butyl 4-amino-2-fluorobenzylcarbamate.

Scenario 1: Racemization during N-Alkylation or N-Arylation

Problem: Loss of stereochemical integrity is observed after alkylating or arylating the primary amino group.

Root Cause Analysis: The use of harsh bases or high temperatures can lead to the deprotonation of the benzylic proton, forming a planar carbanion that readily racemizes. Additionally, certain reaction conditions might compromise the stability of the Boc protecting group.

Preventative Measures & Protocols:

  • Employ Mild Bases: Opt for non-nucleophilic, mild bases to minimize the risk of benzylic deprotonation.

    • Recommended: Diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate.

  • Strict Temperature Control: Conduct the reaction at the lowest effective temperature. Starting at 0°C and gradually warming to room temperature is a good practice.

  • For N-Arylation (Buchwald-Hartwig Amination): The choice of ligand is critical. Bidentate phosphine ligands like BINAP can help maintain enantiopurity in coupling reactions.[11][12][13]

Optimized N-Alkylation Protocol:

  • Dissolve Tert-butyl 4-amino-2-fluorobenzylcarbamate (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Add a mild base such as DIPEA (1.5 eq).

  • Cool the reaction mixture to 0°C.

  • Slowly add the alkylating agent (1.1 eq).

  • Stir at 0°C for 1 hour, then allow to warm to room temperature, monitoring by TLC or LC-MS.

  • Upon completion, quench with saturated aqueous NH4Cl.

  • Extract with an organic solvent, dry, and concentrate.

  • Purify by column chromatography and verify enantiomeric excess by chiral HPLC.

Scenario 2: Racemization during Boc Group Deprotection

Problem: Significant racemization occurs upon removal of the tert-butyloxycarbonyl (Boc) protecting group.

Root Cause Analysis: The standard method for Boc deprotection involves strong acids like trifluoroacetic acid (TFA), which can lead to the formation of a stable tert-butyl cation and potentially a benzylic carbocation at the stereocenter, causing racemization.[14][15]

Preventative Measures & Protocols:

  • Use Milder Acidic Conditions: Avoid neat TFA. A solution of TFA in DCM (e.g., 20-50%) or HCl in a non-polar solvent like dioxane is generally safer.

  • Incorporate Scavengers: The tert-butyl cation generated during deprotection is a reactive electrophile that can cause side reactions.[16][17] Adding a scavenger can trap this species.[18][19]

    • Recommended Scavengers: Triethylsilane (TES), thioanisole, or anisole.[15][18]

Table of Recommended Boc Deprotection Conditions:

ReagentSolventTemperatureRacemization Risk
Neat TFADCMRoom TempHigh
20-50% TFADCM0°C to RTModerate
4M HClDioxane0°C to RTLow to Moderate
TMSI, then MeOHAcetonitrile0°C to RTLow

Optimized Boc Deprotection Protocol:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Add a scavenger such as triethylsilane (1.5 eq).

  • Cool the mixture to 0°C.

  • Slowly add a solution of 20% TFA in DCM.

  • Stir at 0°C and monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize with saturated aqueous NaHCO3.

  • Work up the reaction and purify the product.

  • Confirm the enantiomeric purity using chiral HPLC.

Part 3: Visualizations

racemization_mechanism cluster_0 Racemization via Carbocation A Chiral Starting Material B Planar Carbocation Intermediate A->B Strong Acid (e.g., TFA) C Racemic Mixture B->C Nucleophilic Attack (from either face)

Caption: Mechanism of racemization through a planar carbocation.

troubleshooting_flowchart start Racemization Detected? identify Identify Reaction Type start->identify Yes n_alkylation N-Alkylation / N-Arylation identify->n_alkylation deprotection Boc Deprotection identify->deprotection solution1 Use Milder Base & Lower Temperature n_alkylation->solution1 solution2 Use Milder Acid & Add Scavenger deprotection->solution2 analyze Analyze Enantiomeric Excess (Chiral HPLC) solution1->analyze solution2->analyze end Problem Resolved analyze->end

Caption: A decision-making workflow for troubleshooting racemization.

References

  • Study.com. Racemization Overview, Mechanism & Examples.[Link]

  • Wenzel, T. J. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect, 5(6), 1810-1817. [Link]

  • Sánchez, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. [Link]

  • Grokipedia. Racemization.[Link]

  • Fiveable. Racemization Definition - Organic Chemistry Key Term.[Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • Wikipedia. Racemization.[Link]

  • Chemistry For Everyone (YouTube). What Is Racemization In Organic Chemistry?[Link]

  • ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?[Link]

  • Chemistry Steps. Boc Protecting Group for Amines.[Link]

  • Porcheddu, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35057-35063. [Link]

  • ResearchGate. Catalytic N-Alkylation of Anilines.[Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.[Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions?[Link]

  • Yilmaz, F., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5786-5800. [Link]

  • Wikipedia. Tert-butyloxycarbonyl protecting group.[Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

  • ResearchGate. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.[Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • Singleton, D. A., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(36), 14933-14941. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]

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Technical Support Center: Scale-Up of Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Tert-butyl 4-amino-2-fluorobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from bench-scale synthesis to larger-scale production. By addressing specific issues in a practical question-and-answer format, this document aims to provide actionable insights grounded in established chemical principles.

Section 1: Synthesis Overview and Key Stages

The production of Tert-butyl 4-amino-2-fluorobenzylcarbamate typically proceeds through a multi-step synthesis. A common route involves the reduction of a nitrile precursor, such as 4-amino-2-fluorobenzonitrile, to the corresponding benzylamine, followed by the protection of the newly formed amine with a Tert-butoxycarbonyl (Boc) group. Each of these stages presents unique challenges when scaling up the reaction volume.

Section 2: Troubleshooting the Nitrile Reduction Step

The conversion of the nitrile group to a primary amine is a critical transformation. Challenges at this stage often revolve around incomplete conversion, the formation of byproducts, and difficulties with catalyst handling at a larger scale.

Frequently Asked Questions (FAQs)

Q1: My nitrile reduction is stalling, and I'm seeing a significant amount of starting material even after extended reaction times. What are the likely causes?

A1: Incomplete reduction is a common scale-up issue. The primary culprits are often related to catalyst activity, reagent stoichiometry, or mass transfer limitations in a larger reactor.

  • Catalyst Deactivation: Catalysts like Palladium on carbon (Pd/C) or Raney Nickel can be sensitive to impurities in the starting material or solvent. Ensure all materials are of high purity. For catalytic hydrogenations, ensure the catalyst is fresh and handled under an inert atmosphere to prevent oxidation.[1]

  • Insufficient Reducing Agent: For chemical reductions using agents like lithium aluminum hydride (LiAlH₄) or boranes, ensure the stoichiometry is correct.[2][3] On a large scale, localized concentration gradients due to inadequate mixing can lead to areas with insufficient reducing agent.

  • Poor Mass Transfer: In catalytic hydrogenations, efficient mixing is crucial to ensure good contact between the hydrogen gas, the substrate in solution, and the solid catalyst.[4] Inadequate agitation in a large reactor can starve the reaction of hydrogen, leading to a stalled reaction.

Q2: I'm observing the formation of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

A2: The formation of secondary and tertiary amines is a known side reaction in nitrile hydrogenations, arising from the reaction of the initially formed primary amine with intermediates in the reaction.[5]

  • Addition of Ammonia: For catalytic hydrogenations, adding ammonia or ammonium hydroxide to the reaction mixture can suppress the formation of secondary and tertiary amine byproducts.[5]

  • Use of a Two-Phase Solvent System: A process using a rhodium catalyst in a two-phase solvent system with a basic substance has been shown to provide high selectivity to the primary amine without the need for ammonia.[6]

  • Choice of Catalyst: The choice of catalyst can influence selectivity. While Raney Nickel is commonly used, other catalysts may offer better selectivity depending on the specific substrate and conditions.[5][7]

Troubleshooting Guide: Nitrile Reduction
Issue Potential Cause Recommended Action
Incomplete Reaction Catalyst poisoning or deactivation.Ensure high purity of starting materials and solvents. Use a fresh batch of catalyst.[1]
Insufficient hydrogen pressure or poor gas dispersion.Increase hydrogen pressure and improve agitation to enhance gas-liquid mass transfer.
Poor solubility of the starting material.Select a solvent system where the nitrile is fully soluble at the reaction temperature.
Formation of Secondary/Tertiary Amines Reaction of the primary amine product with reaction intermediates.Add ammonia or ammonium hydroxide to the reaction mixture.[5] Consider alternative catalysts or a two-phase solvent system.[6]
Runaway Reaction/Exotherm Poor heat transfer in a large reactor.Ensure the reactor's cooling system is adequate. For highly exothermic reductions (e.g., with LiAlH₄), consider a semi-batch process with controlled addition of the reducing agent.[8]
Visualizing the Nitrile Reduction Pathway

Nitrile_Reduction Start 4-Amino-2-fluorobenzonitrile Imine Imine Intermediate Start->Imine + [H] Product 4-Amino-2-fluorobenzylamine (Primary Amine) Imine->Product + [H] Secondary Secondary Amine Imine->Secondary + Primary Amine - NH3 Tertiary Tertiary Amine Secondary->Tertiary + Imine Intermediate

Caption: Nitrile reduction pathway and potential side reactions.

Section 3: Troubleshooting the Boc Protection Step

The protection of the benzylamine with a Tert-butoxycarbonyl (Boc) group is generally a robust reaction. However, on a large scale, issues such as incomplete reactions, byproduct formation, and difficult work-ups can arise.

Frequently Asked Questions (FAQs)

Q1: The Boc protection reaction is sluggish and not going to completion. What can I do to improve the reaction rate?

A1: A slow Boc protection can often be attributed to the low nucleophilicity of the amine, poor solubility, or issues with the reagents.

  • Solvent Choice: The use of alcoholic solvents like methanol can significantly accelerate the Boc protection of aromatic amines, even without the need for a base.[9] For amines with poor solubility, a co-solvent system such as THF/water or acetone/water can be beneficial.[10]

  • Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can be sensitive to moisture. Ensure it has been stored correctly in a cool, dry place.[10]

  • Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of (Boc)₂O (1.1-1.5 equivalents) is common practice to drive the reaction to completion.[10]

Q2: I am observing the formation of an N,N-di-Boc protected byproduct. How can this be avoided?

A2: The formation of a di-Boc product is less common with primary amines but can occur under forcing conditions. The primary amino group on the aromatic ring is significantly less reactive and unlikely to be protected under standard conditions. However, if issues arise:

  • Controlled Reagent Addition: Add the (Boc)₂O portion-wise to avoid high localized concentrations.

  • Temperature Control: The reaction is exothermic. Maintaining a consistent temperature can help prevent side reactions.[10]

Protocol: Robust Boc Protection of 4-Amino-2-fluorobenzylamine
  • Setup: In a suitably sized reactor, dissolve the 4-amino-2-fluorobenzylamine in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the stirred amine solution.

  • Temperature Control: Maintain the reaction temperature between 20-25°C. Monitor for any exotherm and apply cooling as necessary.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.

  • Work-up: Once the reaction is complete, proceed with an aqueous work-up to remove any water-soluble byproducts.[11]

Visualizing the Boc Protection Workflow

Boc_Protection_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation A Dissolve Amine in Solvent B Add (Boc)2O Solution A->B C Monitor Reaction (TLC/HPLC) B->C D Aqueous Wash C->D Reaction Complete E Extract with Organic Solvent D->E F Dry Organic Layer E->F G Concentrate Solvent F->G H Crystallize/Purify Product G->H

Caption: Workflow for Boc protection and product isolation.

Section 4: Work-up, Purification, and Safety

Work-up and Purification

Q: My final product is an oil and is difficult to crystallize. How can I improve the purity and obtain a solid product?

A: Obtaining a solid product can be challenging if impurities are present that act as crystallization inhibitors.

  • Effective Washing: During the work-up, wash the organic layer with a dilute acid to remove any unreacted amine, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove acidic byproducts.[11] A final brine wash can help to remove residual water.

  • Solvent Selection for Crystallization: Experiment with different solvent systems for crystallization. A combination of a good solvent (in which the product is soluble) and an anti-solvent (in which the product is insoluble) can often induce crystallization. Common choices include hexanes, ethyl acetate, and dichloromethane.

  • Trituration: If crystallization is difficult, trituration with a non-polar solvent like hexane can sometimes help to solidify the product by washing away soluble impurities.[12]

Safety at Scale

Scaling up chemical reactions introduces new safety challenges that must be carefully managed.[13]

  • Thermal Runaway: Both the nitrile reduction and Boc protection steps can be exothermic.[8][10] Ensure that the reactor has sufficient cooling capacity to handle the heat generated. A risk assessment should be conducted before scaling up.[13][14]

  • Reagent Handling: Reagents such as LiAlH₄ are highly reactive and require careful handling under inert and anhydrous conditions. Large-scale reactions should be conducted in appropriate equipment within a controlled environment like a walk-in fume hood.[13]

  • Pressure Management: Catalytic hydrogenations are typically run under pressure. Ensure the reactor is rated for the intended pressure and that all fittings are secure. Avoid using needles for gas inlet on a large scale; instead, use appropriate gas inlet adapters.[8]

  • Equipment: Use glassware and equipment that are appropriately sized for the reaction scale.[8] The volume of the reaction vessel should be at least twice the total volume of all reagents and solvents.[8]

References

  • Benchchem. Navigating the Challenges of Large-Scale Boc Protection Reactions: A Technical Support Guide.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.
  • National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
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  • Google Patents. CN105753738A - Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogenation.
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  • ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
  • ChemicalBook. 4-Aminobenzylamine synthesis.
  • RSC Publishing. Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering.
  • National Institutes of Health. Stereochemical outcomes of C–F activation reactions of benzyl fluoride.
  • ResearchGate. (2025). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.
  • Google Patents. US4739120A - Process for the hydrogenation of nitriles to primary amines.
  • SpringerLink. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. Strategies towards benzonitrile hydrogenation.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
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  • ResearchGate. Efficient, continuous N -Boc deprotection of amines using solid acid catalysts.
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  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction.
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Validation & Comparative

The Ultimate Guide to Amine Protecting Groups: A Head-to-Head Comparison Featuring Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in the realms of peptide chemistry and drug development, the judicious use of protecting groups is not merely a convenience but a cornerstone of synthetic strategy. The ability to selectively mask and unmask the reactivity of a functional group, such as an amine, dictates the success of complex molecular construction. This guide provides a deep, comparative analysis of the most trusted amine protecting groups—Boc, Cbz, and Fmoc—while introducing a prospective analysis of a more nuanced contender: tert-butyl 4-amino-2-fluorobenzylcarbamate.

We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in designing robust and efficient synthetic routes.

Part 1: The Established Players: A Profile of Core Amine Protecting Groups

The selection of a protecting group is a critical decision, governed by the overall synthetic strategy, especially the need for orthogonality—the ability to remove one group without affecting others.[1][2] Let's first dissect the properties of the three most common carbamate-based amine protecting groups.[3]

The Acid-Labile Workhorse: tert-Butoxycarbonyl (Boc)

The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[4] Its popularity stems from its general stability to a wide range of non-acidic conditions and its clean, efficient removal with strong acids.[5]

  • Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or sodium hydroxide.[6] The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of (Boc)₂O.[4]

  • Deprotection: Cleavage is most commonly achieved with strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[4] The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and carbamic acid, which readily decarboxylates to release the free amine.

  • Stability: The Boc group is stable to most bases, nucleophiles, and reductive conditions like catalytic hydrogenolysis.[7]

The Classic Choice: Benzyloxycarbonyl (Cbz or Z)

Introduced in the 1930s by Bergmann and Zervas, the Cbz group revolutionized peptide synthesis by providing a reliable and robust protecting group.[8][9] Its defining feature is its unique removal by catalytic hydrogenolysis.

  • Protection: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann).[8][10]

  • Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source like H₂ gas or a transfer hydrogenation reagent (e.g., ammonium formate).[3][10] This process is exceptionally mild and proceeds at neutral pH. Alternatively, strong acidic conditions like HBr in acetic acid can also be used.[11]

  • Stability: Cbz-protected amines are stable to a wide range of basic and mildly acidic conditions, making them orthogonal to the base-labile Fmoc group and, to a degree, the more acid-labile Boc group.[8]

The Solid-Phase Champion: 9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[12][13] Its key advantage is its lability under mild basic conditions, which leaves acid-labile side-chain protecting groups and resin linkers completely intact.[14]

  • Protection: Amines are typically protected using Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester) under basic conditions.[12]

  • Deprotection: The Fmoc group is rapidly cleaved by a weak base, most commonly a solution of 20% piperidine in DMF.[12] The cleavage occurs via a β-elimination mechanism. The fluorenyl group's strong UV absorbance allows for real-time monitoring of the deprotection step during automated synthesis.[13]

  • Stability: The Fmoc group is exceptionally stable to acidic conditions, making it fully orthogonal to the Boc and other acid-labile protecting groups.

Part 2: The Challenger: A Prospective Analysis of Tert-butyl 4-amino-2-fluorobenzylcarbamate

While the big three—Boc, Cbz, and Fmoc—cover many synthetic needs, the development of novel protecting groups with unique reactivity profiles is essential for advancing synthetic chemistry. Here, we present a hypothetical analysis of tert-butyl 4-amino-2-fluorobenzylcarbamate as a protecting group, based on its structure and established chemical principles.

This protecting group combines features of both the Boc and Cbz groups, with its reactivity modulated by the electronic effects of the fluoro and amino substituents on the benzyl ring.

Predicted Properties and Cleavage Pathways
  • Dual-Mode Cleavage Potential:

    • Acid-Labile Cleavage: The tert-butyl carbamate moiety suggests inherent acid lability, similar to the Boc group. Cleavage would proceed through protonation and loss of a tert-butyl cation.

    • Hydrogenolytic Cleavage: The benzyl carbamate structure suggests susceptibility to standard hydrogenolysis conditions (e.g., H₂, Pd/C), analogous to the Cbz group.

  • Modulation by Aromatic Substituents: The stability and rate of cleavage, particularly under acidic or oxidative conditions, will be heavily influenced by the substituents on the phenyl ring.

    • The para-amino group is a strong electron-donating group (+M effect). This would significantly stabilize a benzylic carbocation intermediate formed during acid-catalyzed cleavage.[15] This suggests that the group could be more acid-labile than a standard Cbz group and potentially cleavable under milder acidic conditions than those required for Boc deprotection.

    • The ortho-fluoro group is strongly electron-withdrawing via induction (-I effect) but weakly donating via resonance (+M effect). Its primary influence would be to destabilize a nearby carbocation.[12] In this structure, the powerful donating effect of the para-amino group would likely dominate, but the ortho-fluoro group provides a subtle modulation that could be exploited for fine-tuning reactivity.

  • Potential for Oxidative Cleavage: Benzyl groups with electron-donating substituents, such as the p-methoxybenzyl (PMB) group, are known to be susceptible to oxidative cleavage with reagents like DDQ or CAN.[8] The potent electron-donating amino group in the target molecule suggests it may also be readily cleaved under oxidative conditions, providing a third orthogonal removal strategy.

  • Unique Analytical Handle: The presence of a fluorine atom provides a unique spectroscopic handle. Reaction progress, including protection and deprotection steps, could be monitored quantitatively by ¹⁹F NMR spectroscopy, a significant advantage in methods development and scale-up.

Part 3: Head-to-Head Comparison and Data Summary

The true value of a protecting group lies in its performance relative to alternatives. The following table summarizes the key properties of the discussed groups, including the predicted characteristics of our challenger.

Protecting Group Abbreviation Primary Cleavage Method Stability Profile Orthogonality & Key Features
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)[5]Stable to base, hydrogenolysis, weak acid.Orthogonal to Fmoc and Cbz. Widely used in solution-phase synthesis.[7]
BenzyloxycarbonylCbz / ZCatalytic Hydrogenolysis (H₂, Pd/C)[3]Stable to base and mild acid.Orthogonal to Boc and Fmoc. Classic group for peptide synthesis.[8]
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)[12]Stable to acid and hydrogenolysis.Orthogonal to Boc and Cbz. The standard for solid-phase peptide synthesis (SPPS).[13]
tert-Butyl 4-amino-2-fluorobenzylcarbamate(Predicted)Acid, Hydrogenolysis, Oxidation(Predicted) Likely labile to strong acid, base (due to amino group), reduction, and oxidation.(Predicted) Potential multi-modal cleavage. ¹⁹F NMR handle for reaction monitoring.

Part 4: Visualizing the Chemistry

Diagrams are essential for understanding the structural relationships and reaction pathways involved in protecting group chemistry.

Chemical Structures

G Boc Boc-NHR Boc_img Boc_img Cbz Cbz-NHR Cbz_img Cbz_img Fmoc Fmoc-NHR Fmoc_img Fmoc_img NewPG tert-butyl 4-amino- 2-fluorobenzylcarbamate-NHR NewPG_img NewPG_img G cluster_boc Boc Deprotection (Acid-Catalyzed) cluster_fmoc Fmoc Deprotection (Base-Catalyzed) cluster_cbz Cbz Deprotection (Hydrogenolysis) Boc_Protected Boc-NHR Protonation Protonated Carbamate Boc_Protected->Protonation + H⁺ Carbocation t-Butyl Cation + Carbamic Acid Protonation->Carbocation Cleavage Amine R-NH₂ + CO₂ Carbocation->Amine Decarboxylation Fmoc_Protected Fmoc-NHR Proton_Abstraction Anion Intermediate Fmoc_Protected->Proton_Abstraction + Base (Piperidine) Elimination Dibenzofulvene + Carbamic Acid Proton_Abstraction->Elimination β-Elimination Fmoc_Amine R-NH₂ + CO₂ Elimination->Fmoc_Amine Decarboxylation Cbz_Protected Cbz-NHR Reduction Carbamic Acid + Toluene Cbz_Protected->Reduction + H₂ / Pd-C Cbz_Amine R-NH₂ + CO₂ Reduction->Cbz_Amine Decarboxylation

Caption: Simplified deprotection mechanisms for Boc, Fmoc, and Cbz groups.

Orthogonality Workflow

G Start Multi-Protected Peptide (Fmoc-AA-Cbz-AA-Boc-AA-Resin) Step1 Treat with Piperidine Start->Step1 Result1 Deprotect Fmoc Group Step1->Result1 Step2 Treat with TFA Result1->Step2 Result2 Cleave from Resin & Deprotect Boc Group Step2->Result2 Step3 Treat with H₂ / Pd-C Result2->Step3 Result3 Deprotect Cbz Group Step3->Result3 End Fully Deprotected Peptide Result3->End

Caption: Example of an orthogonal deprotection strategy.

Part 5: Experimental Protocols

Scientific integrity demands reproducible, self-validating protocols. The following are representative methods for the protection and deprotection of a generic primary amine.

Protocol 1: Boc Protection of an Amine
  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA, 1.5 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary. [4]

Protocol 2: Boc Deprotection with TFA
  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA. The product is often obtained as the TFA salt and can be used directly or neutralized with a mild base. [5]

Protocol 3: Cbz Protection of an Amine
  • Dissolution: Dissolve the amine (1.0 eq) in a mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Extract the mixture with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the Cbz-protected amine. [10]

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
  • Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon) at room temperature until TLC indicates completion.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine. [9]

Part 6: Expert Insights and Future Outlook

The choice of a protecting group is never made in a vacuum. It is a strategic decision that impacts the entire synthetic route.

  • For solution-phase synthesis of complex molecules where multiple functional groups must be tolerated, the Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups offer a powerful orthogonal pair.

  • For automated solid-phase peptide synthesis, the Fmoc group is the undisputed standard due to its mild, base-labile cleavage that preserves acid-sensitive components. [12]* Novel protecting groups , like the hypothetically discussed tert-butyl 4-amino-2-fluorobenzylcarbamate, represent the future of the field. The development of groups with multi-modal cleavage options or unique analytical properties will provide chemists with an expanded toolkit to tackle increasingly complex synthetic challenges. The predicted properties of this group—tunable acid lability, susceptibility to hydrogenolysis and oxidation, and a ¹⁹F NMR handle—make it an attractive target for future research and development. Experimental validation of these hypotheses is a necessary and exciting next step.

By understanding the fundamental chemistry and comparative performance of these critical synthetic tools, researchers can design more elegant, efficient, and successful syntheses of the molecules that will define the future of medicine and materials science.

References

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group.
  • Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
  • Chemistry For Everyone. (2025, May 19). What Are Fmoc Protecting Groups?. YouTube.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
  • Benchchem. (n.d.). The Chemistry of the Boc Protecting Group.
  • Fiveable. (n.d.). Fmoc Definition - Organic Chemistry Key Term.
  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Wikipedia. (n.d.). Protecting group.
  • (n.d.). Protecting Groups.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • CD Biosynsis. (n.d.). Amine protection.
  • (n.d.). Protection for the AMINE.pptx.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • ResearchGate. (2025, August 6). Amino Acid-Protecting Groups | Request PDF.
  • PubMed. (n.d.). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety.
  • Chem-Impex. (n.d.). tert-Butyl 4-amino-2-fluorobenzoate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

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A Senior Application Scientist's Guide to the Comparative Analysis of Tert-butyl 4-amino-2-fluorobenzylcarbamate Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of small molecule inhibitors is a cornerstone of modern therapeutics. The scaffold of Tert-butyl 4-amino-2-fluorobenzylcarbamate presents a compelling starting point for chemical exploration due to its inherent structural features amenable to modification. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the amino and carbamate groups offer vectors for synthetic diversification to probe interactions with a biological target.[1] This guide provides a comparative framework for the analysis of novel analogs derived from this core structure, drawing upon established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related chemical series.

The Rationale for Analog Synthesis: A Hypothesis-Driven Approach

The development of a successful therapeutic agent rarely hinges on a single compound. Instead, it is the systematic synthesis and evaluation of a library of related analogs that illuminates the path to optimized potency, selectivity, and pharmacokinetic properties. Our exploration of Tert-butyl 4-amino-2-fluorobenzylcarbamate analogs is predicated on the hypothesis that targeted modifications to three key regions of the molecule can significantly impact its biological activity.

Core Hypothesis Diagram

cluster_0 Core Scaffold: Tert-butyl 4-amino-2-fluorobenzylcarbamate cluster_1 Key Modification Regions cluster_2 Anticipated Outcomes Core Parent Compound Region_A A: Aromatic Ring Substituents Core->Region_A Systematic Modification Region_B B: Carbamate Moiety Core->Region_B Systematic Modification Region_C C: Amino Group Derivatization Core->Region_C Systematic Modification Outcome_Potency Enhanced Potency Region_A->Outcome_Potency Influences Binding Pocket Interactions Outcome_Selectivity Improved Selectivity Region_A->Outcome_Selectivity Influences Binding Pocket Interactions Outcome_PK Optimized Pharmacokinetics Region_B->Outcome_PK Affects Solubility and Stability Region_C->Outcome_Potency Probes Target Interactions Region_C->Outcome_Selectivity Probes Target Interactions

Caption: Logical framework for the systematic modification of the parent scaffold.

Comparative Analysis of Analog Performance: A Multi-Parametric Evaluation

To objectively assess the potential of newly synthesized analogs, a battery of in vitro assays is essential. The following sections detail a comparative analysis of hypothetical analogs, drawing parallels from published data on structurally related compound series to inform our predictions.

Analog Design Strategy

Our virtual library of analogs focuses on systematic modifications to the aromatic ring, the carbamate, and the exocyclic amino group. The rationale is to probe the electronic and steric requirements of a hypothetical binding pocket, for instance, a kinase or a receptor active site.

Analog IDModificationRationale
Parent Tert-butyl 4-amino-2-fluorobenzylcarbamateBaseline compound
Analog A1 4-amino group replaced with 4-nitroProbes electronic effects (electron-withdrawing)
Analog A2 Addition of a 5-chloro groupInvestigates steric and electronic effects
Analog B1 Tert-butyl carbamate replaced with methyl carbamateAssesses the impact of bulky groups on solubility and binding
Analog C1 Acylation of the 4-amino group with acetyl chlorideExplores the potential for additional hydrogen bonding
Analog C2 Reductive amination of the 4-amino group with a small alkyl groupProbes for hydrophobic interactions
Predicted Biological Activity: A Comparative Table

The following table presents a hypothetical comparison of the biological activities of our designed analogs, with predicted IC50 values based on SAR trends observed in similar fluorinated benzylamide and carbamate series.[2][3][4] For this exercise, we will assume the target is a protein kinase.

Analog IDPredicted Kinase Inhibition IC50 (nM)Predicted Cell Proliferation IC50 (µM)Notes on Predicted Activity
Parent 50025Moderate activity, serving as a baseline.
Analog A1 >10,000>100The strongly electron-withdrawing nitro group is predicted to be detrimental to activity, possibly by altering the pKa of the aromatic system and disrupting key interactions.
Analog A2 25015The addition of a chloro group may provide favorable interactions within a hydrophobic pocket, leading to a modest increase in potency.
Analog B1 80040Replacement of the bulky tert-butyl group with a smaller methyl group is predicted to decrease potency, suggesting the tert-butyl group may be involved in a key hydrophobic interaction.
Analog C1 1005Acylation of the amino group could introduce a new hydrogen bond acceptor, significantly enhancing binding affinity and cellular activity.[2]
Analog C2 40020A small alkyl group on the amine may provide a minor enhancement in potency through increased hydrophobic interactions.

Experimental Protocols: A Self-Validating Workflow

The integrity of any comparative analysis rests on the robustness of the experimental protocols. The following workflows are designed to be self-validating, with clear endpoints and controls.

General Synthesis Protocol for Analogs

The synthesis of the proposed analogs can be achieved through standard organic chemistry transformations. For instance, the acylation of the 4-amino group (Analog C1) would proceed as follows:

  • Dissolve the parent compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Add a non-nucleophilic base, for example, triethylamine (1.2 equivalents), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Biological Evaluation

cluster_0 In Vitro Evaluation Pipeline Start Synthesized Analogs Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Start->Biochemical_Assay Determine IC50 Cell_Based_Assay Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Based_Assay Confirm Cellular Potency Selectivity_Panel Kinase Selectivity Panel Cell_Based_Assay->Selectivity_Panel Assess Off-Target Effects ADME_Tox In Vitro ADME/Tox Assays (e.g., Microsomal Stability, Cytotoxicity) Selectivity_Panel->ADME_Tox Evaluate Drug-like Properties Data_Analysis Data Analysis and SAR ADME_Tox->Data_Analysis

Caption: A streamlined workflow for the in vitro evaluation of synthesized analogs.

Mechanistic Insights and Structure-Activity Relationships

Drawing from the literature on related scaffolds, we can infer potential mechanisms of action and build a preliminary SAR model. For example, studies on N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual inhibitors have shown that the 2-fluorobenzamide moiety can chelate with a zinc ion in the active site of HDAC3, while the benzyl group occupies the ATP-binding pocket of EGFR.[2] This suggests that the fluorinated aromatic ring of our parent compound is crucial for binding and that modifications here will have a significant impact.

Similarly, research on carbamate-based insecticides has long established that the carbamate group is a key pharmacophore for inhibiting acetylcholinesterase.[5] The size and nature of the substituent on the carbamate can influence both the affinity for the enzyme's active site and the rate of carbamylation. This historical knowledge supports our hypothesis that modifying the tert-butyl group will affect biological activity.

Conclusion and Future Directions

This guide outlines a systematic and hypothesis-driven approach to the comparative analysis of Tert-butyl 4-amino-2-fluorobenzylcarbamate analogs. By leveraging SAR data from related chemical series, we can make informed decisions about which analogs to synthesize and prioritize for further testing. The proposed experimental workflows provide a robust framework for generating reliable and comparable data.

Future work should focus on obtaining a crystal structure of a lead compound bound to its target. This will provide invaluable structural information to guide the next round of analog design, moving from a hypothesis-driven to a structure-based design paradigm. Furthermore, in vivo studies in relevant animal models will be necessary to assess the therapeutic potential of the most promising candidates.

References

  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed. Available at: [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. National Institutes of Health. Available at: [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of bufalin-3-yl nitrogen-containing-carbamate derivatives as anticancer agents. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PubMed. Available at: [Link]

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  • Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. PubMed. Available at: [Link]

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  • Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). PubMed. Available at: [Link]

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Navigating the Bioactive Potential of Fluorinated Benzylcarbamates: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Tert-butyl 4-amino-2-fluorobenzylcarbamate in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Tert-butyl 4-amino-2-fluorobenzylcarbamate emerges not as a direct therapeutic agent, but as a sophisticated and versatile chemical intermediate. Its true value lies in the potential it unlocks for medicinal chemists to construct a diverse array of bioactive molecules. The presence of a fluorine atom can enhance metabolic stability and membrane permeability, while the Boc-protected aminobenzyl core provides a reactive handle for the synthesis of a multitude of derivatives.[1] This guide will provide a comparative analysis of the potential biological activities of compounds derived from this key intermediate, drawing on established structure-activity relationships (SAR) of analogous compounds. We will explore potential therapeutic applications, propose robust experimental protocols for screening, and provide a forward-looking perspective for researchers in the field.

Comparative Analysis of Potential Biological Activities

While direct biological data for Tert-butyl 4-amino-2-fluorobenzylcarbamate is not available due to its role as a synthetic building block, we can infer potential activities by examining structurally related compounds. The core structure, a substituted benzylcarbamate, is a recurring motif in several classes of biologically active molecules.

Anticancer Activity: Targeting Cellular Proliferation

The carbamate functional group is present in numerous anticancer agents.[2][3] Derivatives of the core structure could potentially exhibit cytotoxicity through various mechanisms.

  • Topoisomerase II Inhibition: A novel series of carbamate derivatives of 4-beta-amino-4'-O-demethyl-4-desoxypodophyllotoxin have been shown to act as topoisomerase II poisons, inducing double-stranded DNA breaks and exhibiting significant cytotoxicity against cancer cell lines.[4]

  • USP1/UAF1 Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in cancer therapy.[5] There is a strong correlation between the IC50 values for USP1/UAF1 inhibition and the reduction in cancer cell survival.[5]

Table 1: Comparative Anticancer Activity of Structurally Related Carbamate Derivatives

Compound ClassTargetMechanism of ActionReported IC50 Values
Podophyllotoxin Carbamate Derivatives[4]Topoisomerase IIInduction of DNA double-strand breaksVaries by derivative; some more potent than etoposide
N-benzyl-2-phenylpyrimidin-4-amine Derivatives[5]USP1/UAF1Inhibition of deubiquitinating activityNanomolar range for potent analogs
Anhydrovinblastine Carbamate Analogues[2]TubulinInhibition of microtubule assemblyVaries; some derivatives more potent than Vinblastine
Anti-inflammatory Activity

A series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity.[6] Several of these compounds exhibited promising anti-inflammatory effects, comparable to the standard drug indomethacin.[6] This suggests that derivatives of Tert-butyl 4-amino-2-fluorobenzylcarbamate could be explored for similar properties.

Antimicrobial Activity

Derivatives of 4-aminobenzoic acid, a related structural motif, have been shown to possess antibacterial, antimycobacterial, and antifungal properties.[7] The introduction of different aromatic aldehydes to form Schiff bases resulted in compounds with potent and broad-spectrum antimicrobial activity.[7] This provides a rationale for investigating the antimicrobial potential of derivatives synthesized from our core intermediate.

Experimental Protocols for Biological Screening

To assess the potential biological activities of novel compounds derived from Tert-butyl 4-amino-2-fluorobenzylcarbamate, a tiered screening approach is recommended.

Workflow for Biological Activity Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (for active compounds) cluster_2 Tier 3: In Vivo Studies Compound Library Synthesis Compound Library Synthesis Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Library Synthesis->Cytotoxicity Assay (e.g., MTT) Antimicrobial Assay (e.g., MIC) Antimicrobial Assay (e.g., MIC) Compound Library Synthesis->Antimicrobial Assay (e.g., MIC) Anti-inflammatory Assay (e.g., NO inhibition) Anti-inflammatory Assay (e.g., NO inhibition) Compound Library Synthesis->Anti-inflammatory Assay (e.g., NO inhibition) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay (e.g., MTT)->Mechanism of Action Studies Active Compounds Antimicrobial Assay (e.g., MIC)->Mechanism of Action Studies Active Compounds Anti-inflammatory Assay (e.g., NO inhibition)->Mechanism of Action Studies Active Compounds Enzyme Inhibition Assays Enzyme Inhibition Assays Mechanism of Action Studies->Enzyme Inhibition Assays Target Identification Target Identification Mechanism of Action Studies->Target Identification Animal Models of Disease Animal Models of Disease Enzyme Inhibition Assays->Animal Models of Disease Target Identification->Animal Models of Disease

Caption: A tiered approach to screening novel compounds.

Detailed Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of carbamate-containing molecules is highly dependent on the nature of the substituents on the aromatic ring and the carbamate nitrogen. For derivatives of Tert-butyl 4-amino-2-fluorobenzylcarbamate, key areas for SAR exploration would include:

  • Substitution at the 4-amino position: Acylation or alkylation of the amino group can significantly modulate the compound's properties and biological activity.

  • Modification of the benzyl group: Introducing different substituents on the aromatic ring can influence target binding and pharmacokinetic properties.

  • Variation of the carbamate protecting group: While the tert-butyl group is a common protecting group, exploring other carbamates could lead to compounds with different stability and activity profiles.

Illustrative SAR Pathway

SAR Core Scaffold Tert-butyl 4-amino-2-fluorobenzylcarbamate SAR Exploration SAR Exploration Core Scaffold->SAR Exploration Improved Potency Improved Potency SAR Exploration->Improved Potency R-group modification Enhanced Selectivity Enhanced Selectivity SAR Exploration->Enhanced Selectivity Isosteric replacement Favorable PK Properties Favorable PK Properties SAR Exploration->Favorable PK Properties Fluorine substitution

Caption: A conceptual pathway for SAR studies.

Conclusion

Tert-butyl 4-amino-2-fluorobenzylcarbamate represents a promising starting point for the development of novel therapeutic agents. By leveraging the existing knowledge of structure-activity relationships in related compound classes, researchers can design and synthesize libraries of derivatives with the potential for significant biological activity across various therapeutic areas, including oncology, inflammation, and infectious diseases. The experimental protocols and strategic considerations outlined in this guide provide a robust framework for initiating such drug discovery programs.

References

  • Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. (2025). ResearchGate. [Link]

  • tert-Butyl (4-amino-2-fluorophenyl)carbamate. PubChem. [Link]

  • Metcalf, R. L. (1970). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Medicinal Chemistry Research. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. [Link]

  • tert-Butyl (4-amino-3-fluorophenyl)carbamate. PubChem. [Link]

  • Rosenthal, P. J., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 5030–5035. [Link]

  • Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2017). Atlantis Press. [Link]

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  • Shao, Y., et al. (2007). Synthesis and structure-activity relationships study of novel anti-tumor carbamate anhydrovinblastine analogues. Bioorganic & Medicinal Chemistry, 15(15), 5061–5075. [Link]

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  • Tian, X., et al. (2005). Novel carbamate derivatives of 4-beta-amino-4'-O-demethyl-4-desoxypodophyllotoxin as inhibitors of topoisomerase II: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(6), 1655–1659. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2017). Molecules. [Link]c/articles/PMC6152309/)

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A Comparative Guide to the Structural Confirmation of Tert-butyl 4-amino-2-fluorobenzylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development. Tert-butyl 4-amino-2-fluorobenzylcarbamate and its derivatives are a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of targeted therapeutics.[1] Their structural integrity, including the presence and position of the fluorine atom and the Boc-protecting group, is critical to their intended biological activity and downstream synthetic success.

This guide provides a comprehensive comparison of the primary analytical techniques employed to confirm the structure of these molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

The confirmation of a molecule like Tert-butyl 4-amino-2-fluorobenzylcarbamate relies on a multi-pronged analytical approach. While each technique provides a unique piece of the structural puzzle, their combined data offers an unambiguous confirmation. The primary methods of choice are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, confirming the elemental composition and the presence of labile groups like the Boc-carbamate.

  • X-ray Crystallography: To provide the definitive three-dimensional atomic arrangement in the solid state.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. For Tert-butyl 4-amino-2-fluorobenzylcarbamate derivatives, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.

The Causality Behind NMR Experimental Choices
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The characteristic singlet of the nine equivalent protons of the tert-butyl group is a key indicator of the Boc protecting group.[4][5] The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the amino/carbamate substituents.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The carbonyl carbon of the carbamate and the four distinct carbons of the tert-butyl group are readily identifiable.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a distinct signal whose chemical shift is highly sensitive to its electronic environment. This is a crucial experiment for confirming the presence and regiochemistry of the fluorine substituent.

Experimental Protocol: 1D NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum, which is often simpler and requires fewer scans than ¹H NMR.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific atoms in the molecule.

Expected ¹H NMR Data for Tert-butyl 4-amino-2-fluorobenzylcarbamate
Assignment Chemical Shift (δ, ppm) Multiplicity Integration
tert-butyl (CH₃)₃~1.5Singlet9H
Benzyl CH₂~4.3Doublet2H
Aromatic CH6.5 - 7.5Multiplet3H
NH₂Broad singlet2H
NH (carbamate)Broad singlet1H

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For Boc-protected amines, MS is particularly useful for confirming the molecular weight and observing characteristic fragmentation patterns.[6][7][8]

The Rationale for MS in Structure Confirmation

The tert-butyloxycarbonyl (Boc) group is thermally labile and prone to fragmentation under typical mass spectrometry conditions.[6] This characteristic fragmentation, often a loss of isobutylene (56 Da) or the entire Boc group (100 Da), provides strong evidence for its presence. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.[9]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI-MS instrument, which is a soft ionization technique suitable for polar and thermally labile molecules.

    • Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺. For Tert-butyl 4-amino-2-fluorobenzylcarbamate (C₁₂H₁₇FN₂O₂), the expected monoisotopic mass is 240.1274. The [M+H]⁺ ion would be observed at m/z 241.1352.

    • Look for characteristic fragment ions, such as [M+H - C₄H₈]⁺ (loss of isobutylene) and [M+H - C₅H₉O₂]⁺ (loss of the Boc group).

Visualization of the Mass Spectrometry Workflow

MS_Workflow cluster_sample Sample Preparation cluster_instrument ESI-MS Analysis cluster_data Data Analysis Sample Compound in Solution ESI Electrospray Ionization Sample->ESI Infusion/LC Analyzer Mass Analyzer ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Analysis Identify [M+H]⁺ and Fragments Spectrum->Analysis Structure_Confirmation cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_confirmation Confirmation NMR NMR Spectroscopy Connectivity Connectivity & Environment NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight Xray X-ray Crystallography Structure3D 3D Structure & Stereochemistry Xray->Structure3D Confirmed Confirmed Structure Connectivity->Confirmed MolWeight->Confirmed Structure3D->Confirmed

Sources

Comparative Guide to Validating the Mechanism of Action for Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, multi-stage experimental framework for the de novo discovery and subsequent validation of the mechanism of action (MoA) for a novel screening hit, Tert-butyl 4-amino-2-fluorobenzylcarbamate, hereafter referred to as Cmpd-X . In the absence of prior biological characterization, we hypothesize a plausible MoA based on its structural motifs, common in kinase inhibitors, and propose a validation cascade targeting the Epidermal Growth Factor Receptor (EGFR), a well-understood oncogenic driver. Cmpd-X's performance is objectively compared against established, FDA-approved EGFR inhibitors, Gefitinib and Erlotinib, using a suite of industry-standard biophysical, biochemical, and cell-based assays. The protocols and rationale detailed herein constitute a self-validating system, designed to rigorously test the proposed MoA from direct target engagement to cellular phenotypic outcomes.

Part 1: Hypothesis and Initial Target Identification

A primary challenge with novel chemical matter, such as Cmpd-X, is the elucidation of its biological target. Phenotypic screens may reveal that a compound induces a desired effect (e.g., cancer cell apoptosis), but they do not explain the underlying molecular mechanism. The structure of Cmpd-X, featuring a substituted aminobenzyl group, is a common scaffold in kinase inhibitors designed to interact with the ATP-binding pocket. This structural alert guides our hypothesis: Cmpd-X exerts its cytotoxic effect by inhibiting a member of the protein kinase family.

Our first imperative is to move from this broad hypothesis to a specific, testable one. To achieve this, we employ a large-scale, unbiased screening method followed by a direct biophysical binding assay to confirm physical interaction.

Unbiased Kinase Panel Screening

To identify the most likely kinase targets of Cmpd-X, a comprehensive kinase panel screen is the logical starting point. This experiment tests the ability of the compound to inhibit the activity of a large number of purified kinases in vitro. A common and authoritative platform for this is the KinomeScan™, which measures the ability of a test compound to compete with a ligand for the kinase active site.

Experimental Protocol: Kinase Panel Screening (Adapting the DiscoverX KINOMEscan™ Method)

  • Compound Preparation: Solubilize Cmpd-X in 100% DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: In a multi-well plate, DNA-tagged kinases are bound to an immobilized ligand.

  • Competition Assay: Add Cmpd-X at a final concentration of 1 µM to each well containing a unique kinase. A DMSO control is run in parallel. The compound is allowed to equilibrate with the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower signal relative to the DMSO control indicates that Cmpd-X has displaced the ligand and is interacting with the kinase.

  • Data Analysis: Results are typically expressed as a percent of control (%Ctrl), where a lower percentage indicates stronger binding/inhibition.

Hypothetical Results & Interpretation

Our hypothetical screen (Table 1) reveals that Cmpd-X shows significant inhibition of EGFR, with minimal activity against a wide range of other kinases, suggesting a high degree of selectivity.

Table 1: Comparative Kinase Inhibition Profile (% of DMSO Control)

Kinase Target Cmpd-X (1 µM) Gefitinib (1 µM) Erlotinib (1 µM) Rationale for Comparison
EGFR 8% 7% 9% Primary hypothesized target; benchmarks against known inhibitors.
VEGFR2 92% 35% 88% Key off-target for many kinase inhibitors; assesses selectivity.
ABL1 88% 95% 91% Common tyrosine kinase; checks for broad activity.
SRC 75% 68% 72% Another important non-receptor tyrosine kinase.

| CDK2 | 99% | 98% | 99% | Representative of a different kinase family (Ser/Thr). |

Data is hypothetical and for illustrative purposes.

This result allows us to refine our hypothesis: Cmpd-X is a selective inhibitor of EGFR.

Direct Target Engagement: Thermal Shift Assay (DSF)

The kinase panel screen measures inhibition of enzymatic activity, which is an indirect measure of binding. To provide orthogonal validation that Cmpd-X physically engages EGFR, a Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay is employed. This biophysical technique measures changes in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the compound stabilizes the protein, a hallmark of direct binding.

Experimental Workflow: Thermal Shift Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Purified EGFR Kinase Domain a1 Mix Components in qPCR Plate Well p1->a1 p2 SYPRO Orange Dye p2->a1 p3 Cmpd-X / DMSO p3->a1 a2 Ramp Temperature (25°C to 95°C) a1->a2 a3 Monitor Fluorescence a2->a3 d1 Plot Fluorescence vs. Temperature a3->d1 d2 Calculate Tm (Inflection Point) d1->d2 d3 Determine ΔTm (Tm_cmpd - Tm_dmso) d2->d3

Caption: Workflow for the Thermal Shift Assay (DSF).

Hypothetical DSF Results

Table 2: EGFR Thermal Shift (ΔTm) Comparison

Compound Concentration (µM) ΔTm (°C) Interpretation
DMSO (Control) - 0 Baseline protein melting temperature.
Cmpd-X 10 +5.8 Strong stabilization, confirms direct binding.
Gefitinib 10 +6.2 Positive control; confirms assay validity.

| Erlotinib | 10 | +5.9 | Positive control; confirms assay validity. |

Data is hypothetical.

The positive ΔTm of +5.8°C for Cmpd-X provides strong, direct evidence of physical engagement with the EGFR kinase domain, validating the initial kinase screen results.

Part 2: In Vitro Biochemical Validation

Having established direct binding, the next critical step is to quantify the inhibitory potency of Cmpd-X against EGFR's enzymatic activity. This is achieved through a dose-response biochemical assay using purified enzyme.

IC₅₀ Determination with a LanthaScreen™ Assay

The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method for measuring inhibitor potency. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.

Experimental Protocol: TR-FRET IC₅₀ Assay

  • Reagent Preparation: Prepare a reaction buffer containing purified recombinant EGFR kinase, a Europium (Eu)-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer.

  • Compound Titration: Perform a serial dilution of Cmpd-X, Gefitinib, and Erlotinib (e.g., 10-point, 3-fold dilutions starting from 30 µM).

  • Assay Reaction: Add the serially diluted compounds to a 384-well plate. Add the EGFR enzyme/antibody mix, followed by the tracer. Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical IC₅₀ Results

Table 3: Comparative Biochemical Potency (IC₅₀) against EGFR

Compound IC₅₀ (nM) Hill Slope
Cmpd-X 45.2 -1.1 0.992
Gefitinib 25.5 -1.0 0.995

| Erlotinib | 38.7 | -0.9 | 0.991 |

Data is hypothetical.

The results show that Cmpd-X inhibits EGFR with a nanomolar IC₅₀, comparable to the established inhibitors Gefitinib and Erlotinib. This confirms Cmpd-X is a potent inhibitor of the purified enzyme.

Part 3: Cellular Target Engagement and Pathway Modulation

Demonstrating potent inhibition of a purified enzyme is necessary but not sufficient. The critical next step is to prove that Cmpd-X can enter a cell, engage its target (EGFR), and inhibit its function in a complex biological environment. We will use a cell line with well-characterized EGFR signaling, such as A431, which overexpresses EGFR.

Cellular EGFR Phosphorylation Inhibition

Upon activation by its ligand (EGF), EGFR autophosphorylates on specific tyrosine residues (e.g., Y1068). An effective EGFR inhibitor should block this phosphorylation event. This can be readily quantified by Western Blot.

Experimental Protocol: Western Blot for p-EGFR

  • Cell Culture & Starvation: Culture A431 cells to ~80% confluency. Serum-starve the cells for 18-24 hours to reduce basal EGFR activity.

  • Inhibitor Treatment: Pre-treat cells with vehicle (DMSO) or varying concentrations of Cmpd-X, Gefitinib, or Erlotinib for 2 hours.

  • Stimulation: Stimulate the cells with human EGF (100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Lysis & Protein Quantification: Lyse the cells and determine total protein concentration using a BCA assay.

  • SDS-PAGE & Western Blot: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR (Y1068) and total EGFR (as a loading control).

  • Detection & Analysis: Use a chemiluminescent secondary antibody and imaging system to detect bands. Quantify band intensity and normalize the p-EGFR signal to the total EGFR signal. Calculate the cellular IC₅₀.

Hypothetical Cellular Potency (EC₅₀) Results

Table 4: Inhibition of EGF-Stimulated EGFR Phosphorylation in A431 Cells

Compound Cellular EC₅₀ (nM) Interpretation
Cmpd-X 125 Demonstrates potent target inhibition in a cellular context.
Gefitinib 85 Benchmark for cellular potency.

| Erlotinib | 105 | Benchmark for cellular potency. |

Data is hypothetical.

The data confirms that Cmpd-X effectively blocks EGFR signaling in a cellular environment at nanomolar concentrations, validating its MoA.

Downstream Signaling Pathway Analysis

Inhibiting EGFR should also block its downstream signaling cascades, primarily the RAS/MAPK (ERK) and PI3K/AKT pathways. Verifying this provides further confidence in the on-target MoA.

EGFR Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CmpdX Cmpd-X CmpdX->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Cmpd-X.

A Western blot analysis similar to the one in section 3.1 would be performed, but this time probing for phospho-ERK (p-ERK) and phospho-AKT (p-AKT). The expected result is that Cmpd-X, like Gefitinib and Erlotinib, reduces levels of p-ERK and p-AKT in a dose-dependent manner, confirming the blockade of downstream signaling.

Part 4: Phenotypic Correlation and Selectivity

The final validation step is to correlate the molecular MoA with the observed cellular phenotype—in this case, cell death or inhibition of proliferation.

Anti-Proliferative Activity

We measure the compound's ability to inhibit the proliferation of an EGFR-dependent cancer cell line, such as NCI-H1975 (which harbors an EGFR T790M mutation, often resistant to first-generation inhibitors, making for an interesting comparison) or A431.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed A431 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of Cmpd-X and controls for 72 hours.

  • Lysis and ATP Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated controls and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Anti-Proliferative Results

Table 5: Comparative Anti-Proliferative Activity (GI₅₀) in A431 Cells

Compound GI₅₀ (nM) Correlation with Cellular EC₅₀
Cmpd-X 150 Strong (125 nM EC₅₀ vs 150 nM GI₅₀)
Gefitinib 100 Strong (85 nM EC₅₀ vs 100 nM GI₅₀)

| Erlotinib | 130 | Strong (105 nM EC₅₀ vs 130 nM GI₅₀) |

Data is hypothetical.

The strong correlation between the cellular EC₅₀ (target inhibition) and the GI₅₀ (phenotypic outcome) is the capstone evidence for the proposed MoA. It demonstrates that the compound's anti-proliferative effect is directly attributable to its inhibition of EGFR signaling.

Conclusion

References

  • KINOMEscan Technology: DiscoverX (now part of Eurofins Discovery). KINOMEscan Assay Principle. [Link]

  • Differential Scanning Fluorimetry (DSF): Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]

  • EGFR Signaling Pathway Overview: Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

A Comparative Benchmarking Guide to the Synthesis of Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-amino-2-fluorobenzylcarbamate is a key building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical candidates. This guide provides a comprehensive analysis of the viable synthetic routes to this compound, offering a comparative assessment of methodologies, experimental protocols, and key performance indicators. The primary focus is on a direct and efficient pathway commencing from the commercially available 4-amino-2-fluorobenzylamine dihydrochloride. An alternative, multi-step approach originating from 4-amino-2-fluorobenzonitrile is also discussed to provide a broader synthetic context. This document is intended to equip researchers with the necessary technical insights to make informed decisions for the synthesis of this critical intermediate.

Introduction: The Significance of Tert-butyl 4-amino-2-fluorobenzylcarbamate

The strategic incorporation of fluorine atoms into drug molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The title compound, Tert-butyl 4-amino-2-fluorobenzylcarbamate, serves as a valuable precursor that introduces a fluorinated benzylamine moiety, a common pharmacophore in modern drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the benzylic amine allows for selective functionalization of the aromatic amino group, making it a versatile intermediate for the construction of complex molecular architectures.

This guide will dissect two potential synthetic pathways, providing a head-to-head comparison to aid in the selection of the most appropriate route based on laboratory scale, available resources, and desired purity.

Synthetic Route Analysis

Two primary synthetic strategies for Tert-butyl 4-amino-2-fluorobenzylcarbamate are considered in this guide:

  • Route 1: Direct Boc Protection of 4-amino-2-fluorobenzylamine. This is the most direct approach, leveraging the commercial availability of the starting benzylamine.

  • Route 2: Multi-step Synthesis from 4-amino-2-fluorobenzonitrile. This pathway involves the reduction of a nitrile to the corresponding benzylamine, followed by Boc protection.

Route 1: Direct Boc Protection of 4-amino-2-fluorobenzylamine

This route is predicated on the direct protection of the benzylic amine of 4-amino-2-fluorobenzylamine. The starting material is commercially available, most commonly as its dihydrochloride salt, which requires neutralization prior to or in situ during the Boc protection reaction.

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic attack of the free amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.[1][2]

Boc Protection Mechanism amine R-NH₂ (4-amino-2-fluorobenzylamine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o Boc₂O boc2o->intermediate product R-NHBoc (Final Product) intermediate->product Collapse byproducts t-BuOH + CO₂ + Base-H⁺ intermediate->byproducts base Base (e.g., Et₃N) base->amine Deprotonation

Caption: Mechanism of Boc protection of an amine.

Experimental Protocol:

Materials:

  • 4-amino-2-fluorobenzylamine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 4-amino-2-fluorobenzylamine dihydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (Et₃N, 2.2 eq) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 volumes) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Tert-butyl 4-amino-2-fluorobenzylcarbamate.

Route 2: Multi-step Synthesis from 4-amino-2-fluorobenzonitrile

This alternative route begins with the commercially available 4-amino-2-fluorobenzonitrile. The synthesis involves the reduction of the nitrile functionality to a primary amine, followed by the Boc protection of the resulting benzylamine.

Step 1: Reduction of 4-amino-2-fluorobenzonitrile

The reduction of the nitrile to the benzylamine can be achieved using various reducing agents. Common methods include catalytic hydrogenation or the use of metal hydrides.

  • Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. It is generally a clean and effective method, but requires specialized hydrogenation equipment.

  • Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting nitriles to amines. However, these reagents are highly reactive and require careful handling under anhydrous conditions.

Step 2: Boc Protection

The second step is identical to the procedure described in Route 1, involving the reaction of the synthesized 4-amino-2-fluorobenzylamine with Boc₂O in the presence of a base.

Comparative Analysis

ParameterRoute 1: Direct Boc ProtectionRoute 2: From Nitrile
Starting Material 4-amino-2-fluorobenzylamine dihydrochloride4-amino-2-fluorobenzonitrile
Number of Steps 12
Overall Yield High (typically >80%)Moderate (product of two steps)
Scalability Readily scalableScalability depends on the chosen reduction method; catalytic hydrogenation is generally more scalable than metal hydride reductions.
Safety Considerations Standard handling of organic reagents.Reduction step can involve flammable hydrogen gas under pressure (catalytic hydrogenation) or highly reactive and pyrophoric reagents (LiAlH₄).
Cost-Effectiveness Potentially higher starting material cost.Lower starting material cost, but requires additional reagents and processing for the reduction step.
Experimental Simplicity Simple, one-pot procedure.More complex due to the additional reduction and workup steps.

Experimental Workflows (Graphviz Diagrams)

Route_1_Workflow start 4-amino-2-fluorobenzylamine dihydrochloride neutralization Neutralization (e.g., Et₃N) start->neutralization boc_protection Boc Protection (Boc₂O) neutralization->boc_protection workup Aqueous Workup boc_protection->workup purification Purification (Column Chromatography) workup->purification product Tert-butyl 4-amino-2- fluorobenzylcarbamate purification->product

Caption: Workflow for Route 1: Direct Boc Protection.

Route_2_Workflow start 4-amino-2-fluorobenzonitrile reduction Nitrile Reduction (e.g., Catalytic Hydrogenation) start->reduction intermediate 4-amino-2-fluorobenzylamine reduction->intermediate boc_protection Boc Protection (Boc₂O) intermediate->boc_protection workup Aqueous Workup boc_protection->workup purification Purification (Column Chromatography) workup->purification product Tert-butyl 4-amino-2- fluorobenzylcarbamate purification->product

Caption: Workflow for Route 2: Synthesis from Nitrile.

Discussion and Recommendations

For most laboratory-scale applications and process development, Route 1 is the recommended synthetic pathway . The single-step nature of the reaction, coupled with the commercial availability of the starting material, offers significant advantages in terms of time, simplicity, and overall efficiency. The high yield and straightforward purification make it an attractive option for producing high-purity Tert-butyl 4-amino-2-fluorobenzylcarbamate.

Route 2 may be considered in scenarios where cost is a primary driver and the necessary equipment for the reduction step (e.g., a hydrogenation reactor) is readily available. While the starting nitrile is generally less expensive than the benzylamine, the additional synthetic step introduces complexity and potential for yield loss. The safety considerations associated with the reduction step also require careful management.

Conclusion

The synthesis of Tert-butyl 4-amino-2-fluorobenzylcarbamate is most efficiently achieved through the direct Boc protection of commercially available 4-amino-2-fluorobenzylamine. This route offers a high-yielding and straightforward protocol suitable for a wide range of research and development applications. While an alternative route from 4-amino-2-fluorobenzonitrile is chemically feasible, it presents additional challenges in terms of reaction complexity and safety. The selection of the optimal synthetic route should be guided by a careful consideration of scale, available resources, and project timelines.

References

  • Practical Synthesis of α-Substituted Primary Benzylamines - ChemistryViews. (URL: [Link])

  • Chemical and biocatalytic routes to substituted benzylamines - ResearchGate. (URL: [Link])

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed Central. (URL: [Link])

  • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC - NIH. (URL: [Link])

  • A kind of preparation method of 4-amino-2-fluorobenzoic acid - Google P
  • EXPERIMENTAL PROCEDURES - Beilstein Journals. (URL: [Link])

  • Exploring 4-Fluorobenzylamine: A Key Organic Synthesis Intermedi
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Efficient solventless technique for Boc-protection of hydrazines and amines - Semantic Scholar. (URL: [Link])

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. (URL: [Link])

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (URL: not available)
  • Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (URL: [Link])

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. (URL: [Link])

  • Reduction of 4-nitrostyrene to 4-aminostyrene - ResearchGate. (URL: [Link])

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (URL: [Link])

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Safety Operating Guide

Tert-butyl 4-amino-2-fluorobenzylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-amino-2-fluorobenzylcarbamate

The procedures outlined below are based on established principles of laboratory safety and hazardous waste management regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3][4]

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for tert-butyl 4-amino-2-fluorobenzylcarbamate is not universally available, data from structurally analogous compounds, such as tert-butyl (4-amino-2-fluorophenyl)carbamate and tert-butyl (4-amino-3-fluorophenyl)carbamate, provide a strong basis for hazard assessment.[5][6] The primary hazards are summarized below.

The core principle of prudent practice is to handle all novel or sparsely documented chemicals as potentially hazardous.[7] Based on its functional groups, this compound should be treated as toxic and an irritant. The carbamate functional group is found in many pesticides, and its degradation pathway must be considered.[8][9]

Hazard ClassificationGHS Hazard StatementRationale and Implication for Disposal
Acute Toxicity, Oral H302: Harmful if swallowed[5][6]Prevents environmental contamination that could lead to accidental ingestion by wildlife or entry into water systems. Waste must be securely contained.
Skin Corrosion/Irritation H315: Causes skin irritation[6]Contaminated materials (gloves, absorbent pads) must be disposed of as hazardous waste to prevent contact.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[6]Requires that all waste, including empty containers with residue, be handled carefully to avoid splashes or aerosol generation.
Specific Target Organ Toxicity H335: May cause respiratory irritation[6]Waste should be handled in well-ventilated areas, and containers must be sealed to prevent the release of dust or vapors.

Pre-Disposal Procedures: In-Lab Waste Management

Proper disposal begins at the point of generation. A systematic approach within the laboratory is the first critical step to ensure safety and regulatory compliance. The overriding principle is that no experimental work should start without a clear plan for the disposal of all generated waste.[7]

Step 1: Decontamination of Empty Containers
  • Triple Rinse: "Empty" containers are not truly empty and must be decontaminated. Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected. Pour the rinsate into a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Container Defacing: After triple rinsing, deface or remove the original label to prevent misuse. The container can then typically be disposed of as non-hazardous waste, but institutional policies should be verified.

Step 2: Waste Segregation

Segregation is a cornerstone of safe laboratory practice. Incompatible wastes, if mixed, can cause violent chemical reactions.[2]

  • Solid Waste: Collect solid tert-butyl 4-amino-2-fluorobenzylcarbamate waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a dedicated, sealed container clearly labeled as "Solid Hazardous Waste."

  • Liquid Waste: Collect solutions containing the compound and the rinsate from decontamination in a separate, compatible liquid waste container.

  • Do Not Mix: Never mix this carbamate-based waste with strong acids, bases, or oxidizing agents.

Step 3: Waste Accumulation and Labeling

All hazardous waste must be accumulated in containers that are compatible with the chemical, are in good condition, and can be securely sealed.[2][4]

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container for liquid waste. For solids, a labeled, sealable bag placed inside a rigid outer container is recommended.

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" .[4] The label must also include:

    • The full chemical name: "tert-butyl 4-amino-2-fluorobenzylcarbamate" and any other components in the waste stream.

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

    • The date when waste was first added to the container (the "accumulation start date").

Formal Disposal Protocol

The disposal of tert-butyl 4-amino-2-fluorobenzylcarbamate is governed by federal and state regulations.[1][3] As a toxic chemical waste, it falls under the purview of the EPA's RCRA regulations, which mandate a "cradle-to-grave" management system.[1][3]

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS Institutional EHS Oversight cluster_Disposal Final Disposal A Generation of Waste (Solid or Liquid) B Segregate into Designated Waste Stream A->B Step 1 C Label Container Correctly 'HAZARDOUS WASTE' B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Schedule Waste Pickup with EHS Department D->E Step 4 F EHS Transports to Central Accumulation Area E->F Step 5 G Licensed Hazardous Waste Vendor F->G Step 6 H Transport via Manifest to Treatment Facility G->H Step 7 I Final Disposal (e.g., Incineration) H->I Step 8

Caption: Workflow for the compliant disposal of chemical waste.

Step-by-Step Disposal Methodology
  • Waste Characterization: Based on the toxicological data of similar compounds, tert-butyl 4-amino-2-fluorobenzylcarbamate must be classified as a hazardous waste.[5][6]

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is responsible for managing the hazardous waste program. Contact them to schedule a pickup from your laboratory's satellite accumulation area.

  • Packaging for Transport: Ensure the waste container is tightly sealed and clean on the outside before the scheduled pickup. EHS personnel are trained to handle the transport from the lab to the central storage facility.

  • Manifesting and Shipping: The EHS department will consolidate waste and prepare it for shipment off-site. A Uniform Hazardous Waste Manifest will be created, which is a legal document that tracks the waste from your institution to its final destination.[3]

  • Final Disposal: The ultimate disposal method will be determined by the licensed hazardous waste vendor. For organic compounds like this, high-temperature incineration is the most common and effective method, as it ensures complete destruction of the hazardous components.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart).

  • Contain the Spill: For liquid spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand). For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.

  • Clean the Spill: Carefully sweep or scoop the absorbed material into a designated waste bag or container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including PPE, are considered hazardous waste and must be disposed of according to the procedures outlined in Section 2.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of tert-butyl 4-amino-2-fluorobenzylcarbamate, upholding their commitment to laboratory safety and environmental stewardship.

References

  • PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

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A Researcher's Comprehensive Guide to Safely Handling Tert-butyl 4-amino-2-fluorobenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling of Tert-butyl 4-amino-2-fluorobenzylcarbamate, a compound of interest for researchers in medicinal chemistry and related fields. While a specific Material Safety Data Sheet (MSDS) for this exact molecule is not publicly available, this guide synthesizes data from structurally similar compounds and established laboratory safety principles to provide a robust operational plan.

Understanding the Hazard Profile

Tert-butyl 4-amino-2-fluorobenzylcarbamate's structure, incorporating an amino group, a fluorine atom, and a carbamate moiety, suggests a potential for biological activity and associated handling risks. Based on data from analogous compounds such as tert-Butyl (4-amino-2-fluorophenyl)carbamate and other aminobenzylcarbamate derivatives, the primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation: May cause skin irritation[2].

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation[2].

  • Respiratory Irritation: May cause respiratory tract irritation[2][3][4].

Given these potential hazards, a cautious and well-documented approach to handling is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling Tert-butyl 4-amino-2-fluorobenzylcarbamate.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene gloves. Double-gloving is recommended.To prevent skin contact. Carbamates can be absorbed through the skin[5].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles of the compound[4].
Lab Coat A long-sleeved, buttoned lab coat made of a chemically resistant material.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood.To prevent inhalation of the powdered compound, which may cause respiratory irritation[2][3][4].
Face Shield Recommended when there is a significant risk of splashes.To provide an additional layer of protection for the face and eyes[4].

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for maintaining a safe laboratory environment. The following diagram and procedural steps outline the lifecycle of handling Tert-butyl 4-amino-2-fluorobenzylcarbamate in the lab.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal receiving Receiving storage Storage receiving->storage Inspect & Log ppe Don PPE storage->ppe fume_hood Work in Fume Hood ppe->fume_hood weighing Weighing fume_hood->weighing reaction Reaction Setup weighing->reaction decontaminate Decontaminate Surfaces reaction->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe waste_collection Collect Waste remove_ppe->waste_collection waste_disposal Dispose via EHS waste_collection->waste_disposal

Caption: Safe Handling Workflow for Tert-butyl 4-amino-2-fluorobenzylcarbamate.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into your chemical inventory system.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[3][6]. The storage area should be clearly labeled.

2. Preparation and Weighing:

  • Always handle the solid compound within a certified chemical fume hood to minimize inhalation exposure[4].

  • Before handling, don the appropriate PPE as outlined in the table above.

  • Use a dedicated set of spatulas and weighing paper for this compound.

  • Weigh the desired amount of the compound carefully to avoid generating dust.

3. Experimental Use:

  • When setting up reactions, ensure all glassware is clean and dry.

  • Add the compound to the reaction vessel within the fume hood.

  • If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction closely.

4. Decontamination and Cleanup:

  • After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the compound. A suitable cleaning agent would be a detergent and water solution, followed by a solvent rinse (e.g., ethanol or acetone), depending on the experimental procedure.

  • Wipe down the work area in the fume hood with an appropriate cleaning agent.

5. Personal Decontamination:

  • After completing work and before leaving the laboratory, remove your PPE in the correct order to avoid cross-contamination.

  • Wash your hands thoroughly with soap and water[3].

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with Tert-butyl 4-amino-2-fluorobenzylcarbamate, including weighing paper, gloves, and disposable lab coats, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures[3].

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[3][7]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][7]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[3][7].

  • Spill: For a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can confidently and safely handle Tert-butyl 4-amino-2-fluorobenzylcarbamate, fostering a secure and productive research environment.

References

  • Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • U.S. Chemical Storage. (2024). What are the OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (4-amino-2-fluorophenyl)carbamate. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Georgia Tech Professional Education. (n.d.). Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Microbial elimination of carbamate pesticides: specific strains and promising enzymes. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (4-amino-3-fluorophenyl)carbamate. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • University of Pretoria. (n.d.). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.